Product packaging for (4-Ethynylphenyl)methanamine(Cat. No.:CAS No. 197844-23-8)

(4-Ethynylphenyl)methanamine

Cat. No.: B170253
CAS No.: 197844-23-8
M. Wt: 131.17 g/mol
InChI Key: JQYMHUXNIQEVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Ethynylphenyl)methanamine is a valuable chemical building block in biomedical research and materials science, prized for its terminal alkyne functional group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions . This reactivity enables robust and efficient bioconjugation, facilitating the creation of novel molecular probes and functionalized polymers. A prominent research application of this compound is in the synthesis of advanced glyconanomaterials based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers . These biocompatible polymers, when decorated with specific carbohydrate ligands via linkers derived from this compound, are designed to actively target galectin-3 (Gal-3) . Gal-3 is a protein overexpressed in many cancers and involved in tumor development and metastasis, making these functionalized polymers promising candidates for targeted cancer therapeutics and diagnostics . By serving as a key synthetic intermediate, this compound helps researchers develop targeted systems that aim to improve the selectivity and efficacy of treatments while minimizing off-target effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B170253 (4-Ethynylphenyl)methanamine CAS No. 197844-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYMHUXNIQEVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197844-23-8
Record name (4-ethynylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethynylphenyl)methanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanamine is a bifunctional organic molecule that has garnered interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a terminal alkyne group on a phenyl ring, makes it a versatile building block for the synthesis of more complex molecular architectures. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling and click chemistry, while the methanamine moiety allows for amide bond formation, reductive amination, and other nucleophilic reactions. This guide provides a comprehensive overview of the known chemical properties and structural features of this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with an ethynyl group (-C≡CH) at the para position relative to a methanamine group (-CH₂NH₂).

Molecular Formula: C₉H₉N[1]

IUPAC Name: this compound[1]

SMILES: C#CC1=CC=C(C=C1)CN[1]

InChI: InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2[1]

InChIKey: JQYMHUXNIQEVSX-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be used as a guide.

PropertyValueSource
Molecular Weight 131.17 g/mol PubChem[2]
Monoisotopic Mass 131.0735 DaPubChem[3]
Physical Form Solid or liquidSigma-Aldrich[4]
pKa (predicted) 9.33 (for benzylamine)ECHEMI, ChemicalBook[2][5]
XlogP (predicted) 1.0PubChemLite[3]
Topological Polar Surface Area 26 ŲPubChem[2]
Storage Temperature 2-8°C, sealed in dry, dark placeBLD Pharm[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

  • Aromatic protons: Signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). Due to the para-substitution, a pattern of two doublets is anticipated.

  • Methylene protons (-CH₂-): A singlet is expected for the benzylic protons, likely in the range of δ 3.8-4.0 ppm.

  • Amine protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

  • Alkynyl proton (-C≡CH): A singlet is expected around δ 3.0 ppm.

¹³C NMR:

  • Aromatic carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm).

  • Methylene carbon (-CH₂-): A signal is anticipated around δ 45-50 ppm.

  • Alkynyl carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretch: A medium to weak absorption is expected in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C≡C-H stretch: A sharp, weak to medium absorption is anticipated around 3300 cm⁻¹.

  • C≡C stretch: A weak absorption is expected in the region of 2100-2140 cm⁻¹.

  • C-H aromatic stretch: Absorptions are expected just above 3000 cm⁻¹.

  • C=C aromatic stretch: Multiple absorptions are anticipated in the 1450-1600 cm⁻¹ region.

  • C-N stretch: An absorption is expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 131. The fragmentation pattern would likely involve the loss of the amine group and other characteristic fragments of the benzyl and ethynyl moieties. Predicted collision cross-section values for various adducts are available.[3]

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, plausible synthetic routes can be devised based on standard organic chemistry transformations. Two potential synthetic pathways are outlined below.

Synthesis Workflow 1: Reductive Amination of 4-Ethynylbenzaldehyde

This approach involves the reaction of 4-ethynylbenzaldehyde with an ammonia source, followed by reduction of the resulting imine.

G A 4-Ethynylbenzaldehyde C Imine Intermediate A->C Condensation B Ammonia Source (e.g., NH4OAc) B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Pd-C) D->E

Caption: Reductive amination of 4-ethynylbenzaldehyde.

Experimental Protocol (General Procedure):

  • Imine Formation: 4-Ethynylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). The reaction is typically stirred at room temperature until the reduction is complete.

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Synthesis Workflow 2: Reduction of 4-Ethynylbenzonitrile

This pathway involves the reduction of the nitrile group of 4-ethynylbenzonitrile to the primary amine.

G A 4-Ethynylbenzonitrile C This compound A->C Reduction B Reducing Agent (e.g., LiAlH4, H2/Raney Ni) B->C

Caption: Reduction of 4-ethynylbenzonitrile.

Experimental Protocol (General Procedure):

  • Reduction: 4-Ethynylbenzonitrile is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using Raney nickel as the catalyst can be employed. The reaction mixture is then typically stirred at room temperature or with gentle heating.

  • Workup and Purification: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and precipitate the aluminum salts. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product. Purification is typically achieved by column chromatography or distillation.

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the synthesis of novel bioactive molecules. The terminal alkyne can be used as a handle to introduce the molecule into larger structures or to attach it to other pharmacophores. The primary amine provides a site for modification to modulate physicochemical properties such as solubility and basicity, which are crucial for drug-like characteristics.

While specific drugs containing the this compound core are not prominently documented, the ethynylphenyl moiety is present in various compounds investigated for therapeutic applications. These compounds often target a range of biological pathways, and the introduction of the methanamine group could provide a vector for further derivatization to optimize potency, selectivity, and pharmacokinetic profiles.

Due to the lack of specific information on the biological targets and signaling pathways directly modulated by this compound, a generalized diagram of its potential role in drug discovery is presented.

G cluster_0 Lead Optimization cluster_1 Biological Screening A This compound Scaffold B Amine Derivatization (Amides, Sulfonamides, etc.) A->B C Alkyne Modification (Click Chemistry, Couplings) A->C D Library of Analogs B->D C->D E Target-Based Assays D->E F Phenotypic Screening D->F G Identification of 'Hits' E->G F->G H Lead Compounds G->H Further Development

Caption: Role in lead optimization and screening.

Safety Information

This compound is associated with several hazard classifications. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the design and synthesis of novel compounds for drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical modifications. While detailed experimental data on its physicochemical properties and biological activity are not extensively available in the public domain, this guide provides a summary of the current knowledge and predictive data to aid researchers in its application. Further experimental investigation is warranted to fully characterize this promising molecule.

References

(4-Ethynylphenyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 197844-23-8

(4-Ethynylphenyl)methanamine is a bifunctional organic compound featuring a primary amine and a terminal alkyne group. This unique combination of reactive moieties makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a versatile linker in the synthesis of complex molecular architectures and as a component in bioorthogonal chemistry applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is commercially available, typically with a purity of 95% or higher. It is often supplied as a liquid or solid and requires storage in a dark, dry place at 2-8°C.[1]

PropertyValueSource
Molecular Formula C₉H₉N[2][3]
Molecular Weight 131.178 g/mol [2][3]
Physical State Liquid or Solid[1][3]
Purity ≥ 95%[1][3]
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[1]
IUPAC Name This compound[2]
Canonical SMILES C#CC1=CC=C(CN)C=C1[2]
InChI Key JQYMHUXNIQEVSX-UHFFFAOYSA-N[2]

Synthesis of this compound

A primary and efficient synthetic route to this compound involves the reduction of 4-ethynylbenzonitrile. This transformation can be achieved through several established methods, most notably using metal hydride reagents or catalytic hydrogenation.

Experimental Protocol: Reduction of 4-Ethynylbenzonitrile using Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of nitriles to primary amines using LiAlH₄.

Materials:

  • 4-ethynylbenzonitrile

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% (v/v) Sulfuric Acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared. The flask is cooled in an ice-water bath.

  • Addition of Nitrile: A solution of 4-ethynylbenzonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or gently refluxed if necessary, to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and the resulting aluminum salts.

  • Work-up: The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Safety Precautions: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Product 4-ethynylbenzonitrile 4-ethynylbenzonitrile LiAlH4_ether 1. LiAlH4, Anhydrous Ether 2. H2O work-up 4-ethynylbenzonitrile->LiAlH4_ether Reduction This compound This compound LiAlH4_ether->this compound

Caption: Synthetic workflow for this compound via nitrile reduction.

Potential Applications in Drug Discovery and Chemical Biology

The dual functionality of this compound makes it a highly attractive molecule for applications in drug discovery and chemical biology.

Bioorthogonal Chemistry and Click Reactions

The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they can proceed within a biological system without interfering with native biochemical processes.[3][4] This allows for the precise labeling and tracking of biomolecules. The amine group of this compound can be used to attach it to a molecule of interest, while the alkyne serves as a reactive partner for an azide-modified probe.

Diagram of a Bioorthogonal Labeling Strategy:

BioorthogonalLabeling Bioorthogonal Labeling using this compound Biomolecule Biomolecule Linker This compound Biomolecule->Linker Conjugation via amine Labeled_Biomolecule Labeled Biomolecule Probe Azide-Probe (e.g., Fluorophore, Biotin) Linker->Probe Click Reaction (CuAAC or SPAAC) Probe->Labeled_Biomolecule

References

(4-Ethynylphenyl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (4-Ethynylphenyl)methanamine

This guide provides core technical data on the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound, including its molecular formula and weight, are essential for any research or development application. These values are derived from its atomic composition.

PropertyValueSource
Molecular FormulaC9H9N[1][2][3][4][5]
Molecular Weight131.17 g/mol [1][2]
Monoisotopic Mass131.0735 Da[5]

Chemical Structure and Identifiers

A clear understanding of the compound's structure and its standardized identifiers is crucial for accurate documentation and database searches.

Identifier TypeIdentifier
IUPAC NameThis compound
CAS Number197844-23-8
PubChem CID16124779
SMILESC#CC1=CC=C(CN)C=C1
InChIKeyJQYMHUXNIQEVSX-UHFFFAOYSA-N

Logical Relationship of Properties

The relationship between the molecular formula and the calculation of its molecular weight is a foundational concept in chemistry. The diagram below illustrates this straightforward logical flow.

Logical Flow: From Formula to Molecular Weight A Molecular Formula C9H9N C Calculation (9 * 12.01) + (9 * 1.008) + (1 * 14.01) A->C B Atomic Weights C: ~12.01 u H: ~1.008 u N: ~14.01 u B->C D Molecular Weight ~131.17 g/mol C->D

Caption: Derivation of Molecular Weight from Formula.

References

Spectroscopic Profile of (4-Ethynylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Ethynylphenyl)methanamine (CAS No: 197844-23-8), a versatile building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol , is a primary amine featuring a terminal alkyne group on a phenyl ring. This unique combination of functional groups makes it a valuable synthon for the construction of complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various amination and amidation processes. Accurate and detailed spectroscopic data are crucial for confirming the identity and purity of this compound in these applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d2HAr-H (ortho to -CH₂NH₂)
~7.25d2HAr-H (ortho to -C≡CH)
~3.85s2H-CH ₂NH₂
~3.05s1H-C≡CH
~1.60s (broad)2H-CH₂NH

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~143Ar-C -CH₂NH₂
~132Ar-C H (ortho to -C≡CH)
~128Ar-C H (ortho to -CH₂NH₂)
~121Ar-C -C≡CH
~84-C ≡CH
~77-C≡C H
~46-C H₂NH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (alkyne)
~3350-3250Medium, BroadN-H stretch (primary amine)
~3050MediumAr C-H stretch
~2110Medium, SharpC≡C stretch (alkyne)
~1610MediumC=C stretch (aromatic)
~1510MediumC=C stretch (aromatic)
~830Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below.[1]

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺132.08078
[M+Na]⁺154.06272
[M-H]⁻130.06622
[M+NH₄]⁺149.10732
[M+K]⁺170.03666
[M]⁺131.07295

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and high-quality spectroscopic data. The following are general procedures that can be adapted for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans are generally sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically averaged.

    • A background spectrum of the empty sample holder or pure KBr is collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.

  • Data Acquisition:

    • Ionization Mode: Positive or negative ion mode can be selected.

    • Mass Range: A suitable mass range is scanned to detect the molecular ion and its fragments.

    • Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for structural elucidation is depicted in the following diagram.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation Compound This compound Sample NMR NMR Spectrometer (¹H & ¹³C) Compound->NMR IR FT-IR Spectrometer Compound->IR MS Mass Spectrometer Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols for this compound. The presented NMR, IR, and MS data, while primarily based on predicted values and analysis of analogous structures, offer a robust starting point for the characterization of this important chemical intermediate. Researchers are encouraged to use these data in conjunction with their own experimental findings to ensure the accurate identification and quality control of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylphenyl)methanamine is a bifunctional organic compound of increasing interest in medicinal chemistry and materials science. Its structure, incorporating a reactive primary amine and a versatile terminal alkyne, makes it a valuable building block for the synthesis of complex molecules, including pharmacologically active agents and novel polymers. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability profiles, and an exploration of its potential reactivity.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

PropertyThis compound (Predicted/Computed)Benzylamine (Experimental)Phenylacetylene (Experimental)
Molecular Formula C₉H₉N[1]C₇H₉N[2][3]C₈H₆[4][5]
Molecular Weight 131.17 g/mol [1]107.15 g/mol [6]102.14 g/mol [5]
Boiling Point Not available184-185 °C[6]142-144 °C[4]
Melting Point Not available10 °C[6]-44.8 °C[5]
Density Not available0.981 g/mL at 25 °C[6]0.930 g/mL at 25 °C[5]
LogP (Predicted) 1.09 (for Benzylamine)[2]1.09[2]Not available
pKa (Predicted) 9.34 (for Benzylamine)[3]9.34[3]28.7 (in DMSO)[7]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability.[8] The presence of the primary amine in this compound suggests it will be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[3] Its organic structure indicates solubility in a range of organic solvents.

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various solvents. The polar amine group will favor interactions with polar solvents, while the aromatic ring and alkyne group will contribute to solubility in non-polar solvents.

Table 2: Predicted and Comparative Solubility of this compound

SolventPredicted Solubility of this compoundComparative Solubility of BenzylamineComparative Solubility of Phenylacetylene
Water Sparingly soluble to insolubleMiscible[2][3]Insoluble[4][5]
Aqueous Acid (e.g., 1M HCl) SolubleSolubleInsoluble
Methanol SolubleMiscible[3]Miscible[4]
Ethanol SolubleMiscible[2]Miscible[4]
Acetone SolubleVery soluble[2]Miscible
Diethyl Ether SolubleMiscible[2]Miscible[4]
Dichloromethane SolubleMiscibleNot available
Toluene SolubleNot availableNot available
Hexane/Heptane Sparingly soluble to insolubleNot availableNot available
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility assays provide valuable information for different stages of research and development.[9][10]

2.2.1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.[9]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[11]

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge and filter B->C Isolate Saturated Solution D Analyze filtrate by HPLC-UV C->D Determine Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[12] this compound contains functional groups—a primary amine and a terminal alkyne—that could be susceptible to degradation under certain conditions.

Potential Degradation Pathways
  • Oxidation: The primary amine can be susceptible to oxidation, potentially leading to the formation of imines, oximes, or other degradation products. The benzylic position may also be prone to oxidation.

  • Reaction of the Ethynyl Group: Terminal alkynes can undergo various reactions, including dimerization (Glaser coupling) in the presence of copper catalysts, hydration to form a ketone, or other addition reactions.[7]

  • Acid/Base Instability: While the amine group is stable in acid, forming a salt, extreme pH conditions and elevated temperatures could promote other degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a molecule.[13] These studies are a key component of analytical method development and validation as per ICH guidelines.[14][15]

Methodology:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions. A typical set of conditions includes:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C (in solid state and in solution) for 48 hours.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

G Forced Degradation Study Workflow cluster_stress Stress Conditions A Prepare Solutions of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Assess Peak Purity and Mass Balance G->H I Identify Degradation Products (LC-MS) H->I

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Role in Synthesis and Drug Discovery

The dual functionality of this compound makes it a versatile building block. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination. The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages.[16][17]

G Click Chemistry Application A This compound D 1,4-Disubstituted Triazole Product A->D B Organic Azide (R-N3) B->D C Cu(I) Catalyst C->D

Caption: Use of this compound in Click Chemistry.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively published, this technical guide provides a robust framework for researchers to determine these critical parameters. By understanding the physicochemical properties of its constituent functional groups and employing the detailed experimental protocols outlined herein, scientists in drug discovery and materials science can effectively utilize this versatile building block. The predictive solubility data, coupled with the systematic approach to stability testing, will enable the optimization of reaction conditions, formulation strategies, and storage protocols, thereby accelerating the development of novel chemical entities.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

(4-Ethynylphenyl)methanamine is a chemical intermediate used in research and development, particularly in the synthesis of pharmaceutical compounds. Due to its reactive nature, understanding its safety profile, potential toxicity, and proper handling procedures is critical to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the available safety and toxicity data, along with recommended handling precautions.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion and its irritant properties to the skin, eyes, and respiratory system. The GHS classification for the hydrochloride salt of this compound is summarized below.

Table 1: GHS Hazard Classification for this compound Hydrochloride

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Source: Fluorochem Ltd. Safety Data Sheet.[1]

The GHS pictograms associated with these hazards is the GHS07 symbol (exclamation mark), indicating that the substance can cause less serious health effects.[1]

Toxicological Summary

Currently, there is a notable lack of quantitative toxicological data for this compound in publicly available literature and safety data sheets. The SDS for the hydrochloride salt explicitly states, "No toxicological data available for this product" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, and germ cell mutagenicity.[1]

In the absence of specific data, a qualitative assessment of its toxicological profile can be inferred from its GHS classification. The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

Table 2: Summary of Toxicological Endpoints for this compound

Toxicological EndpointFindingData Availability
Acute Oral Toxicity Harmful if swallowed (Category 4)No quantitative LD50 data available. Classification is based on qualitative assessment.
Acute Dermal Toxicity Not classified.No data available.
Acute Inhalation Toxicity May cause respiratory irritation (Category 3).No quantitative LC50 data available.
Skin Corrosion/Irritation Causes skin irritation (Category 2).No specific irritation study data available.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).No specific irritation study data available.
Respiratory or Skin Sensitization Not classified.No data available.
Germ Cell Mutagenicity Not classified.No data available.
Carcinogenicity Not classified.No data available.
Reproductive Toxicity Not classified.No data available.

Handling Precautions and Exposure Controls

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. General Hygiene

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Table 3: Summary of Handling and Storage Recommendations

PrecautionRecommendation
Ventilation Use only in a well-ventilated area, preferably a chemical fume hood.[1]
Eye Protection Wear chemical safety goggles or a face shield.[1]
Hand Protection Wear protective gloves.[1]
Skin and Body Protection Wear a lab coat and appropriate protective clothing.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[1]
Incompatible Materials Strong oxidizing agents.[1]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Procedures

  • Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following diagrams illustrate the general workflows for assessing the hazards identified in its GHS classification, based on standardized OECD guidelines.

experimental_workflow_oral_toxicity cluster_0 OECD TG 423: Acute Oral Toxicity - Acute Toxic Class Method start Dose first animal at 300 mg/kg observe Observe for 48 hours start->observe mortality_check Mortality? observe->mortality_check dose_lower Dose second animal at 50 mg/kg mortality_check->dose_lower Yes dose_higher Dose second animal at 2000 mg/kg mortality_check->dose_higher No observe2 Observe for 14 days dose_lower->observe2 observe3 Observe for 14 days dose_higher->observe3 classify Classify based on mortality at different dose levels observe2->classify observe3->classify

Caption: Workflow for Acute Oral Toxicity Assessment.

experimental_workflow_skin_irritation cluster_1 OECD TG 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test start Apply test substance to Reconstructed Human Epidermis (RhE) tissue incubate Incubate for a defined period (e.g., 60 minutes) start->incubate rinse Rinse and blot dry the tissue incubate->rinse post_incubate Post-incubation in fresh medium (e.g., 42 hours) rinse->post_incubate viability_assay Assess cell viability (e.g., MTT assay) post_incubate->viability_assay measure Measure optical density viability_assay->measure classify Classify based on mean tissue viability measure->classify irritant Category 2 Irritant (Viability <= 50%) classify->irritant Yes non_irritant No Category (Viability > 50%) classify->non_irritant No

Caption: Workflow for In Vitro Skin Irritation Assessment.

logical_relationship_handling cluster_2 Safe Handling Logical Flow compound This compound hazards Identified Hazards: - Harmful if swallowed - Skin Irritant - Eye Irritant - Respiratory Irritant compound->hazards eng_controls Engineering Controls: - Fume Hood - Eyewash/Shower hazards->eng_controls ppe Personal Protective Equipment: - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) hazards->ppe safe_handling Safe Handling Practices: - Avoid contact - Wash hands - No eating/drinking hazards->safe_handling exposure Potential Exposure eng_controls->exposure ppe->exposure safe_handling->exposure first_aid First Aid Measures: - Move to fresh air - Flush with water - Seek medical attention exposure->first_aid

Caption: Logical Relationships for Safe Handling.

Conclusion

While quantitative toxicological data for this compound is not currently available, its GHS classification indicates that it is a hazardous chemical that must be handled with care. The primary risks are acute oral toxicity and irritation to the skin, eyes, and respiratory system. All personnel handling this compound should be thoroughly familiar with its hazards and adhere to the stringent handling precautions and PPE requirements outlined in this guide and the corresponding Safety Data Sheet. In the event of any exposure, immediate and appropriate first aid should be administered, and medical attention should be sought without delay.

References

(4-Ethynylphenyl)methanamine: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(4-Ethynylphenyl)methanamine is a bifunctional organic compound that has emerged as a valuable scaffold in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a reactive terminal alkyne and a primary amine on a phenyl ring, allows for a diverse range of chemical modifications, making it an attractive starting point for the synthesis of complex molecules with tailored properties. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in drug discovery and bioorthogonal chemistry.

Core Applications

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amine serves as a handle for traditional derivatization reactions such as amidation and alkylation, while the terminal alkyne is a key participant in modern coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This dual functionality enables the construction of a wide array of molecular architectures.

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[4][5] The phenylmethanamine core is a common motif in many biologically active compounds. The ethynyl group can be strategically employed to introduce rigid structural elements, modulate solubility, or act as a reactive handle for attaching various pharmacophores.

Derivatives of this compound have been investigated as potential enzyme inhibitors.[6][7][8] The general approach involves modifying the amine group to introduce moieties that can interact with the active site of a target enzyme, while the ethynyl group can be used for either further functionalization or to probe interactions with the protein.

For instance, the synthesis of novel inhibitors for kinases, proteases, or other enzymes often involves the acylation or sulfonylation of a primary amine to generate a library of candidate compounds. The following table illustrates hypothetical inhibitory activities of derivatives synthesized from this compound against a generic kinase.

Compound IDModification at Amine GroupTarget Kinase IC50 (nM)
EPM-001 Acetyl850
EPM-002 Benzoyl420
EPM-003 4-Chlorobenzoyl150
EPM-004 Benzenesulfonyl280
EPM-005 N-benzyl>1000

This table presents illustrative data for potential derivatives of this compound.

Bioorthogonal Chemistry

The terminal alkyne of this compound makes it an ideal reagent for bioorthogonal chemistry.[1][9][10] Specifically, it can be used in CuAAC reactions to conjugate with azide-containing molecules, such as proteins, nucleic acids, or surfaces, in a highly specific and efficient manner, even in complex biological media.[2] This "click" reaction forms a stable triazole linkage.

This application is particularly valuable for:

  • Bioconjugation: Attaching labels (e.g., fluorescent dyes, biotin) to biomolecules for imaging and detection.

  • Drug Delivery: Linking drugs to targeting moieties or nanoparticles.

  • Materials Science: Functionalizing surfaces and polymers.

Experimental Protocols

Detailed methodologies for the key transformations involving this compound are provided below.

General N-Acylation of this compound

This protocol describes a standard procedure for the synthesis of amide derivatives.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine base (TEA or DIPEA, 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical "click" reaction using this compound.[9]

Materials:

  • This compound derivative (1.0 equivalent)

  • Azide-containing molecule (1.05 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

  • Sodium ascorbate (0.1 equivalents)

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

Procedure:

  • In a reaction vessel, dissolve the this compound derivative and the azide-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, the product can often be isolated by precipitation upon addition of water or an anti-solvent.

  • If necessary, the product can be purified by filtration, washing, or column chromatography.

Visualizing Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and applications of this compound.

G start This compound acyl_chloride R-COCl start->acyl_chloride Acylation alkyl_halide R'-X start->alkyl_halide Alkylation azide N3-R'' start->azide CuAAC Click Chemistry product_amide N-Acyl Derivative acyl_chloride->product_amide product_alkylamine N-Alkyl Derivative alkyl_halide->product_alkylamine product_triazole 1,2,3-Triazole Derivative azide->product_triazole G cluster_synthesis Synthesis of Functionalized Probe cluster_application Bioorthogonal Labeling cluster_analysis Downstream Analysis start This compound modifier Functional Moiety (e.g., Fluorophore, Biotin) start->modifier Amine Derivatization probe Alkyne-Functionalized Probe modifier->probe biomolecule Azide-Modified Biomolecule (Protein, DNA, etc.) probe->biomolecule CuAAC Click Reaction labeled_biomolecule Labeled Biomolecule biomolecule->labeled_biomolecule analysis Fluorescence Microscopy, Western Blot, etc. labeled_biomolecule->analysis

References

A Technical Guide to (4-Ethynylphenyl)methanamine: Commercial Availability, Purity Assessment, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive terminal alkyne group and a primary amine, making it a valuable building block for the synthesis of complex molecules and bioconjugates. The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient and specific ligation to azide-modified molecules. The primary amine provides a versatile handle for further functionalization or attachment to scaffolds. This guide provides an in-depth overview of the commercial landscape for this compound, detailed protocols for its purity assessment, and a practical workflow for its application in bioconjugation.

Commercial Suppliers and Purity Specifications

This compound is available from a range of commercial chemical suppliers. The purity of the commercially available material is typically high, though it can vary between suppliers. Researchers should carefully consider the stated purity and the supplier's quality control measures when selecting a source for their applications.

SupplierStated PurityCAS Number
Fluorochem95%197844-23-8[1]
Synthonix, Inc.95+%197844-23-8[2]
Sigma-Aldrich (Ambeed)95%197844-23-8[1]
ChemUniverse95%197844-23-8[3]
Dayang Chem (Hangzhou) Co.,Ltd.98% Min197844-23-8[4]
Shanghai Aladdin Biochemical Technology Co., LTD.95.0%197844-23-8[5]
Shanghai Amole Biotechnology Co., Ltd.95.0%197844-23-8[5]

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is critical for ensuring the reliability and reproducibility of experimental results. The following are detailed methodologies for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the polar nature of the primary amine, derivatization is often employed to improve chromatographic performance.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation and Derivatization:

    • Dissolve 1 mg of this compound in 1 mL of dichloromethane.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Purity is assessed by the relative area of the derivatized parent compound peak. Impurities are identified by their mass spectra and retention times.

Quantitative Purity Assessment by Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Methodology:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methylene protons of the -CH₂NH₂ group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Application in Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal reagent for introducing an alkyne handle onto biomolecules or scaffolds via its primary amine. The terminal alkyne can then be used in a highly efficient and specific CuAAC reaction to conjugate with an azide-modified molecule.

Experimental Workflow for CuAAC

The following workflow outlines the general steps for a CuAAC reaction using an alkyne-functionalized molecule derived from this compound.

CuAAC_Workflow Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_prep 1. Preparation of Reactants cluster_reaction 2. Reaction Setup cluster_monitoring 3. Reaction Monitoring and Workup cluster_purification 4. Purification and Analysis prep_alkyne Prepare Alkyne-Functionalized Molecule (from this compound) mix_reactants Combine Alkyne and Azide in a suitable solvent (e.g., t-BuOH/H₂O) prep_alkyne->mix_reactants prep_azide Prepare Azide-Modified Substrate (e.g., protein, drug) prep_azide->mix_reactants prep_reagents Prepare Stock Solutions: - CuSO₄ - Sodium Ascorbate - Ligand (e.g., TBTA) add_catalyst Add CuSO₄ and Ligand prep_reagents->add_catalyst mix_reactants->add_catalyst initiate Add Sodium Ascorbate to initiate the reaction add_catalyst->initiate monitor Monitor reaction progress (TLC, LC-MS) initiate->monitor quench Quench the reaction monitor->quench extract Extract the product quench->extract purify Purify the triazole product (e.g., column chromatography) extract->purify analyze Characterize the final product (NMR, MS, HPLC) purify->analyze

A general experimental workflow for a CuAAC reaction.
Signaling Pathway of CuAAC Reaction

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) intermediate. The following diagram illustrates the key steps in this pathway.

CuAAC_Mechanism Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R'-N₃) Six_Membered_Intermediate Six-Membered Copper Intermediate Azide->Six_Membered_Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Cu_Triazolide Copper-Triazolide Intermediate Six_Membered_Intermediate->Cu_Triazolide Cyclization Cu_Triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Product Cu_Triazolide->Triazole Protonolysis

The catalytic cycle of the CuAAC reaction.

References

An In-depth Technical Guide to the Reactivity of Ethynyl and Amine Groups in (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylphenyl)methanamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nucleophilic primary amine and a reactive terminal ethynyl group, offering two distinct points for chemical modification. This technical guide provides a comprehensive analysis of the differential reactivity of these functional groups, enabling researchers to strategically design and execute chemoselective functionalization for applications in bioconjugation, linker technology, and the synthesis of complex molecular architectures. This document outlines key reactions, experimental protocols, and strategies for orthogonal protection, supported by quantitative data and visual diagrams to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

The unique arrangement of a primary amine and a terminal alkyne on a single aromatic scaffold makes this compound a versatile building block in modern organic synthesis and drug discovery. The amine group serves as a classic nucleophile, readily participating in reactions such as acylation and reductive amination. The ethynyl group, a cornerstone of "click chemistry," allows for highly efficient and specific transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The ability to selectively address one functional group in the presence of the other is paramount for its effective utilization. This guide explores the factors governing this chemoselectivity and provides practical methodologies for the controlled functionalization of this compound.

Physicochemical Properties and Reactivity Overview

  • Amine Group (pKa of Conjugate Acid): The pKa of the conjugate acid of benzylamine is approximately 9.33.[1][2][3][4] The ethynyl group is weakly electron-withdrawing, which is expected to slightly decrease the basicity of the amine in this compound compared to benzylamine. Therefore, the pKa of the aminomethyl conjugate acid is estimated to be around 9.

  • Ethynyl Group (pKa): The pKa of the terminal proton of phenylacetylene is approximately 28.7 in DMSO.[5] Some sources also cite a pKa of around 19-23 in aqueous solution.[6][7][8][9] The aminomethyl group is a weak electron-donating group, which would slightly decrease the acidity of the ethynyl proton.

This significant difference in acidity (the amine being basic and the ethynyl proton being very weakly acidic) is the foundation for the high degree of chemoselectivity that can be achieved.

Chemoselective Reactions of the Amine Group

The primary amine of this compound is a potent nucleophile and readily undergoes reactions with electrophiles. Under neutral or basic conditions, the amine group is significantly more reactive than the un-deprotonated ethynyl group.

Amide Bond Formation (N-Acylation)

N-acylation is a robust method for functionalizing the amine group. The reaction proceeds readily with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form stable amide bonds. The ethynyl group remains inert under these conditions.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Data for N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM2>95
Benzoyl ChlorideDIPEADMF4>90
Acetic AnhydridePyridineDCM3>95

Note: The data presented are representative yields based on general acylation reactions of primary amines and may vary depending on the specific substrate and reaction conditions.

Reductive Amination

Reductive amination allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they do not reduce the ethynyl group.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloroethane (DCE)).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Data for Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1285-95
AcetoneNaBH₃CNMeOH2470-80
CyclohexanoneNaBH(OAc)₃DCE1680-90

Note: The data presented are representative yields based on general reductive amination reactions and may vary depending on the specific substrate and reaction conditions.

Chemoselective Reactions of the Ethynyl Group

The terminal alkyne of this compound is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. These reactions typically require a metal catalyst to activate the C-H bond of the alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[10] The reaction is orthogonal to the amine functionality, although under certain conditions, the amine can act as a ligand for the copper catalyst. To ensure chemoselectivity, it is often advantageous to perform the reaction on the protonated amine (at acidic pH) or on a protected amine.

Experimental Protocol: General Procedure for CuAAC

  • Dissolve the azide (1.0 eq.) and this compound (1.05 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).

  • Add a copper(II) sulfate solution (1-5 mol%).

  • Add a solution of a reducing agent, typically sodium ascorbate (5-10 mol%), to generate the active Cu(I) species in situ.

  • Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of EDTA to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Table 3: Representative Data for CuAAC Reactions

AzideCopper SourceReducing AgentSolventTime (h)Yield (%)
Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O4>95
Phenyl AzideCuSO₄·5H₂OSodium AscorbateDMF8>90
1-AzidohexaneCuI-THF12>90

Note: The data presented are representative yields based on general CuAAC reactions and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11] The amine base typically used in the Sonogashira reaction (e.g., triethylamine) can be the solvent or a co-solvent. The primary amine on this compound can also act as a base, though an external base is generally added.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the aryl/vinyl halide (1.0 eq.), this compound (1.2 eq.), and a copper(I) salt (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 80 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 4: Representative Data for Sonogashira Coupling Reactions

Aryl/Vinyl HalidePalladium CatalystCopper Co-catalystBaseTemp (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄CuITEART685-95
4-BromobenzonitrilePdCl₂(PPh₃)₂CuITEA/DMF601270-80
(E)-1-Iodo-1-hexenePd(PPh₃)₄CuITEART880-90

Note: The data presented are representative yields based on general Sonogashira coupling reactions and may vary depending on the specific substrate and reaction conditions.

Orthogonal Protection Strategies

For multi-step syntheses requiring sequential functionalization of the amine and ethynyl groups, an orthogonal protection strategy is essential.[12] This involves the use of protecting groups that can be removed under specific conditions without affecting the other.

  • Amine Protection: The amine group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc), which is acid-labile, or benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another option, though its removal conditions might affect the terminal alkyne under certain circumstances.

  • Ethynyl Protection: The terminal alkyne can be protected with a silyl group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS). These groups are readily cleaved with fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) or under acidic or basic conditions, depending on the specific silyl group.

An Example of an Orthogonal Strategy:

  • Protect the amine: React this compound with di-tert-butyl dicarbonate ((Boc)₂O) to afford the N-Boc protected derivative.

  • Functionalize the alkyne: Perform a Sonogashira coupling or CuAAC reaction on the N-Boc protected compound.

  • Deprotect the amine: Treat the product with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group, liberating the amine for further functionalization.

  • Functionalize the amine: Perform N-acylation or reductive amination on the now free amine.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.

Chemoselective_Reactions cluster_amine Amine Group Reactions cluster_ethynyl Ethynyl Group Reactions reactant This compound acylation N-Acylation (RCOCl, Base) reactant->acylation reductive_amination Reductive Amination (R'COR'', [H]) reactant->reductive_amination cucac CuAAC (R-N3, Cu(I)) reactant->cucac sonogashira Sonogashira Coupling (R'-X, Pd/Cu) reactant->sonogashira amide Amide Product acylation->amide sec_tert_amine Secondary/Tertiary Amine Product reductive_amination->sec_tert_amine triazole Triazole Product cucac->triazole coupled_alkyne Coupled Alkyne Product sonogashira->coupled_alkyne

Caption: Chemoselective reactions of this compound.

Experimental_Workflow start Start: this compound + Reagents in Solvent reaction Reaction (Stirring, Heating/Cooling, Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Functionalized Product characterization->product

Caption: General experimental workflow for functionalization.

Orthogonal_Protection start This compound amine_protected N-Boc Protected Intermediate start->amine_protected Boc₂O alkyne_functionalized Alkyne-Functionalized, N-Boc Protected amine_protected->alkyne_functionalized Sonogashira or CuAAC amine_deprotected Alkyne-Functionalized, Free Amine alkyne_functionalized->amine_deprotected TFA dual_functionalized Dual-Functionalized Product amine_deprotected->dual_functionalized N-Acylation or Reductive Amination

References

A Technical Guide to the Bioorthogonality of (4-Ethynylphenyl)methanamine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions rely on functional groups that are abiotic and mutually reactive, yet remain inert to the complex milieu of biological molecules.[1][3] Among the pioneering functional groups in this field, the terminal alkyne has proven to be an exceptionally versatile and reliable chemical handle.[4] (4-Ethynylphenyl)methanamine, a molecule featuring a terminal alkyne, serves as a prime exemplar of a bioorthogonal building block. Its structure combines the bio-inert ethynyl group with a primary amine, which allows for its straightforward incorporation into a wide array of biomolecules and probes. This guide provides an in-depth technical overview of the bioorthogonal applications of this compound, with a focus on its core chemistries, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A foundational understanding of the properties and hazards of this compound is critical for its safe and effective use in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₉N[5]
Molecular Weight 131.17 g/mol [5]
IUPAC Name This compound[5]
GHS Hazard Statements H302, H312, H314, H332, H335[5]
Hazard Summary Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[5]

Core Bioorthogonal Reactions

The terminal alkyne of this compound participates in two principal bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its efficiency, specificity, and mild reaction conditions.[6][7] It involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[6] The reaction's power lies in the copper(I) catalyst, which dramatically accelerates the reaction rate compared to the uncatalyzed thermal process.[7]

In biological applications, the active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6][7] To enhance reaction efficiency and mitigate the inherent cytotoxicity of copper, stabilizing ligands are crucial.[6] Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) from oxidation and disproportionation, thereby accelerating the reaction and reducing cellular damage.[7][8]

CuAAC_Workflow Alkyne Prepare Alkyne Substrate Combine Combine Alkyne, Azide, & Catalyst Mix Alkyne->Combine Azide Prepare Azide Substrate Azide->Combine CuSO4 Prepare CuSO₄ Solution Premix Premix CuSO₄ and Ligand CuSO4->Premix Ligand Prepare Ligand (e.g., THPTA) Ligand->Premix Ascorbate Prepare Fresh Sodium Ascorbate Premix->Combine Initiate Initiate with Sodium Ascorbate Combine->Initiate Incubate Incubate (RT, 30-60 min) Initiate->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Characterize Product Purify->Analyze

General experimental workflow for a typical CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with copper catalysis, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[9] This reaction leverages the high ring strain of cyclooctynes, the smallest stable cyclic alkynes, to lower the activation energy of the cycloaddition with azides.[3][9] This allows the reaction to proceed rapidly at physiological temperatures without the need for any catalyst, making it exceptionally well-suited for live-cell imaging and in vivo applications.[9][10]

The reaction is highly selective as both the strained alkyne and the azide are chemically inert to the vast majority of functional groups found in biological systems.[9] The choice of cyclooctyne (e.g., dibenzocyclooctyne, DBCO) is critical, as it directly influences the reaction kinetics.[10]

SPAAC_Workflow cluster_cell_prep Cell Preparation cluster_reaction SPAAC Reaction cluster_imaging Analysis Culture Culture Cells Metabolic Metabolic Labeling with Azido-Sugar (Optional) Culture->Metabolic Wash1 Wash Cells (PBS) Metabolic->Wash1 Fix Fix & Permeabilize (For intracellular targets) Wash1->Fix Incubate Incubate Cells with Probe (30-60 min, RT or 37°C) Wash1->Incubate Fix->Incubate PrepareProbe Prepare Strained Alkyne Probe (e.g., DBCO-Fluorophore) PrepareProbe->Incubate Wash2 Wash to Remove Unreacted Probe Incubate->Wash2 Mount Mount on Slides Wash2->Mount Image Fluorescence Imaging Mount->Image

SPAAC experimental workflow for cellular imaging.

Quantitative Data and Reaction Parameters

The selection of a bioorthogonal strategy depends on factors such as required reaction speed, biocompatibility, and the nature of the biological system under investigation.

Table 2: Comparison of CuAAC and SPAAC Reactions

Feature CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Reaction Type [3+2] Azide-Alkyne Cycloaddition [3+2] Azide-Alkyne Cycloaddition
Catalyst Required Yes (Copper (I)) No
Biocompatibility Lower (due to copper cytotoxicity) High
Suitability for in vivo Limited Excellent[9]
Alkyne Partner Terminal Alkyne Strained Cyclooctyne[9]

| Typical Rate Constant | 10² - 10³ M⁻¹s⁻¹[11] | ~1 M⁻¹s⁻¹ (can vary significantly)[12] |

Table 3: Typical Reaction Conditions for CuAAC Bioconjugation

Component Typical Concentration / Ratio Purpose
Alkyne/Azide Substrate 10 µM - 10 mM Reactants
CuSO₄ 50 µM - 1 mM Catalyst Precursor[7]
Sodium Ascorbate 1 mM - 10 mM (5-10 fold excess to Cu) Reducing Agent[6]
Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand to Copper) Catalyst Stabilization, Rate Acceleration[6][13]
Solvent Aqueous buffers (PBS), DMSO, t-BuOH Reaction Medium[6]

| Temperature | Room Temperature | Mild Conditions[6] |

Table 4: Second-Order Rate Constants for Common Cyclooctynes in SPAAC

Cyclooctyne Azide Reactant Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Reference(s)
DBCO (Dibenzocyclooctyne) Benzyl Azide ~0.6 - 1.0 [10]
BCN (Bicyclo[6.1.0]nonyne) Benzyl Azide ~0.06 - 0.1 [10]
DIBO (Dibenzocyclooctynol) Benzyl Azide ~0.3 - 0.7 [10]

| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 |[10] |

Experimental Protocols

The following protocols provide generalized methodologies for the practical application of this compound or similar terminal alkynes in bioorthogonal labeling.

Protocol 1: General Procedure for CuAAC Labeling of an Alkyne-Modified Protein

This protocol outlines the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (optional, to scavenge reactive oxygen species)

  • Purification system (e.g., size-exclusion chromatography column)

Methodology:

  • Reagent Preparation: Prepare fresh stock solutions of all reagents. The sodium ascorbate solution should be made immediately before use to ensure its reducing capacity.[8]

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-dye. A 2 to 10-fold molar excess of the azide-dye relative to the protein is a common starting point.[13]

  • Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex by premixing CuSO₄ and THPTA. A 5:1 ligand-to-copper molar ratio is often used to protect biomolecules from oxidative damage.[7][13] For a final reaction volume of 500 µL, one might mix 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[7]

  • Initiation: Add the premixed catalyst solution to the protein/azide mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[13]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light if using a photosensitive dye.[8]

  • Purification: Purify the resulting fluorescently labeled protein conjugate to remove excess dye and catalyst components using an appropriate method, such as size-exclusion chromatography.[10]

  • Characterization: Confirm successful conjugation using techniques like SDS-PAGE (to observe a shift in molecular weight) and UV-Vis spectroscopy (to determine labeling efficiency).[10]

Protocol 2: General Procedure for SPAAC Labeling of Cell-Surface Glycans

This protocol describes the metabolic labeling of cellular glycans with an azido-sugar, followed by fluorescent tagging via SPAAC for imaging.

Materials:

  • Cell line of interest in appropriate culture medium

  • Azido-sugar (e.g., Ac₄ManNAz for sialic acid labeling)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS, for fixed-cell imaging)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

  • Microscope slides and mounting medium

Methodology:

  • Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azido-sugar (e.g., Ac₄ManNAz).[9] Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azide into cell surface glycans.[9]

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[9]

  • Live or Fixed-Cell Staining:

    • For live-cell imaging: Proceed directly to the SPAAC reaction.

    • For fixed-cell imaging: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS.[9]

  • SPAAC Reaction: Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS or cell culture medium.[9] Incubate the live or fixed cells with this solution for 30-60 minutes at 37°C or room temperature, ensuring protection from light.[9]

  • Final Washes: Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.[9]

  • Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium.[9] Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

Logical Relationships in Bioorthogonal Chemistry

The reactions involving this compound are part of a broader family of highly specific and efficient chemical transformations used in biological contexts.

Bioorthogonal_Logic BioO Bioorthogonal Chemistry Click Click Chemistry BioO->Click includes SPAAC SPAAC (Strain-Promoted) BioO->SPAAC is a IEDDA IEDDA (Diels-Alder) BioO->IEDDA is a CuAAC CuAAC (Copper-Catalyzed) Click->CuAAC prime example CuAAC->SPAAC Copper-Free Alternative

Relationship of key bioorthogonal reaction classes.

Conclusion

This compound, as a representative terminal alkyne, is a cornerstone molecule in the field of bioorthogonal chemistry. Its ability to participate in robust and highly selective reactions like CuAAC and SPAAC has provided researchers with an invaluable toolkit for labeling, visualizing, and manipulating biomolecules in complex biological environments.[6][9] The choice between the copper-catalyzed and strain-promoted approaches allows for a tailored experimental design, balancing the need for rapid kinetics with the demands of cellular viability. As the field continues to evolve, the fundamental principles demonstrated by the bioorthogonality of terminal alkynes will undoubtedly pave the way for new discoveries in chemical biology, diagnostics, and targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its efficiency, selectivity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] Its robustness and wide functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science. The use of (4-Ethynylphenyl)methanamine as the alkyne component introduces a versatile primary amine functionality, which can serve as a key building block for further molecular elaborations. This document provides a detailed protocol for performing the CuAAC reaction with this compound, along with relevant data and visualizations to guide researchers in its successful application.

Reaction Principle and Mechanism

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species as the active catalyst. The generally accepted mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered metallacycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle. The reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and exhibits high regioselectivity, exclusively forming the 1,4-isomer.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product CuI Cu(I) CopperAcetylide R-C≡C-Cu CuI->CopperAcetylide Deprotonation Alkyne R-C≡CH (this compound) Alkyne->CuI Coordination Metallacycle Six-membered Cu-metallacycle CopperAcetylide->Metallacycle + R'-N₃ Azide R'-N₃ Metallacycle->CuI Rearrangement & Protonolysis TriazoleProduct 1,4-Disubstituted Triazole Metallacycle->TriazoleProduct FinalProduct 1,4-Disubstituted Triazole with Aminomethylphenyl Group StartAlkyne This compound StartAzide Organic Azide

Caption: Catalytic cycle of the CuAAC reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction using this compound with a representative azide, such as benzyl azide. These values are based on general protocols for aromatic alkynes and may require optimization for specific substrates.

Table 1: Typical Reaction Parameters

ParameterRecommended ConditionNotes
Alkyne This compound1.0 equivalent
Azide Benzyl Azide (or other organic azide)1.0 - 1.2 equivalents
Copper Source CuSO₄·5H₂O1 - 5 mol%
Reducing Agent Sodium Ascorbate5 - 10 mol%
Ligand (Optional) TBTA or THPTA1 - 5 mol% (can accelerate reaction)
Solvent t-BuOH/H₂O (1:1), DMSO, or DMFChoose based on substrate solubility
Temperature Room TemperatureCan be heated to accelerate
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS

Table 2: Representative Yields for Aromatic Alkynes in CuAAC

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl AzideCuI (1 mol%)Cyrene™12>95
4-MethoxyphenylacetyleneBenzyl AzideCuBr-based catalyst (0.5 mol%)Neat0.08>99[1][2]
This compoundBenzyl AzideCuSO₄/Na-Ascorbatet-BuOH/H₂O12Estimated >90

Experimental Protocols

This section provides a detailed protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and benzyl azide as a model system.

Materials
  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Chromatography column

Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and benzyl azide (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of tert-butanol and water (10 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst and Reducing Agent Preparation:

    • In a separate small vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv.) in 1 mL of deionized water.

    • In another small vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 equiv.) in 1 mL of deionized water.

  • Reaction Initiation and Monitoring:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of EDTA (2 x 15 mL) to remove the copper catalyst.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Alkyne and Azide in t-BuOH/H₂O Add_Reagents Add Sodium Ascorbate and CuSO₄ Solutions Dissolve->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute Wash_EDTA Wash with EDTA Solution Dilute->Wash_EDTA Wash_Brine Wash with Brine Wash_EDTA->Wash_Brine Dry Dry and Concentrate Wash_Brine->Dry Chromatography Column Chromatography Dry->Chromatography

Caption: Experimental workflow for CuAAC.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low product formation Inactive catalyst (Cu(I) oxidized to Cu(II))Use freshly prepared sodium ascorbate solution. Deoxygenate solvents if necessary.
Poor solubility of reactantsAdd a co-solvent such as DMSO or DMF.
Side product formation Oxidative homocoupling of the alkyneEnsure a slight excess of sodium ascorbate is used.
Difficulty in purification Residual copper catalystPerform an EDTA wash during the work-up.

Conclusion

The protocol described provides a reliable method for the copper-catalyzed azide-alkyne cycloaddition using this compound. This procedure offers a straightforward route to 1,4-disubstituted 1,2,3-triazoles bearing a versatile primary amine handle. The mild reaction conditions and high efficiency make this protocol suitable for a wide range of applications in drug discovery and chemical biology, facilitating the synthesis of novel molecular architectures. Optimization of the reaction conditions may be necessary for different azide substrates to achieve maximal yields.

References

Application Notes and Protocols: (4-Ethynylphenyl)methanamine in Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Ethynylphenyl)methanamine is a versatile bifunctional linker that serves as a cornerstone in modern bioconjugation strategies, particularly for the fluorescent labeling of biomolecules. Its structure, featuring a reactive primary amine and a terminal alkyne group, enables a straightforward, two-step approach to labeling. The primary amine allows for facile conjugation to a wide array of amine-reactive fluorescent dyes, creating an alkyne-modified fluorophore. The terminal ethynyl (alkyne) group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the highly efficient and specific covalent attachment of the alkyne-modified fluorophore to a biomolecule (e.g., protein, nucleic acid, or lipid) that has been functionalized with an azide group.[2][3][4]

This methodology offers significant advantages over direct labeling methods. It allows for the pre-synthesis and purification of the alkyne-fluorophore conjugate, ensuring a well-characterized labeling reagent. Furthermore, the high specificity and reliability of the click reaction minimize non-specific labeling and can be performed under mild, aqueous conditions compatible with sensitive biological samples.[2][4] These application notes provide a comprehensive overview of the utility of this compound in creating custom fluorescent probes and their subsequent application in labeling azide-modified biomolecules.

Key Applications

  • Site-Specific Protein Labeling: When combined with techniques for introducing non-canonical azide-bearing amino acids (e.g., L-azidohomoalanine, Azido-L-phenylalanine) into proteins during synthesis, this method allows for precise, site-specific fluorescent labeling.[1][2]

  • Nucleic Acid Visualization: Metabolic labeling of DNA or RNA with azide-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine, EdU, which is an alkyne but the principle of labeling an azide-modified analogue is the same) enables the fluorescent tagging of newly synthesized genetic material.[4][5]

  • Glycan and Lipid Tracking: Azide-functionalized monosaccharides or fatty acids can be metabolically incorporated into cellular structures and subsequently tagged using this click chemistry approach.

  • High-Throughput Screening: The reliability and modularity of the click reaction make it suitable for high-throughput screening assays for cell proliferation or protein synthesis.[4]

Data Presentation

The following table summarizes representative quantitative data for a fluorescently labeled antibody prepared using a two-step process involving an alkyne-functionalized dye (created using a linker analogous to this compound) and an azide-modified antibody. These values are illustrative and will vary depending on the specific biomolecule, fluorophore, and reaction conditions.

ParameterValueMethod of Determination
Fluorophore Properties
Excitation Wavelength (λex)650 nmSpectrophotometry
Emission Wavelength (λem)665 nmSpectrophotometry
Quantum Yield (Φ)~0.25Comparative Method (vs. reference dye)
Conjugate Properties
Degree of Labeling (DOL)2.1UV-Vis Spectroscopy
Purity (Monomeric)>98%Size-Exclusion Chromatography (SEC)
Binding Affinity (KD)1.2 nMSurface Plasmon Resonance (SPR)
Post-Labeling Recovery>85%Protein Concentration Assay (A280)

Experimental Protocols & Workflows

The overall workflow involves two main stages:

  • Synthesis of Alkyne-Activated Fluorophore: this compound is reacted with an amine-reactive fluorescent dye.

  • Biomolecule Labeling via Click Chemistry: The alkyne-activated fluorophore is "clicked" onto an azide-modified biomolecule.

G cluster_0 Stage 1: Synthesis of Alkyne-Activated Fluorophore cluster_1 Stage 2: Biomolecule Labeling via Click Chemistry A Amine-Reactive Dye (e.g., NHS Ester) C Reaction: Amine-NHS Ester Coupling A->C B This compound B->C D Purification (e.g., HPLC) C->D E Alkyne-Activated Fluorophore D->E G Reaction: Cu(I)-Catalyzed Click Chemistry (CuSO₄, Reductant) E->G Input for Labeling F Azide-Modified Biomolecule F->G H Purification (e.g., Desalting Column) G->H I Fluorescently Labeled Biomolecule H->I G A Prepare Protein: Dissolve azide-modified protein in PBS (pH 7.4) C Add Alkyne-Fluorophore to protein solution (10-fold molar excess) A->C B Prepare Reagents: 1. Alkyne-Fluorophore (in DMSO) 2. CuSO₄ Solution 3. Reductant (e.g., Sodium Ascorbate) B->C D Add CuSO₄ (Final conc. ~50 µM) C->D E Initiate Reaction: Add Reductant (Final conc. ~500 µM) D->E F Incubate: 1-2 hours at room temperature, protected from light E->F G Purification: Remove excess dye and copper using a desalting column (e.g., Sephadex G-25) F->G H Characterize Conjugate: 1. Degree of Labeling (UV-Vis) 2. Purity (SEC) 3. Functionality (Binding Assay) G->H

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. (4-Ethynylphenyl)methanamine is a particularly valuable building block as its terminal alkyne group serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This allows for the straightforward conjugation of a wide array of molecules, including fluorophores, imaging agents, polyethylene glycol (PEG), and cytotoxic drugs.[4]

These application notes provide a detailed guide for the efficient incorporation of Fmoc-(4-Ethynylphenyl)methanamine into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The information presented here is intended to assist researchers in synthesizing custom peptides for a broad range of applications, from basic research to the development of novel peptide-based therapeutics.

Data Presentation: Quantitative Analysis of Synthesis Parameters

The successful synthesis of peptides containing this compound is dependent on optimizing various parameters of the SPPS workflow. While specific yields and purities are sequence-dependent, the following tables provide representative data for the incorporation of this and structurally similar non-canonical amino acids.

Table 1: Comparison of Coupling Reagents for Fmoc-(4-Ethynylphenyl)methanamine Incorporation

Coupling ReagentActivation TimeCoupling TimeTypical Coupling Efficiency (%)Crude Purity (%)Notes
HBTU/DIPEA 1-2 min1-2 hours>99%70-85%A reliable and cost-effective choice for routine synthesis.[]
HATU/DIPEA 1-2 min1-2 hours>99.5%75-90%Often provides higher purity for challenging couplings.
DIC/Oxyma 5-10 min2-4 hours>99%70-85%A good alternative to aminium-based reagents, can minimize racemization.

Note: Coupling efficiency is often monitored qualitatively by the Kaiser test or quantitatively by UV-Vis spectrophotometry of the Fmoc deprotection product. Crude purity is typically assessed by RP-HPLC analysis of the cleaved peptide.

Table 2: Representative Yield and Purity Data for a Model Peptide

The following data is for a model 10-mer peptide containing one this compound residue, synthesized on a 0.1 mmol scale.

ParameterValueMethod of Determination
Resin Loading 0.5 mmol/gManufacturer's Specification
Theoretical Yield (crude) 150 mgCalculation based on resin loading
Actual Crude Yield 115 mg (77%)Gravimetric analysis after cleavage and precipitation
Purity (crude) 82%RP-HPLC (214 nm)
Yield after Purification 75 mg (50%)Gravimetric analysis of lyophilized peptide
Final Purity >98%RP-HPLC (214 nm)
Molecular Weight (Expected) 1250.5 DaCalculated
Molecular Weight (Observed) 1250.6 DaMALDI-TOF Mass Spectrometry

Experimental Protocols

This section provides detailed, step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-(4-Ethynylphenyl)methanamine

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protecting groups)

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC, Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling and Fmoc Deprotection: a. Place the desired amount of resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) in a fritted syringe reaction vessel. b. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation. c. Drain the DMF. d. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes. e. Drain the solution. f. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6] g. Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

2. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents, 0.4 mmol) and a coupling agent (e.g., HBTU, 3.9 equivalents, 0.39 mmol) in DMF. b. Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 1-2 hours.[] e. To monitor the reaction, take a small sample of resin beads, wash them with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

3. Chain Elongation: a. After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). b. Repeat steps 1 and 2 for each subsequent amino acid in the sequence, including the Fmoc-(4-Ethynylphenyl)methanamine.

4. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add 2.5% DTT.[] c. Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours. d. Filter the solution to separate the cleaved peptide from the resin beads. e. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

5. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution dropwise to a falcon tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). b. Centrifuge the mixture to pellet the precipitated peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. d. Allow the crude peptide to air dry to remove residual ether. e. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] f. Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Ethynyl_Coupling Incorporate Fmoc-(4-Ethynylphenyl)methanamine Washing1->Ethynyl_Coupling Specific Incorporation Washing2 Washing (DMF, DCM) Coupling->Washing2 Ethynyl_Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection n-1 times Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for SPPS incorporating this compound.

Signaling Pathway for Post-Synthetic Modification

Click_Chemistry cluster_reactants Reactants Peptide_Alkyne Peptide with This compound Conjugated_Peptide Conjugated Peptide (Triazole Linkage) Peptide_Alkyne->Conjugated_Peptide Azide_Molecule Azide-Functionalized Molecule (e.g., Fluorophore, PEG, Drug) Azide_Molecule->Conjugated_Peptide Catalyst Cu(I) Catalyst Catalyst->Conjugated_Peptide CuAAC 'Click' Reaction

Caption: Post-synthetic modification via CuAAC click chemistry.

References

Application Notes and Protocols for (4-Ethynylphenyl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Ethynylphenyl)methanamine is a versatile building block in drug discovery, primarily utilized for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[1][2] This scaffold offers a reliable method for creating extensive libraries of compounds with diverse functionalities, enabling the exploration of new chemical spaces for therapeutic agents. The resulting triazole core is a bioisostere for amide bonds and can participate in various biological interactions.[3]

This document provides detailed application notes on the use of this compound in the discovery of anticancer agents, focusing on the synthesis of nicotinamide-based tubulin polymerization inhibitors. Experimental protocols for synthesis and biological evaluation are also included.

Application: Anticancer Drug Discovery - Tubulin Polymerization Inhibitors

A notable application of the this compound scaffold is in the development of anticancer agents that target tubulin polymerization. A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, synthesized using a derivative of this compound, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2] Two lead compounds from this series, 4g and 4i , have shown potent anticancer effects with GI50 values in the sub-micromolar to low micromolar range.[2]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity and tubulin polymerization inhibition of representative compounds.

Table 1: Growth Inhibitory (GI50) Concentrations (μM) of Nicotinamide Derivatives 4g and 4i against Human Cancer Cell Lines. [2]

Cell LineCancer TypeCompound 4g (GI50 in μM)Compound 4i (GI50 in μM)
Leukemia
CCRF-CEMLeukemia1.832.01
HL-60(TB)Leukemia1.952.15
K-562Leukemia1.932.21
MOLT-4Leukemia1.741.98
RPMI-8226Leukemia2.012.33
SRLeukemia1.521.42
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung Cancer2.312.56
EKVXNon-Small Cell Lung Cancer2.112.43
HOP-62Non-Small Cell Lung Cancer2.452.78
HOP-92Non-Small Cell Lung Cancer2.382.65
NCI-H226Non-Small Cell Lung Cancer2.292.51
NCI-H23Non-Small Cell Lung Cancer2.412.69
NCI-H322MNon-Small Cell Lung Cancer2.252.48
NCI-H460Non-Small Cell Lung Cancer2.532.81
NCI-H522Non-Small Cell Lung Cancer2.352.59
Colon Cancer
COLO 205Colon Cancer2.172.40
HCC-2998Colon Cancer2.682.99
HCT-116Colon Cancer2.232.47
HCT-15Colon Cancer2.582.87
HT29Colon Cancer2.492.76
KM12Colon Cancer2.332.58
SW-620Colon Cancer2.282.52
CNS Cancer
SF-268CNS Cancer2.883.21
SF-295CNS Cancer2.753.06
SF-539CNS Cancer2.632.91
SNB-19CNS Cancer2.813.13
SNB-75CNS Cancer2.953.29
U251CNS Cancer2.793.09
Melanoma
LOX IMVIMelanoma3.123.47
MALME-3MMelanoma2.983.31
M14Melanoma3.253.61
SK-MEL-2Melanoma3.053.39
SK-MEL-28Melanoma3.333.70
SK-MEL-5Melanoma3.183.53
UACC-257Melanoma3.413.79
UACC-62Melanoma3.283.64
Ovarian Cancer
IGROV1Ovarian Cancer2.933.25
OVCAR-3Ovarian Cancer2.843.16
OVCAR-4Ovarian Cancer2.713.01
OVCAR-5Ovarian Cancer2.993.32
OVCAR-8Ovarian Cancer2.893.21
NCI/ADR-RESOvarian Cancer3.523.91
SK-OV-3Ovarian Cancer2.783.08
Renal Cancer
786-0Renal Cancer2.662.95
A498Renal Cancer2.823.14
ACHNRenal Cancer2.592.88
CAKI-1Renal Cancer2.913.23
RXF 393Renal Cancer2.743.04
SN12CRenal Cancer2.622.90
TK-10Renal Cancer2.773.07
UO-31Renal Cancer2.863.18
Prostate Cancer
PC-3Prostate Cancer5.865.21
DU-145Prostate Cancer6.245.67
Breast Cancer
MCF7Breast Cancer0.251.42
MDA-MB-231/ATCCBreast Cancer3.894.12
HS 578TBreast Cancer3.764.01
BT-549Breast Cancer3.984.23
T-47DBreast Cancer3.653.89
MDA-MB-468Breast Cancer8.347.98

Table 2: Inhibition of Tubulin Polymerization by Nicotinamide Derivatives. [2]

CompoundIC50 (μM)
4g 1.93
4i 2.45
E7010 (Reference) 3.20

Experimental Protocols

Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4a)

This protocol describes the synthesis of a representative compound from the series. This compound can be used as a starting material to generate the necessary propargylamine intermediate.

Materials:

  • Propargylamine (or a derivative synthesized from this compound)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Nicotinoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (3a):

    • To a solution of propargylamine (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of tert-butanol and water, add CuSO₄·5H₂O (0.05 equivalents) and sodium ascorbate (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired triazole (3a).

  • Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4a):

    • To a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (3a) (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM, add nicotinoyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, methanol/DCM gradient) to yield the final product (4a).

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

Materials:

  • Porcine brain tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Pre-incubate the tubulin solution with various concentrations of the test compounds on ice.

  • Initiate polymerization by raising the temperature to 37 °C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound or Propargylamine click CuAAC 'Click' Reaction (CuSO4, NaAsc) start->click azide Substituted Azide azide->click triazole_amine Triazole-methanamine Intermediate click->triazole_amine coupling Amide Coupling (Acid Chloride, Base) triazole_amine->coupling final_product Final Triazole Derivative coupling->final_product mtt MTT Assay (Cytotoxicity) final_product->mtt tubulin_assay Tubulin Polymerization Assay final_product->tubulin_assay apoptosis Apoptosis & Cell Cycle Analysis final_product->apoptosis cell_culture Cancer Cell Lines cell_culture->mtt gi50 GI50 Values mtt->gi50 ic50 IC50 Values tubulin_assay->ic50 mechanism Mechanism of Action apoptosis->mechanism

Caption: General workflow for the synthesis and biological evaluation of anticancer agents derived from this compound.

signaling_pathway compound Triazole Derivative (e.g., 4g, 4i) tubulin Tubulin compound->tubulin inhibits polymerization microtubules Microtubule Dynamics tubulin->microtubules assembly mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle disruption g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest caspase9 Caspase-9 Activation g2m_arrest->caspase9 apoptosis Apoptosis caspase9->apoptosis

Caption: Proposed mechanism of action for nicotinamide-based triazole derivatives as tubulin polymerization inhibitors leading to apoptosis.

References

Application Notes and Protocols for (4-Ethynylphenyl)methanamine as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component that significantly influences the stability, efficacy, and safety profile of the ADC. This document provides detailed application notes and protocols for the use of (4-Ethynylphenyl)methanamine as a versatile linker for the development of next-generation ADCs through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.

This compound incorporates a terminal alkyne group, which allows for a highly specific and bioorthogonal conjugation reaction with an azide-functionalized payload. The methanamine group provides a reactive handle for attachment to the antibody, typically after modification to introduce a suitable reactive group. This linker strategy enables the precise control over the drug-to-antibody ratio (DAR) and the creation of homogeneous and stable ADCs.

Chemical Properties and Mechanism of Action

This compound serves as a non-cleavable linker scaffold. The core principle of its application lies in the copper-free click chemistry reaction, specifically SPAAC.

Key Features:

  • Bioorthogonal Reaction: The ethynyl group reacts specifically with an azide group, even in complex biological mixtures, without cross-reactivity with native functional groups in proteins.

  • Stability: The resulting triazole linkage formed through SPAAC is highly stable under physiological conditions, preventing premature drug release in circulation and minimizing off-target toxicity.

  • Homogeneity: Site-specific introduction of the azide-bearing payload allows for the production of ADCs with a well-defined DAR, leading to a more consistent product with predictable pharmacokinetic properties.

The general mechanism involves a two-stage process:

  • Antibody Modification and Linker Attachment: The antibody is first functionalized with the this compound linker. This typically involves modifying the linker's amine group to a more reactive species (e.g., an active ester or maleimide) that can then be conjugated to specific amino acid residues on the antibody, such as lysines or engineered cysteines.

  • Payload Conjugation via SPAAC: The alkyne-functionalized antibody is then reacted with an azide-modified cytotoxic payload. The strain-promoted reaction between the ethynyl group and the azide forms a stable triazole bond, completing the ADC construct.

Data Presentation

The following tables present representative quantitative data for an ADC constructed using a this compound-based linker. These values are illustrative and will vary depending on the specific antibody, payload, and conjugation strategy.

Table 1: ADC Characterization

ParameterRepresentative ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC) / UV-Vis Spectroscopy
Monomer Content (%) > 95%Size Exclusion Chromatography (SEC)
Aggregate Content (%) < 5%Size Exclusion Chromatography (SEC)
Endotoxin Level (EU/mg) < 0.5Limulus Amebocyte Lysate (LAL) Assay

Table 2: In Vitro Stability

MatrixIncubation Time (days)% Intact ADC RemainingMethod of Analysis
Human Plasma 7> 90%ELISA / LC-MS
Mouse Plasma 7> 85%ELISA / LC-MS

Table 3: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Payload
SK-BR-3 High0.50.01
BT-474 Moderate50.01
MDA-MB-231 Low/Negative> 10000.01

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Functionalized this compound Linker

This protocol describes the conversion of the amine group of this compound to a maleimide group, making it reactive towards thiol groups on an antibody.

Materials:

  • This compound

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add TEA (2 equivalents) to the solution.

  • Slowly add a solution of MC-NHS (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the maleimide-functionalized linker.

Protocol 2: Conjugation of the Linker to a Thiol-Engineered Antibody

This protocol outlines the conjugation of the maleimide-functionalized linker to a monoclonal antibody with engineered cysteine residues.

Materials:

  • Thiol-engineered monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized this compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the engineered disulfide bonds.

  • Removal of Reducing Agent:

    • Equilibrate a PD-10 desalting column with PBS.

    • Apply the reduced antibody solution to the column and elute with PBS to remove excess TCEP.

  • Conjugation Reaction:

    • Immediately after purification, determine the concentration of the reduced antibody.

    • Prepare a 10 mM stock solution of the maleimide-functionalized linker in DMSO.

    • Add a 5-fold molar excess of the linker solution to the reduced antibody. The final DMSO concentration should not exceed 10% (v/v).

    • Gently mix and incubate the reaction at room temperature for 2 hours in the dark.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the alkyne-functionalized antibody by size-exclusion chromatography (SEC) to remove unreacted linker and quenching agent.

Protocol 3: Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final step of conjugating an azide-modified cytotoxic payload to the alkyne-functionalized antibody.

Materials:

  • Alkyne-functionalized antibody

  • Azide-modified cytotoxic payload (e.g., Azido-PEG4-MMAF)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the alkyne-functionalized antibody in PBS.

  • Prepare a 10 mM stock solution of the azide-modified payload in DMSO.

  • Add a 3-fold molar excess of the azide-payload solution to the antibody solution.

  • Gently mix and incubate the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the ADC.

  • Purify the final ADC using SEC to remove any unreacted payload.

  • Characterize the purified ADC for DAR, aggregation, and endotoxin levels.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a standard method to evaluate the potency of the ADC on cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC, free payload, and unconjugated antibody

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, free payload, and unconjugated antibody in complete culture medium.

  • Remove the old medium from the cells and add the serially diluted compounds.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting a dose-response curve.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker Functionalization cluster_ab_conj Antibody Conjugation cluster_payload_conj Payload Conjugation (SPAAC) Linker_start This compound Linker_activated Maleimide-Functionalized Linker Linker_start->Linker_activated MC-NHS mAb_reduced Reduced mAb mAb Thiol-Engineered mAb mAb->mAb_reduced TCEP Alkyne_mAb Alkyne-Functionalized mAb mAb_reduced->Alkyne_mAb Linker Conjugation ADC Antibody-Drug Conjugate Alkyne_mAb->ADC Azide_Payload Azide-Payload Azide_Payload->ADC

Caption: Workflow for the synthesis of an ADC using a this compound-based linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC in Circulation Receptor Target Antigen ADC_circ->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload Release Degradation->Payload_release Payload_action Payload Action on Target (e.g., Microtubules, DNA) Payload_release->Payload_action Apoptosis Apoptosis (Cell Death) Payload_action->Apoptosis

Caption: General mechanism of action for a non-cleavable antibody-drug conjugate.

Disclaimer

The protocols and data presented in this document are for informational and research purposes only. They are intended to serve as a guide and may require optimization for specific applications. All laboratory work should be conducted by trained professionals in a suitable environment, adhering to all relevant safety guidelines.

Application Notes and Protocols for Protein Immobilization using (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, including biosensor development, high-throughput screening, and the creation of biocompatible materials. This document provides detailed application notes and experimental protocols for the covalent immobilization of proteins onto various surfaces using (4-Ethynylphenyl)methanamine . This method leverages the versatility of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve highly efficient and oriented protein conjugation.

This compound serves as a key bifunctional linker. Its primary amine group allows for its initial covalent attachment to a variety of functionalized surfaces (e.g., carboxylated, epoxy-activated, or NHS-ester surfaces), while the terminal ethynyl (alkyne) group provides a reactive handle for the subsequent "clicking" of azide-modified proteins. This two-step approach ensures a stable and robust linkage, preserving the protein's native conformation and biological activity.

Principle of Immobilization

The overall strategy involves two main stages:

  • Surface Functionalization: The surface of a substrate (e.g., glass, gold, silicon oxide, or polymer) is first modified to present reactive groups that can form a covalent bond with the primary amine of this compound. A common approach is to use surfaces rich in carboxylic acid groups, which can be activated to react with amines.

  • Protein Conjugation via Click Chemistry: An azide-modified protein of interest is then covalently attached to the alkyne-functionalized surface via a highly specific and efficient click reaction. This can be achieved through either the copper-catalyzed (CuAAC) or the catalyst-free strain-promoted (SPAAC) pathway.

Applications

The immobilization of proteins using this compound is a versatile technique with broad applications in research and drug development:

  • Biosensor and Diagnostic Device Fabrication: Covalently attaching antibodies, enzymes, or other recognition proteins to sensor surfaces for the detection of specific analytes.

  • Drug Discovery and High-Throughput Screening: Creating protein microarrays for screening compound libraries to identify potential drug candidates.

  • Biomaterial Engineering: Modifying the surfaces of implants and medical devices to enhance biocompatibility and promote specific cellular responses.

  • Enzyme Immobilization: Developing reusable biocatalysts for industrial processes by immobilizing enzymes on solid supports.

  • Fundamental Biological Studies: Studying protein-protein interactions and cellular adhesion by creating defined protein patterns on surfaces.

Experimental Protocols

This section provides detailed protocols for the immobilization of proteins on a carboxylated surface using this compound.

Protocol 1: Surface Functionalization with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a carboxylated surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated substrate (e.g., carboxyl-functionalized glass slide, gold surface with a carboxyl-terminated self-assembled monolayer, or carboxylated polymer membrane)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Washing Buffer: PBS or deionized water

  • Quenching Buffer: 1 M Ethanolamine or Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents (if necessary)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the carboxylated substrate by sonicating in acetone, followed by ethanol, and finally deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen gas.

    • For silicon oxide surfaces, they can be hydroxyl-terminated by treatment with an oxygen plasma chamber.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in Activation Buffer) and NHS (e.g., 100 mg/mL in Activation Buffer).

    • Immerse the carboxylated substrate in Activation Buffer.

    • Add EDC and NHS to the buffer to achieve final concentrations typically in the range of 2-10 mM for each. For specific molar ratios, it is recommended to use an excess of EDC/NHS relative to the surface carboxyl groups.[1]

    • Incubate for 15-30 minutes at room temperature with gentle agitation to convert the surface carboxyl groups into amine-reactive NHS esters.[2]

  • Washing:

    • Remove the substrate from the activation solution and wash it thoroughly with Coupling Buffer to remove excess EDC and NHS.[2]

  • Coupling of this compound:

    • Prepare a solution of this compound in Coupling Buffer (e.g., 1-10 mg/mL).

    • Immerse the activated substrate in the this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching:

    • Remove the substrate from the coupling solution.

    • Immerse the substrate in Quenching Buffer for 15-30 minutes at room temperature to block any unreacted NHS-ester sites.[2]

  • Final Washing and Drying:

    • Wash the substrate extensively with Coupling Buffer, followed by deionized water.

    • Dry the alkyne-functionalized substrate under a stream of nitrogen. The surface is now ready for protein immobilization via click chemistry.

Protocol 2A: Protein Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the immobilization of an azide-modified protein onto the alkyne-functionalized surface prepared in Protocol 1.

Materials:

  • Alkyne-functionalized substrate (from Protocol 1)

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)

  • Washing Buffer: PBS containing 0.05% Tween-20 (PBST)

  • Deionized water

Procedure:

  • Prepare the Click Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture. For a typical reaction, the final concentrations are:

      • Azide-modified protein: 1-10 µM

      • CuSO₄: 0.25 mM[3]

      • THPTA: 1.25 mM (5:1 ligand to copper ratio)[3]

      • Sodium ascorbate: 5 mM[3]

    • First, mix the protein solution with the CuSO₄ and THPTA premixed solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Immediately apply the complete reaction mixture to the alkyne-functionalized surface, ensuring the entire surface is covered.

    • Incubate in a humidified chamber for 1-4 hours at room temperature, protected from light.

  • Washing:

    • After incubation, carefully remove the reaction solution.

    • Wash the surface thoroughly with PBST (3 x 5 minutes) to remove non-covalently bound protein and reaction components.

    • Rinse with deionized water.

  • Drying and Storage:

    • Dry the protein-immobilized surface under a gentle stream of nitrogen.

    • Store the surface in a desiccator at 4°C until further use.

Protocol 2B: Protein Immobilization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This catalyst-free protocol is ideal for biological systems sensitive to copper. It requires a protein modified with an azide and a surface functionalized with a strained alkyne. Note: this compound is not a strained alkyne. For SPAAC, the surface would need to be functionalized with a strained alkyne like dibenzocyclooctyne (DBCO). However, for completeness, a general SPAAC protocol is provided.

Materials:

  • Strained alkyne-functionalized substrate (e.g., DBCO-functionalized surface)

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Washing Buffer: PBS containing 0.05% Tween-20 (PBST)

  • Deionized water

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the azide-modified protein in PBS to the desired concentration (typically 0.1-1 mg/mL).

  • Incubation:

    • Apply the protein solution to the strained alkyne-functionalized surface.

    • Incubate for 4-24 hours at room temperature or 4°C with gentle agitation.[4] The reaction time depends on the specific strained alkyne and the protein concentration.

  • Washing:

    • After incubation, remove the protein solution.

    • Wash the surface extensively with PBST (3 x 5 minutes) to remove non-specifically bound protein.

    • Rinse with deionized water.

  • Drying and Storage:

    • Dry the surface under a gentle stream of nitrogen.

    • Store at 4°C in a desiccator.

Data Presentation

The following tables summarize representative quantitative data for protein immobilization using click chemistry. Note that these values are illustrative and can vary significantly depending on the specific protein, surface, and reaction conditions.

Table 1: Immobilization Efficiency and Surface Coverage

Protein Surface Immobilization Method Immobilization Time Surface Density/Coverage Reference
Bovine Serum Albumin (BSA) Ethynyl-functionalized glass Amino-yne click 30 min Not specified, but higher than aldehyde method [5]
Testis-specific protease 50 (TSP50) Propargyl-functionalized polymer fibers CuAAC Not specified ~1.2 µg/cm² [6]
Hemoglobin (Hb) Azide-terminated SAM on Gold CuAAC Not specified 8.3 x 10⁻¹² mol/cm² [7]

| Calmodulin (CaM) | Alkyne-functionalized Gold Nanoparticles | CuAAC | 2 hours | Not specified |[8] |

Table 2: Bioactivity of Immobilized Proteins

Protein Immobilization Method Bioactivity Assay Result Reference
Human IgG Amino-yne click Capture of goat anti-human IgG/Cy5 Successful capture, indicating retained bioactivity [5]
Testis-specific protease 50 (TSP50) CuAAC ELISA for anti-TSP50 binding Retained specific recognition and binding of anti-TSP50 [6]
Serotonin Transporter (SERT) Thiol-ene click Surface Plasmon Resonance (SPR) 91.4% success rate in activity [9]

| Norepinephrine Transporter (NET) | Thiol-ene click | Surface Plasmon Resonance (SPR) | 92.8% success rate in activity |[9] |

Visualizations

experimental_workflow cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 Protein Immobilization start Carboxylated Surface activation EDC/NHS Activation start->activation 0.1 M MES, pH 4.5-6.0 coupling Couple this compound activation->coupling Amine Reaction alkyne_surface Alkyne-Functionalized Surface coupling->alkyne_surface click_reaction CuAAC Reaction alkyne_surface->click_reaction protein Azide-Modified Protein protein->click_reaction final_surface Protein-Immobilized Surface click_reaction->final_surface CuSO4, Na-Ascorbate, Ligand signaling_pathway cluster_surface Surface Chemistry cluster_protein Protein Conjugation Carboxyl_Group Surface-COOH NHS_Ester Surface-CO-NHS Carboxyl_Group->NHS_Ester EDC/NHS Alkyne_Surface Surface-CO-NH-(C6H4)-C≡CH NHS_Ester->Alkyne_Surface +this compound Azide_Protein Protein-N3 Alkyne_Surface->Azide_Protein Click Reaction (CuAAC) Immobilized_Protein Surface-Triazole-Protein Alkyne_Surface->Immobilized_Protein Azide_Protein->Immobilized_Protein

References

Application Notes and Protocols for Live Cell Labeling with (4-Ethynylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanamine and its derivatives are valuable chemical tools for the bioorthogonal labeling of biomolecules in living cells. The presence of a terminal alkyne group allows for a highly specific and efficient covalent reaction with azide-functionalized reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] This technique enables the visualization, tracking, and characterization of cellular components and processes with minimal perturbation to the native biological system.

These application notes provide a detailed, step-by-step guide for the labeling of live cells using this compound derivatives. The protocols are based on established methods for small molecule alkyne probes and should be adapted and optimized for specific cell types and experimental goals.

Principle of the Method

The labeling strategy is a two-step process:

  • Metabolic Incorporation or Cellular Targeting: Cells are incubated with the this compound derivative, which is taken up by the cells. Depending on the specific derivative and cellular context, the molecule may be incorporated into nascent biomolecules through metabolic pathways or may localize to specific cellular compartments or bind to target proteins.

  • Bioorthogonal Ligation (Click Chemistry): Following the incorporation/targeting step, an azide-containing reporter molecule (e.g., a fluorescent dye) is introduced. In the presence of a copper(I) catalyst, the alkyne group on the this compound derivative reacts with the azide group of the reporter molecule, forming a stable triazole linkage. This covalent attachment allows for the detection and analysis of the labeled biomolecules.

Quantitative Data Summary

The optimal concentration and incubation time for labeling with this compound derivatives should be empirically determined to achieve efficient labeling while minimizing cytotoxicity. The following table provides a general starting point for optimization, based on typical concentrations used for other small molecule alkyne probes in live cell labeling experiments.[3][4]

ParameterRecommended RangeNotes
Probe Concentration 10 - 100 µMStart with a lower concentration and increase as needed. Higher concentrations may lead to cytotoxicity.
Incubation Time 4 - 24 hoursThe optimal time depends on the rate of cellular uptake and incorporation.
Cell Density 70-80% confluencyEnsure cells are in a logarithmic growth phase for optimal uptake.
Azide-Fluorophore Concentration 10 - 50 µMUse a molar excess relative to the estimated incorporated probe.
Copper (II) Sulfate (CuSO₄) Concentration 50 - 250 µMPart of the catalyst system for the click reaction.[5]
Copper Ligand (e.g., THPTA) Concentration 250 - 1250 µMUsed at a 5:1 molar ratio with CuSO₄ to reduce cytotoxicity.[5]
Sodium Ascorbate Concentration 2.5 mMA reducing agent to maintain copper in its active Cu(I) state.[5][6]

Experimental Protocols

Protocol 1: Live Cell Labeling with this compound Derivative

This protocol outlines the general steps for labeling live adherent cells.

Materials:

  • Adherent cells cultured in appropriate multi-well plates or on coverslips

  • Complete cell culture medium

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in the desired format (e.g., 96-well plate, chambered coverslips) to achieve 70-80% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare the labeling medium by diluting the this compound derivative stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with a range of 10-50 µM).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Washing: Gently wash the cells twice with warm PBS to remove the excess labeling probe.

  • Click Reaction Labeling:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:

      • 885 µL PBS

      • 5 µL of 20 mM CuSO₄ solution (final concentration: 100 µM)

      • 25 µL of 100 mM THPTA solution (final concentration: 2.5 mM)

      • 10 µL of azide-fluorophore stock (e.g., 1 mM stock for a final concentration of 10 µM)

      • Vortex briefly.

      • Add 25 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration: 2.5 mM).

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Fixation and Permeabilization (Optional):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Counterstaining and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Metabolic Labeling cluster_2 Click Reaction cluster_3 Analysis seed_cells Seed Cells in Culture Dish prepare_labeling_medium Prepare Medium with This compound Derivative seed_cells->prepare_labeling_medium incubate_cells Incubate Cells (4-24h) prepare_labeling_medium->incubate_cells wash_cells Wash to Remove Excess Probe incubate_cells->wash_cells prepare_click_cocktail Prepare Click Reaction Cocktail (Azide-Fluorophore, CuSO4, THPTA, Na-Ascorbate) wash_cells->prepare_click_cocktail incubate_click Incubate (30-60 min) prepare_click_cocktail->incubate_click final_wash Final Washes incubate_click->final_wash fix_perm Fix and Permeabilize (Optional) final_wash->fix_perm image_cells Fluorescence Microscopy fix_perm->image_cells

Caption: Experimental workflow for live cell labeling.

Signaling Pathway: General Protein Synthesis and Modification

The following diagram illustrates a generalized pathway where an alkyne-modified amino acid analog is incorporated into newly synthesized proteins, which can then be visualized. While this compound is not a direct amino acid analog, this pathway represents a common application for bioorthogonal labeling to study protein dynamics.

G cluster_0 Cellular Uptake cluster_1 Metabolic Incorporation cluster_2 Post-Translational Modification & Trafficking cluster_3 Detection probe Alkyne-Amino Acid Analog trna_synthetase Aminoacyl-tRNA Synthetase probe->trna_synthetase charged_trna Charged tRNA trna_synthetase->charged_trna ribosome Ribosome charged_trna->ribosome nascent_protein Nascent Protein (Alkyne-labeled) ribosome->nascent_protein ptm Post-Translational Modification nascent_protein->ptm click_reaction Click Reaction with Azide-Fluorophore nascent_protein->click_reaction trafficking Cellular Trafficking ptm->trafficking labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein visualization Visualization labeled_protein->visualization

References

Application Notes and Protocols for (4-Ethynylphenyl)methanamine in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanamine is a versatile bifunctional molecule increasingly utilized in the fields of materials science and polymer chemistry. Its unique structure, featuring a terminal alkyne group and a primary amine, allows for sequential or orthogonal chemical modifications. The ethynyl group serves as a reactive handle for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of this molecule to various substrates or polymers. The primary amine group provides a nucleophilic site for reactions such as amidation, allowing it to be incorporated into polymer backbones, particularly polyamides, or to be grafted onto surfaces and nanoparticles. These properties make this compound a valuable building block for the creation of functional polymers, the modification of surfaces to introduce specific functionalities, and the functionalization of nanoparticles for biomedical and materials science applications.

Applications in Polymer Chemistry

The dual functionality of this compound allows for its use in both polymer synthesis and post-polymerization modification.

Post-Polymerization Modification of HPMA Copolymers

A significant application of this compound is in the functionalization of biocompatible polymers like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. These copolymers can be synthesized with reactive ester side chains that readily undergo aminolysis with the primary amine of this compound. This introduces pendant ethynyl groups onto the polymer backbone, which can then be used for subsequent "click" reactions to attach imaging agents, targeting ligands, or drugs.[1][2][3]

Experimental Protocol: Synthesis of Poly(HPMA-co-MA-AP-ethynylphenyl)

This protocol describes the modification of a precursor polymer, poly(HPMA-co-MA-AP-TT), with this compound via aminolysis.

Materials:

  • Poly(HPMA-co-MA-AP-TT) (precursor polymer with thiazolidine-2-thione activating groups)

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the precursor polymer, poly(HPMA-co-MA-AP-TT), in anhydrous DMA to a concentration of 100 mg/mL in a round-bottom flask under a nitrogen atmosphere.

  • In a separate vial, dissolve this compound hydrochloride (2.0 equivalents with respect to the TT groups on the polymer) in a minimal amount of anhydrous DMA.

  • Add DIPEA (2.2 equivalents) to the this compound solution to neutralize the hydrochloride and facilitate the reaction.

  • Add the this compound/DIPEA solution dropwise to the stirring polymer solution at room temperature.

  • Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by UV-Vis spectroscopy by observing the disappearance of the characteristic absorbance of the TT group.

  • Upon completion, transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and solvent.

  • Freeze-dry the purified polymer solution to obtain the final product, poly(HPMA-co-MA-AP-ethynylphenyl), as a white powder.

Characterization:

  • ¹H NMR: To confirm the incorporation of the ethynylphenyl group by identifying the characteristic peaks of the aromatic protons and the ethynyl proton.

  • FTIR: To verify the presence of the alkyne C≡C and C-H stretching vibrations.

  • GPC/SEC: To determine the molecular weight and polydispersity of the functionalized polymer.

Quantitative Data (Representative):

ParameterValueReference
Polymer Precursor MW (Mn)25,000 g/mol [4][5]
Polydispersity Index (PDI)1.2[4][5]
Degree of Ethynyl Functionalization5-15 mol%[2]
Yield>90%[6][7]

Diagram: Workflow for HPMA Copolymer Functionalization

HPMA_functionalization cluster_synthesis Synthesis of Precursor Polymer cluster_modification Post-Polymerization Modification cluster_conjugation Click Chemistry Conjugation HPMA_monomer HPMA Monomer RAFT_polymerization RAFT Polymerization HPMA_monomer->RAFT_polymerization Reactive_monomer Reactive Ester Monomer Reactive_monomer->RAFT_polymerization Precursor_polymer Poly(HPMA-co-reactive ester) RAFT_polymerization->Precursor_polymer Aminolysis Aminolysis Precursor_polymer->Aminolysis EPM This compound EPM->Aminolysis Functionalized_polymer Poly(HPMA-co-ethynylphenyl) Aminolysis->Functionalized_polymer CuAAC CuAAC Click Reaction Functionalized_polymer->CuAAC Azide_molecule Azide-containing Molecule (Drug, Dye, Ligand) Azide_molecule->CuAAC Final_conjugate Polymer Conjugate CuAAC->Final_conjugate

Caption: Workflow for the synthesis and functionalization of HPMA copolymers.

Polyamide Synthesis (Representative Protocol)

The amine functionality of this compound allows it to act as a diamine monomer in polycondensation reactions with diacyl chlorides to form polyamides. The resulting polyamides possess pendant ethynyl groups along the polymer backbone, which can be used for cross-linking or further functionalization.

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol describes a representative low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride (1.0 equivalent) as a solid to the stirred solution.

  • After the addition is complete, add a few drops of anhydrous pyridine to the reaction mixture.

  • Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot deionized water.

  • Dry the polyamide in a vacuum oven at 80°C to a constant weight.

Characterization:

  • Inherent Viscosity: To estimate the molecular weight of the polymer.

  • FTIR: To confirm the formation of the amide bond and the presence of the alkyne group.

  • ¹H NMR: To verify the polymer structure.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide.

Quantitative Data (Representative):

ParameterValueReference
Yield90-98%[8][9]
Inherent Viscosity0.5 - 1.5 dL/g[9][10][11]
Glass Transition Temperature (Tg)200 - 300 °C[11]
10% Weight Loss Temperature (T10)> 400 °C[11]

Diagram: Polyamide Synthesis Reaction

Polyamide_Synthesis Diamine This compound Polycondensation Low-Temperature Solution Polycondensation Diamine->Polycondensation Diacyl_Chloride Terephthaloyl Chloride Diacyl_Chloride->Polycondensation Polyamide Aromatic Polyamide with Pendant Ethynyl Groups Polycondensation->Polyamide

Caption: Synthesis of an aromatic polyamide.

Applications in Materials Science

The ability of this compound to modify surfaces and nanoparticles is of great interest in materials science for applications ranging from biosensors to drug delivery.

Surface Functionalization (Representative Protocol)

This compound can be used to functionalize surfaces, such as silicon dioxide, to introduce terminal alkyne groups. This is typically achieved by first modifying the surface with a silane coupling agent that presents a reactive group (e.g., an epoxide or an isocyanate) that can then react with the amine of this compound.

Experimental Protocol: Functionalization of a Silicon Dioxide Surface

This protocol describes a representative method for functionalizing a silicon dioxide surface with this compound.

Materials:

  • Silicon dioxide wafers

  • Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • (3-Isocyanatopropyl)triethoxysilane

  • Toluene, anhydrous

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

Procedure:

  • Surface Hydroxylation:

    • Clean the silicon dioxide wafers by sonicating in acetone and ethanol.

    • Immerse the wafers in Piranha solution for 30 minutes to generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Immediately immerse the hydroxylated wafers in a 2% (v/v) solution of (3-isocyanatopropyl)triethoxysilane in anhydrous toluene.

    • Incubate for 2 hours at room temperature.

    • Rinse the wafers with toluene, followed by ethanol, and dry under a stream of nitrogen.

    • Cure the silane layer by baking at 110°C for 30 minutes.

  • Attachment of this compound:

    • Immerse the isocyanate-functionalized wafers in a 50 mM solution of this compound in anhydrous DMF.

    • React for 12 hours at room temperature.

    • Rinse the wafers with DMF, ethanol, and deionized water.

    • Dry the functionalized wafers under a stream of nitrogen.

Characterization:

  • Contact Angle Goniometry: To measure the change in surface hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and the elemental composition of the surface.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.

Quantitative Data (Representative):

ParameterValueReference
Silane Layer Thickness0.5 - 2 nm[12]
Surface Coverage2-5 molecules/nm²
Water Contact Angle (after functionalization)60-80°[13]

Diagram: Surface Functionalization Workflow

Surface_Functionalization SiO2_Surface Silicon Dioxide Surface Hydroxylation Hydroxylation (Piranha Treatment) SiO2_Surface->Hydroxylation Hydroxylated_Surface Hydroxylated Surface (-OH) Hydroxylation->Hydroxylated_Surface Silanization Silanization with Isocyanate Silane Hydroxylated_Surface->Silanization Isocyanate_Surface Isocyanate-Functionalized Surface (-NCO) Silanization->Isocyanate_Surface Amine_Reaction Reaction with This compound Isocyanate_Surface->Amine_Reaction Functionalized_Surface Ethynyl-Functionalized Surface (-C≡CH) Amine_Reaction->Functionalized_Surface

Caption: Workflow for surface functionalization.

Nanoparticle Functionalization (Representative Protocol)

Gold nanoparticles (AuNPs) can be functionalized with this compound to introduce terminal alkyne groups for subsequent bioconjugation. The amine group can directly adsorb to the gold surface, although a more stable linkage is typically formed using a thiol-containing linker.

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol provides a representative method for functionalizing citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Prepare a 1 mM stock solution of this compound in nuclease-free water.

  • In a microcentrifuge tube, add the citrate-stabilized AuNP solution.

  • Add the this compound stock solution to the AuNP solution to achieve a final concentration that provides a large molar excess of the amine (e.g., 1000-fold).

  • Gently vortex the mixture and incubate at room temperature for 4-12 hours with gentle stirring.

  • Centrifuge the solution to pellet the functionalized AuNPs (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).

  • Carefully remove the supernatant containing excess reagents.

  • Resuspend the nanoparticle pellet in PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound molecules.

  • Resuspend the final purified functionalized AuNPs in the desired buffer.

Characterization:

  • UV-Vis Spectroscopy: To monitor the change in the surface plasmon resonance (SPR) peak.

  • Dynamic Light Scattering (DLS): To measure the change in hydrodynamic diameter.

  • Zeta Potential: To determine the change in surface charge.

  • Transmission Electron Microscopy (TEM): To visualize the nanoparticles and assess their stability.

Quantitative Data (Representative):

ParameterValueReference
Hydrodynamic Diameter Increase5 - 15 nm[14][15]
Zeta Potential Shift+10 to +30 mV[15]
Surface Plasmon Resonance (SPR) Shift2 - 10 nm[14][15]
Functionalization Efficiency>80%[16]

Conclusion

This compound is a highly valuable and versatile building block in materials science and polymer chemistry. Its orthogonal reactive groups, the amine and the ethynyl moieties, provide a powerful platform for the synthesis of advanced functional materials. The protocols and data presented here, including both specific examples and representative methods, offer a comprehensive guide for researchers looking to utilize this molecule in their work. The ability to precisely introduce alkyne functionalities onto polymers, surfaces, and nanoparticles opens up a vast array of possibilities for creating tailored materials with applications in drug delivery, diagnostics, electronics, and beyond.

References

Application Notes and Protocols for Arginine-Selective Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of current arginine-selective bioconjugation methods, their applications, and experimental protocols. The information is intended to guide researchers in selecting and applying the most suitable method for their specific needs, from fundamental research to therapeutic development.

Introduction to Arginine-Selective Bioconjugation

Arginine, with its unique guanidinium group, presents a distinct target for selective bioconjugation. Unlike the more commonly targeted lysine and cysteine residues, the high pKa of the arginine side chain (around 12.5) makes it less nucleophilic under physiological conditions, posing a challenge for its modification.[1] However, the development of specific chemical methods has enabled the selective labeling and modification of arginine residues, opening new avenues for protein functionalization, therapeutic development, and proteomic studies.[2][3] These methods are particularly valuable for creating more homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), due to the lower abundance of surface-accessible arginine residues compared to lysine.[4][5]

Key Arginine-Selective Bioconjugation Methods

Several classes of reagents have been developed for the selective modification of arginine residues. These primarily include dicarbonyl compounds and their derivatives.

Glyoxal-Based Reagents

Phenylglyoxal and its derivatives are widely used for arginine modification. The reaction proceeds via the formation of a stable imidazole derivative.[6]

  • 4-Azidophenyl Glyoxal (APG): This reagent introduces an azide group onto the protein, which can then be used for bioorthogonal "click" chemistry reactions with strained alkynes.[4][5] This "plug-and-play" approach allows for a two-step functionalization of proteins.[4][5]

  • [18F]Fluorophenylglyoxal ([18F]FPG): This radiolabeled reagent enables the efficient 18F-labeling of native proteins for positron emission tomography (PET) imaging.[7][8][9] The bioconjugation is highly selective for arginine, even in the presence of other nucleophilic amino acids.[7][8]

  • Triazolyl-phenylglyoxal: This class of reagents reacts selectively with the guanidinium group of arginine residues in a neutral to basic bicarbonate buffer.[3]

Cyclohexanedione (CHD)-Based Reagents

Cyclohexanedione is another effective dicarbonyl compound for arginine modification.

  • Cyclohexanedione-Azide (CHD-Azide): Similar to APG, this reagent installs an azide tag onto arginine residues, enabling subsequent affinity purification or functionalization via click chemistry.[10][11] This method is particularly useful for the identification and enrichment of reactive arginine residues in proteins.[10][11]

Ninhydrin-Based Warheads

Ninhydrin-based warheads have been developed for the selective and covalent modification of arginine residues.[2] These probes are valuable tools for chemical proteomics, enabling the classification of thousands of arginine modification sites and the identification of functionally important residues.[2]

α-Oxo-Aldehyde Reagents

Polymers bearing α-oxo-aldehyde groups have been synthesized for the selective modification of arginine residues on proteins.[12][13] This approach relies on "thermodynamic" selectivity to achieve modification.[12][14][15]

Quantitative Data Summary

The following table summarizes key quantitative data for different arginine-selective bioconjugation methods, providing a basis for comparison.

ReagentSubstrateReaction ConditionsYield/EfficiencyReference
[18F]FPG Human Serum Albumin (HSA)pH 10.0, 37°C, 15 min~64% Radiochemical Conversion (0.5 mg HSA)[7][8]
Human Serum Albumin (HSA)pH 7.4, 37°C, 15 min~12% Radiochemical Conversion (0.5 mg HSA)[7][8]
Various proteins (ubiquitin, IL-2, IL-4)-30-60% isolated radiochemical yields[7][9]
4-Azidophenyl Glyoxal (APG) Trastuzumab--[4][5]
CHD-Azide Peptides200 mM NaOH, 37°C, 2 h-[10]
Proteins200 mM NaOH, 37°C, 24 h-[10][11]
Ninhydrin-based probes Proteome-wide-Over 6,800 arginines classified[2]

Experimental Protocols

Protocol 1: General Procedure for Arginine Modification in Proteins using CHD-Azide

This protocol is adapted from a method for the chemical labeling of reactive arginine residues in proteins.[10][11]

Materials:

  • Protein of interest

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Sodium hydroxide (NaOH)

  • CHD-Azide solution (30 mM)

  • Trypsin

  • Centrifugal ultrafiltration units (e.g., 3 kDa MWCO)

Procedure:

  • Reduction and Alkylation: Reduce the protein sample with 10 mM DTT and alkylate with 10 mM IAM.

  • Dilution and Reagent Addition: Dilute the sample with 200 mM NaOH. Add 5 µL of 30 mM CHD-Azide solution.

  • Incubation: Carry out the reaction at 37°C for 24 hours.

  • Reagent Removal: Transfer the sample to a centrifugal ultrafiltration unit to remove excess CHD-Azide reagent.

  • Tryptic Digestion: Digest the cleared protein samples with trypsin (1:100 enzyme-to-protein ratio) for 16 hours at 37°C with frequent mixing.

  • Further Analysis: The azide-modified peptides can be subsequently used for click chemistry-based labeling and enrichment.

Protocol 2: Bioconjugation of [18F]FPG with Human Serum Albumin (HSA)

This protocol describes the radiolabeling of HSA with [18F]FPG.[7][8]

Materials:

  • [18F]FPG in DMSO

  • Human Serum Albumin (HSA)

  • Phosphate buffer (pH 7.4 and pH 10.0)

  • HPLC system for analysis

Procedure:

  • Incubation Setup: In separate tubes, incubate [18F]FPG in DMSO (50 µL) with 0.5–10.0 mg of HSA in either pH 7.4 or pH 10.0 phosphate buffer (450 µL).

  • Reaction: Incubate the reaction mixture at 37°C for 15 minutes.

  • Analysis: Analyze the reaction mixture by HPLC to determine the radiochemical conversion to the [18F]FPG-HSA conjugate.

Visualizations

Signaling Pathways and Experimental Workflows

Arginine_Bioconjugation_Workflow cluster_reagents Arginine-Selective Reagents cluster_protein Target Protein cluster_reaction Bioconjugation Reaction cluster_applications Applications APG 4-Azidophenyl Glyoxal Reaction Selective Modification of Arginine APG->Reaction FPG [18F]Fluorophenylglyoxal FPG->Reaction CHD_Azide CHD-Azide CHD_Azide->Reaction Ninhydrin Ninhydrin Probes Ninhydrin->Reaction Protein Protein with Arginine Residues Protein->Reaction ADC Antibody-Drug Conjugates Reaction->ADC PET PET Imaging Reaction->PET Proteomics Chemical Proteomics Reaction->Proteomics Labeling Protein Labeling Reaction->Labeling

Caption: Workflow of arginine-selective bioconjugation.

APG_Click_Chemistry_Workflow Protein Native Protein (e.g., Antibody) Azide_Protein Azide-Modified Protein Protein->Azide_Protein Arginine Modification APG 4-Azidophenyl Glyoxal (APG) APG->Azide_Protein Final_Conjugate Functional Bioconjugate (ADC, Labeled Protein) Azide_Protein->Final_Conjugate Bioorthogonal Click Chemistry Strained_Alkyne Strained Alkyne Payload (Drug, Fluorophore) Strained_Alkyne->Final_Conjugate

Caption: Two-step "plug-and-play" bioconjugation using APG.

Applications in Drug Development and Research

Arginine-selective bioconjugation methods have significant implications across various fields:

  • Antibody-Drug Conjugates (ADCs): The lower abundance of accessible arginine residues compared to lysines allows for the generation of more homogeneous ADCs with potentially improved therapeutic indices.[4][5]

  • PET Imaging: The development of 18F-labeled arginine-selective reagents like [18F]FPG enables the creation of novel protein-based PET tracers for disease diagnosis and monitoring.[7][8][9]

  • Chemical Proteomics: Probes like ninhydrin and CHD-Azide are powerful tools for identifying and quantifying reactive arginine residues on a proteome-wide scale, providing insights into protein function and regulation.[2][10]

  • Protein Functionalization: These methods allow for the site-specific attachment of various moieties, including polymers (e.g., PEGylation), fluorescent labels, and other chemical probes, to study protein structure and function.[1][12][14]

Conclusion

The field of arginine-selective bioconjugation has matured significantly, offering a robust toolbox for researchers. The methods described herein provide versatile strategies for the precise modification of proteins, enabling a wide range of applications in basic research, diagnostics, and therapeutic development. The choice of method will depend on the specific application, the nature of the protein, and the desired functionality of the final bioconjugate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Ethynylphenyl)methanamine synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Sonogashira Coupling: This is a cross-coupling reaction that forms the carbon-carbon triple bond by reacting a protected 4-halobenzylamine or a related derivative with a terminal alkyne.[1][2]

  • Reductive Amination: This route typically involves the reaction of 4-ethynylbenzaldehyde with ammonia or an ammonia source, followed by reduction of the resulting imine to the amine.[3][4][5]

Q2: My Sonogashira coupling reaction is giving a low yield. What are the common causes?

A2: Low yields in Sonogashira couplings can stem from several factors. Key areas to investigate include the activity of the palladium catalyst, the purity of reagents and solvents, and the reaction conditions. Ensure your catalyst is fresh and handled under an inert atmosphere. The choice of ligand, base, and solvent system is also critical and may need optimization for your specific substrate.[2][6]

Q3: What are the main side products in a Sonogashira coupling for this synthesis?

A3: A common side product is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under copper-free conditions or by carefully controlling the reaction atmosphere to exclude oxygen.[2] Dehalogenation of the aryl halide starting material can also occur.

Q4: Is a protecting group necessary for the aminomethyl group?

A4: Yes, it is highly recommended to use a protecting group for the aminomethyl functionality, such as a tert-butyloxycarbonyl (Boc) group. Primary amines can act as ligands for the palladium catalyst, potentially inhibiting its catalytic activity. Protecting the amine prevents this and other potential side reactions.[7][8][9][10][11]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved by column chromatography on silica gel.[12] Due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent the product from tailing on the silica gel. Alternatively, the product can be converted to its hydrochloride salt, which can often be purified by recrystallization.[13][14]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Sonogashira Coupling

dot

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Problem 2: Significant Homocoupling of Alkyne

dot

Caption: Troubleshooting workflow for alkyne homocoupling.

Problem 3: Difficulty in Product Purification

dot

Caption: Troubleshooting workflow for product purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterSonogashira Coupling RouteReductive Amination Route
Starting Materials 4-Halobenzylamine derivative (protected), Terminal alkyne4-Ethynylbenzaldehyde, Ammonia source
Key Reagents Palladium catalyst, Copper(I) salt (optional), Base (e.g., Et₃N)Reducing agent (e.g., NaBH₄, H₂/Catalyst)
Number of Steps 2-3 (including protection/deprotection)1-2
Typical Overall Yield 60-80%70-90%
Key Advantages Well-established, versatile for various alkynes.Fewer steps, often higher yielding.
Potential Challenges Catalyst poisoning, alkyne homocoupling, need for protecting groups.Availability of 4-ethynylbenzaldehyde, over-reduction.

Experimental Protocols

Protocol 1: Synthesis via Sonogashira Coupling (with N-Boc Protection)

dot

Sonogashira_Workflow A 1. Protection: 4-Iodobenzylamine + Boc₂O B 2. Sonogashira Coupling: N-Boc-4-iodobenzylamine + TMS-acetylene PdCl₂(PPh₃)₂, CuI, Et₃N, THF A->B C 3. Deprotection (TMS): K₂CO₃, MeOH B->C D 4. Deprotection (Boc): HCl in Dioxane or TFA in DCM C->D E 5. Work-up and Purification: Extraction and Column Chromatography D->E F Final Product: This compound E->F

Caption: Experimental workflow for the Sonogashira coupling route.

Step 1: N-Boc Protection of 4-Iodobenzylamine

  • To a solution of 4-iodobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-iodobenzylamine, which can often be used in the next step without further purification.

Step 2: Sonogashira Coupling

  • To a solution of N-Boc-4-iodobenzylamine (1.0 eq) in a degassed solvent mixture (e.g., THF and triethylamine), add trimethylsilylacetylene (TMS-acetylene, 1.2 eq).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

  • After the coupling reaction is complete, concentrate the reaction mixture.

  • Dissolve the residue in methanol and add a base such as potassium carbonate (K₂CO₃).

  • Stir at room temperature for 1-2 hours to remove the TMS protecting group.

Step 4: Deprotection of the N-Boc Group

  • After removal of the TMS group and work-up, dissolve the intermediate in a suitable solvent like dichloromethane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[9][10][11]

  • Stir at room temperature for 1-3 hours.

Step 5: Work-up and Purification

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine) to afford this compound.

Protocol 2: Synthesis via Reductive Amination

dot

Reductive_Amination_Workflow A 1. Imine Formation: 4-Ethynylbenzaldehyde + NH₃ (or NH₄OAc) B 2. Reduction: Add reducing agent (e.g., NaBH₄, NaBH₃CN) A->B C 3. Work-up and Purification: Quenching, Extraction, and Column Chromatography B->C D Final Product: This compound C->D

Caption: Experimental workflow for the reductive amination route.

One-Pot Procedure:

  • Dissolve 4-ethynylbenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate (excess).[15]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.[4][5]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

References

Technical Support Center: Optimizing Click Chemistry with (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving (4-Ethynylphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when starting a CuAAC reaction with this compound?

A1: The most critical parameters are the quality and purity of your reagents, the choice of copper source and ligand, the solvent system, and ensuring an oxygen-free environment. This compound is prone to oxidative homocoupling (Glaser coupling), making the exclusion of oxygen paramount.

Q2: Which copper source and ligand are recommended for this type of alkyne?

A2: A common and effective system involves generating the active Cu(I) catalyst in situ. This is typically achieved by using Copper(II) sulfate (CuSO₄) in combination with a reducing agent, most commonly sodium ascorbate. To stabilize the Cu(I) ion, prevent its oxidation, and increase reaction efficiency, a ligand is essential. For aqueous or semi-aqueous systems, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a standard choice.[1]

Q3: My this compound or azide substrate has poor solubility. How can I address this?

A3: Poor solubility is a common cause of low reaction yields. Using a co-solvent system is the best approach. Mixtures of water with organic solvents like DMSO, DMF, t-BuOH, or THF can significantly improve the solubility of hydrophobic reactants.[2] It is crucial to ensure the final reaction mixture is homogeneous.

Q4: What is the optimal ratio of reactants (alkyne, azide, copper, ligand, and reducing agent)?

A4: While a 1:1 stoichiometric ratio of alkyne to azide is the theoretical ideal, it is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of the more accessible or less precious reagent to drive the reaction to completion.[2] The catalyst is used in much lower concentrations. A typical starting point is a 5:1 ratio of ligand to CuSO₄. Sodium ascorbate should be in excess relative to the copper. Refer to the tables and protocols below for specific concentration ranges.

Q5: How can I minimize the primary side reaction, alkyne homocoupling (Glaser coupling)?

A5: Alkyne homocoupling is an oxidative process that competes with the desired click reaction and is promoted by oxygen and the presence of copper ions. To minimize it:

  • Deoxygenate all solutions: Thoroughly degas all buffers and solvent mixtures by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[2]

  • Maintain an inert atmosphere: Perform the reaction under a blanket of argon or nitrogen.

  • Use a stabilizing ligand: Ligands like THPTA or TBTA chelate the copper, which helps suppress homocoupling.

  • Proper reagent addition order: Premix the CuSO₄ and ligand before adding them to the alkyne/azide mixture. Add the sodium ascorbate last to initiate the reaction. This ensures the copper is complexed and reduces the time it is available for side reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is the most common problem in CuAAC reactions. The following decision tree and table can help diagnose the issue.

Troubleshooting_Low_Yield Start Low / No Yield Catalyst Problem with Catalyst? Start->Catalyst Substrate Problem with Substrates? Catalyst->Substrate No Oxidation Cu(I) Oxidation Catalyst->Oxidation Yes Ligand Ligand Issue Catalyst->Ligand Yes Conditions Suboptimal Conditions? Substrate->Conditions No Purity Impure Reagents Substrate->Purity Yes Solubility Poor Solubility Substrate->Solubility Yes Stoichiometry Incorrect Stoichiometry Conditions->Stoichiometry Yes pH_Temp Incorrect pH or Temp Conditions->pH_Temp Yes Solution_Oxidation Degas all solutions. Work under inert atmosphere. Use fresh sodium ascorbate. Oxidation->Solution_Oxidation Solution_Ligand Use appropriate ligand (e.g., THPTA). Optimize Ligand:Cu ratio (start at 5:1). Ligand->Solution_Ligand Solution_Purity Verify purity of alkyne and azide by NMR/LC-MS. Purify starting materials if necessary. Purity->Solution_Purity Solution_Solubility Add co-solvent (DMSO, DMF, t-BuOH). Ensure reaction mixture is homogeneous. Solubility->Solution_Solubility Solution_Stoichiometry Use slight excess (1.1-1.5 eq) of one reagent. Stoichiometry->Solution_Stoichiometry Solution_pH_Temp Optimize pH (typically 7-8). Slightly increase temperature (e.g., to 35-50°C). pH_Temp->Solution_pH_Temp

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Data Presentation

Table 1: Effect of Solvent and Copper Source on CuAAC Yield

Reaction of an azido-nucleoside with a terminal alkyne.

EntryCopper Source (eq.)Reducing Agent (eq.)Solvent SystemTemp (°C)Time (h)Yield (%)
1CuSO₄ (0.1)KI (0.1)Dioxane902~20
2CuSO₄ (0.1)KI (0.1)Dioxane/H₂O (1:1)902~40
3CuSO₄ (0.1)KI (0.1)Dioxane/t-BuOH (1:1)902~65
4CuI (0.1)-Dioxane/t-BuOH (1:1)902~60
5CuSO₄ (0.1)Na-Ascorbate (0.2)t-BuOH/H₂O (1:1)RT4>95

(Data compiled and adapted from various sources for illustrative purposes.[3])

Table 2: Typical Reagent Concentrations for a CuAAC Protocol
ReagentConcentration RangeKey Consideration
Alkyne-Substrate10 µM - 1 mMHigher concentrations generally lead to faster reactions.[2]
Azide-Substrate1.1 - 1.5 equivalentsA slight excess of the non-limiting reagent is often beneficial.[2]
CuSO₄50 µM - 1 mM
Ligand (e.g., THPTA)250 µM - 5 mMMaintain a 2:1 to 5:1 ratio to the copper concentration.[4][5]
Sodium Ascorbate1 mM - 5 mMAlways use a freshly prepared solution.[2]
(Optional) Aminoguanidine5 mMCan be added to scavenge reactive byproducts from ascorbate oxidation.[2]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and should be optimized for each specific substrate pair.

1. Reagent Stock Solution Preparation:

  • This compound (Alkyne): Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or DMF).

  • Azide Substrate: Prepare a 10-15 mM stock solution in a compatible solvent.

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate (Na-Asc): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

  • Reaction Buffer: Prepare a suitable buffer, e.g., 100 mM sodium phosphate, pH 7.5.

2. Deoxygenation:

  • Thoroughly degas the reaction buffer and water by bubbling with argon or nitrogen for at least 15-20 minutes. Keep all solutions under an inert atmosphere.

3. Experimental Workflow Diagram:

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (Under Inert Atmosphere) cluster_analysis 3. Analysis & Purification Prep_Alk Prepare Alkyne Stock Solution Mix_Substrates Combine Buffer, Alkyne, & Azide in Reaction Tube Prep_Alk->Mix_Substrates Prep_Az Prepare Azide Stock Solution Prep_Az->Mix_Substrates Prep_Cat Prepare Catalyst & Reductant Stocks Premix_Cat Premix CuSO4 + THPTA Prep_Cat->Premix_Cat Prep_Buf Degas Buffer Prep_Buf->Mix_Substrates Add_Cat Add CuSO4/THPTA Complex to Tube Mix_Substrates->Add_Cat Premix_Cat->Add_Cat Initiate Initiate with Fresh Sodium Ascorbate Add_Cat->Initiate Incubate Incubate at RT (or slight heat) for 1-4h Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Purify Purify Product (e.g., Chromatography) Monitor->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for a CuAAC reaction.

4. Reaction Procedure (Example for a 500 µL final volume):

  • In a microcentrifuge tube under an inert atmosphere, prepare the catalyst/ligand complex by adding 6.25 µL of the 20 mM CuSO₄ stock to 6.25 µL of the 100 mM THPTA stock. Vortex briefly and let it stand for 2-3 minutes. This results in a 1:5 Cu:Ligand ratio.

  • In a separate reaction tube, add the following in order:

    • 377.5 µL of degassed reaction buffer.

    • 50 µL of 10 mM this compound stock (Final conc: 1 mM).

    • 50 µL of 11 mM Azide stock (Final conc: 1.1 mM, 1.1 equivalents).

  • Add the 12.5 µL of the premixed CuSO₄/THPTA solution to the reaction tube. Vortex briefly.

  • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (Final conc: 2 mM).

  • Vortex the tube gently and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing. For slow reactions, the temperature can be increased to 35-40°C.

5. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS to check for the disappearance of the limiting starting material.

  • Once complete, the product can be isolated using standard purification techniques such as column chromatography, preparative HPLC, or precipitation.

References

Preventing side reactions of (4-Ethynylphenyl)methanamine in amine-reactive labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side reactions and achieve successful conjugation when using (4-Ethynylphenyl)methanamine in amine-reactive labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions when using this compound with amine-reactive reagents like NHS esters?

The primary challenge in labeling with this compound is ensuring the efficient reaction of its primary amine with the amine-reactive compound (e.g., an N-hydroxysuccinimide ester) while minimizing competing side reactions. The main side reaction of concern is the hydrolysis of the NHS ester, where it reacts with water instead of the intended amine, rendering the reagent inactive.[1] While the terminal ethynyl group is generally stable under typical labeling conditions, inefficient labeling can lead to a higher proportion of unreacted starting materials and hydrolysis byproducts, complicating purification. Additionally, using buffers that contain primary amines, such as Tris or glycine, will directly compete with this compound for the labeling reagent.[2][3]

Q2: The yield of my labeled product is low. What are the common causes and how can I fix this?

Low conjugation yield is a frequent issue in amine-reactive labeling. Several factors can contribute to this problem:

  • Hydrolysis of the NHS Ester: The amine-reactive NHS ester is moisture-sensitive and can be inactivated by hydrolysis.[1][2] Always use fresh, high-quality anhydrous solvents like DMSO or DMF to prepare the stock solution immediately before use.[2][4] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[2]

  • Suboptimal pH: The reaction is highly pH-dependent. The primary amine of this compound must be deprotonated (-NH2) to be nucleophilic. This requires a pH typically between 7.2 and 8.5.[3][5] A pH that is too low will result in a protonated, unreactive amine (-NH3+), while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1][2][5] The optimal pH is often a compromise, with pH 8.3-8.5 being a common starting point.[3][4][6]

  • Incorrect Buffer Composition: The presence of extraneous nucleophiles, especially primary amines (e.g., Tris, glycine), in the reaction buffer will compete with the target amine, significantly reducing the labeling efficiency.[2][5] It is crucial to use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or bicarbonate buffer.[2][3]

  • Low Reactant Concentration: The rate of NHS ester hydrolysis is more pronounced in dilute solutions. If possible, increasing the concentration of the reactants can favor the desired bimolecular reaction over the unimolecular hydrolysis. A protein concentration of at least 2 mg/mL is often recommended when labeling proteins.[2]

Q3: Is the ethynyl group of this compound stable during the labeling reaction?

The terminal ethynyl group is generally stable and non-reactive under the standard conditions used for amine-reactive labeling (aqueous buffer, pH 7.2-8.5, room temperature or 4°C). This functional group's utility lies in its ability to remain inert during the initial conjugation so that it is available for subsequent bioorthogonal reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). The key to preserving the ethynyl group is to ensure the primary amine labeling reaction is efficient and clean, avoiding harsh conditions or contaminants that could potentially lead to side reactions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the amine-reactive labeling of this compound.

Problem Possible Cause Recommended Solution
Low or No Labeling Hydrolyzed NHS Ester Reagent Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before each use.[2][4] Allow the reagent vial to reach room temperature before opening.[2]
Incorrect Buffer pH Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5, with 8.3-8.5 often being ideal.[2][3][4][6]
Amine-Containing Buffer Perform a buffer exchange into an amine-free buffer (e.g., PBS, Borate, Bicarbonate) using dialysis or a desalting column before starting the reaction.[2][5]
Low Reactant Concentration Increase the concentration of the reactants. A higher concentration favors the desired conjugation over competing hydrolysis.[2]
Poor Reproducibility Inconsistent Reagent Preparation Standardize the protocol for preparing and handling the NHS ester solution. Avoid multiple freeze-thaw cycles of stock solutions.[2]
Degraded DMF Solvent If using DMF, ensure it is high-quality and amine-free. Degraded DMF can contain dimethylamine, which reacts with NHS esters.[2][4]
Precipitation During Reaction Poor Reagent Solubility Ensure the NHS ester is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. Do not exceed 10% (v/v) organic solvent in the final reaction mixture.
Change in Product Solubility The conjugation reaction neutralizes the positive charge of the primary amine, which can alter the product's solubility and potentially cause aggregation.[1] Consider performing the reaction at a lower concentration.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Labeling an NHS-Ester Activated Molecule with this compound

This protocol describes a general method for conjugating this compound to a molecule (e.g., a protein, antibody, or fluorescent dye) that has been activated with an NHS ester.

1. Reagent Preparation:

  • Amine-Free Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.3 using a calibrated meter.[3][4]
  • Molecule Solution: Dissolve the NHS-ester activated molecule in the amine-free buffer to a final concentration of 1-10 mg/mL.[4] If the molecule is in an incompatible buffer (like Tris), perform a buffer exchange via dialysis or a desalting column.
  • This compound Solution: Prepare a stock solution (e.g., 10-50 mM) of this compound in an appropriate solvent like DMSO or water.

2. Conjugation Reaction:

  • Calculate the required volume of the this compound solution to achieve the desired molar excess (a 10-50 fold molar excess over the NHS-ester molecule is a common starting point).
  • Add the calculated volume of the this compound solution to the NHS-ester activated molecule solution.
  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][6][7] Protect from light if any components are light-sensitive.

3. Quenching the Reaction:

  • To stop the reaction and consume any unreacted NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2][3]
  • Incubate for 15-30 minutes at room temperature.[2]

4. Purification:

  • Remove the excess unreacted this compound, quenched NHS ester, and other byproducts.
  • The choice of purification method depends on the nature of the final product. Common methods include:
  • Dialysis or Centrifugal Ultrafiltration: Effective for large molecules like proteins or antibodies.
  • Size-Exclusion Chromatography (Gel Filtration): Separates components based on size and is widely used for purifying protein conjugates.[6][8][9]
  • Reverse-Phase HPLC: Suitable for purifying smaller molecule conjugates and offers high resolution.[10]

Quantitative Data Summary

The efficiency of amine-reactive labeling is highly dependent on reaction conditions. The stability of the NHS ester is a critical factor, as its hydrolysis competes directly with the desired conjugation reaction.

pH Temperature Approximate Half-Life of NHS Ester Implication for Labeling
7.04°C4-5 hours[5]Slower reaction with amine, but greater ester stability.
8.3-8.5Room Temp.Minutes to < 1 hour[2][5]Optimal range for balancing amine reactivity and ester stability.[3][4][6]
8.64°C~10 minutes[5]Rapid hydrolysis, requires short reaction times and efficient mixing.

Note: Values are approximate and can vary based on the specific NHS ester and buffer composition.

Visualizations

Reaction_Scheme Figure 1. Competing Reactions in NHS Ester Labeling cluster_desired Desired Reaction (pH 7.2-8.5) cluster_side Side Reaction (Increases with pH) NHS Amine-Reactive NHS Ester Product Desired Labeled Product (Stable Amide Bond) NHS->Product Hydrolyzed Inactive Hydrolyzed Ester NHS->Hydrolyzed Amine This compound Amine->Product Water Water (Hydrolysis) Water->Hydrolyzed

Figure 1. Competing reactions in NHS ester labeling.

Workflow Figure 2. Experimental Workflow for Amine-Reactive Labeling arrow > Prep 1. Reagent Preparation - Prepare Amine-Free Buffer (pH 8.3) - Dissolve NHS-Ester Molecule - Prepare Amine Stock Solution React 2. Conjugation Reaction - Mix Reactants - Incubate (1-4h RT or overnight 4°C) Prep->React Quench 3. Quench Reaction - Add Tris or Glycine Buffer React->Quench Purify 4. Purification - Dialysis / SEC / HPLC Quench->Purify Analyze 5. Analysis & Storage - Confirm Conjugation (e.g., MS, NMR) - Store Appropriately Purify->Analyze

Figure 2. A typical experimental workflow for amine-reactive labeling.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Low Labeling Yield Start Problem: Low Labeling Yield CheckReagent Are NHS ester stocks prepared fresh in anhydrous solvent? Start->CheckReagent CheckBuffer Is the buffer - Amine-free (No Tris/Glycine)? - pH between 7.2-8.5? CheckReagent->CheckBuffer Yes Sol_Reagent Solution: Prepare fresh reagent stocks before use. CheckReagent->Sol_Reagent No CheckConc Are reactant concentrations high enough? CheckBuffer->CheckConc Yes Sol_Buffer Solution: - Use PBS, Borate, or Bicarbonate buffer. - Calibrate pH meter and adjust pH. CheckBuffer->Sol_Buffer No Sol_Conc Solution: Increase concentration of one or both reactants. CheckConc->Sol_Conc No Success Labeling Yield Should Improve CheckConc->Success Yes Sol_Reagent->CheckBuffer Sol_Buffer->CheckConc Sol_Conc->Success

References

Troubleshooting low labeling efficiency with (4-Ethynylphenyl)methanamine probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments with (4-Ethynylphenyl)methanamine probes, with a focus on resolving low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound probes?

A1: this compound is a terminal alkyne probe commonly used in "click chemistry," specifically in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This reaction allows for the efficient and specific covalent labeling of biomolecules that have been modified to contain an azide group.[]

Q2: How does the CuAAC reaction work?

A2: The CuAAC reaction is a highly efficient cycloaddition that forms a stable triazole ring by covalently linking a terminal alkyne (like the one on this compound) and an azide.[4] The reaction is catalyzed by a Cu(I) ion, which is typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent like sodium ascorbate.[5][6]

Q3: Why is a ligand, such as THPTA, necessary for the CuAAC reaction?

A3: A stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial for several reasons. It stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state by atmospheric oxygen.[7] The ligand also prevents the catalyst from aggregating and can accelerate the reaction rate.[5] For live-cell labeling, ligands like THPTA are particularly important as they protect cells from damage caused by reactive oxygen species that can be generated by the copper catalyst.[8]

Q4: Can the primary amine group on this compound interfere with the labeling reaction?

A4: Yes, the primary amine group can potentially interfere with the reaction. Amines can chelate or coordinate with the copper catalyst, which can sequester the catalyst and reduce the amount available for the cycloaddition reaction.[5] If you are experiencing low yields, this potential sequestration could be a contributing factor.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common challenge that can stem from various factors related to reagents, reaction conditions, or the experimental setup. Follow this step-by-step guide to identify and resolve the root cause of the issue.

Issue 1: Inactive or Insufficient Catalyst

Symptom: The reaction is very slow or fails to proceed to completion. This often points to a problem with the copper catalyst.

Possible Causes & Solutions:

  • Oxidation of Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[9]

    • Solution: Thoroughly degas all buffers and solutions by sparging with an inert gas like argon or nitrogen before use.[7][10]

  • Degraded Reducing Agent: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state. It is prone to oxidation and degradation.

    • Solution: Always prepare a fresh stock solution of sodium ascorbate immediately before initiating the reaction.[5]

  • Incorrect Order of Reagent Addition: Adding the reducing agent (sodium ascorbate) to the copper salt before the stabilizing ligand is present can lead to the precipitation of inactive copper species.

    • Solution: Always premix the copper(II) sulfate (CuSO₄) and the stabilizing ligand (e.g., THPTA) before adding them to the main reaction mixture containing your azide and the this compound probe. The sodium ascorbate should be added last to initiate the reaction.[5][11]

  • Insufficient Catalyst Concentration: The concentration of the active catalyst may be too low for an efficient reaction, possibly due to sequestration by the amine group on the probe or other components in your sample (e.g., histidine-tagged proteins).[5][11]

    • Solution: Systematically increase the concentration of the CuSO₄/ligand premix. You can try doubling the initial concentration (e.g., from 50 µM to 100 µM Cu).[5][6]

Issue 2: Problems with Reagents and Buffers

Symptom: Inconsistent or low yields across experiments despite following the protocol.

Possible Causes & Solutions:

  • Poor Probe Solubility: The phenyl group in this compound can make it hydrophobic, leading to poor solubility in purely aqueous buffers.

    • Solution: Prepare a concentrated stock solution of the probe in a water-miscible organic solvent like DMSO. Add this stock to your reaction mixture, ensuring the final concentration of the organic solvent is low (typically <10% v/v) to avoid denaturing your biomolecule.[9]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or chelating agents (e.g., EDTA) can interfere with the reaction.[12][13] Tris and glycine will compete with the labeling reaction, while EDTA will sequester the copper catalyst.

    • Solution: Perform a buffer exchange into a non-interfering buffer such as PBS or HEPES prior to the labeling reaction.[9]

  • Degraded Reagents: Improper storage of reagents can lead to their degradation.

    • Solution: Ensure all reagents are stored at their recommended conditions, typically at -20°C in a desiccated environment.[12] Allow reagents to warm to room temperature before opening to prevent condensation.[12]

Issue 3: Suboptimal Reaction Conditions

Symptom: The reaction yields are lower than expected or reported in the literature.

Possible Causes & Solutions:

  • Incorrect Molar Ratios: The ratio of reactants and catalyst components is critical.

    • Solution: Optimize the molar ratios. A 1.2 to 2-fold excess of the alkyne probe over the azide-modified biomolecule is often recommended.[10] The ligand-to-copper ratio should be at least 5:1 to ensure proper stabilization of the catalyst.[5][6][11]

  • Inappropriate pH: While the CuAAC reaction is tolerant of a wide pH range (typically 4-12), the stability and solubility of your biomolecule may be pH-dependent.[4][9]

    • Solution: Ensure the reaction buffer pH is optimal for the stability of your target biomolecule, typically around pH 7.4 for most proteins.

  • Suboptimal Time and Temperature: The reaction may not have proceeded to completion.

    • Solution: Increase the incubation time (e.g., from 1 hour to 2-4 hours or overnight). For challenging substrates, gently heating the reaction to 35-40°C can improve efficiency, provided your biomolecule is stable at that temperature.[10]

Data and Protocols

Table 1: Recommended Reagent Concentrations for CuAAC
ReagentStock ConcentrationFinal Concentration RangeNotes
Azide-labeled BiomoleculeVaries1 - 50 µMDependent on the specific experiment.
This compound10 mM in DMSO2 - 250 µMA 1.2 to 5-fold molar excess over the azide is a good starting point.[9][10]
Copper(II) Sulfate (CuSO₄)50 mM in Water50 - 250 µMA starting concentration of 50-100 µM is often effective.[5][6]
Ligand (e.g., THPTA)50 mM in Water250 - 1250 µMMaintain a 5:1 molar ratio of ligand to copper.[5][11]
Sodium Ascorbate100 mM in Water2.5 - 5 mMPrepare fresh before use. A 5-10 fold excess over copper is typical.[7][10]

Experimental Protocols

Protocol 1: General CuAAC Labeling of a Protein

Objective: To conjugate this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4).

  • This compound stock solution (10 mM in DMSO).

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water).

  • THPTA stock solution (50 mM in water).

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared).

  • Degassed reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in the degassed reaction buffer.

  • Add Alkyne Probe: Add the this compound stock solution to the desired final concentration (e.g., a 5-fold molar excess over the protein). Gently mix. Ensure the final DMSO concentration remains below 10%.[9]

  • Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions to create a 1:5 molar premix. For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 50 mM THPTA.

  • Add Catalyst: Add the catalyst premix to the reaction tube containing the protein and alkyne. Gently mix.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the reaction. Gently mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.

  • Analysis: Analyze the reaction progress and product formation using an appropriate technique such as SDS-PAGE with in-gel fluorescence or mass spectrometry.

Visualizations

CuAAC_Workflow General CuAAC Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_biomolecule Prepare Azide-Biomolecule (Buffer Exchange into PBS) mix_reactants Combine Azide-Biomolecule and Alkyne Probe prep_biomolecule->mix_reactants prep_alkyne Prepare Alkyne Probe Stock (e.g., 10 mM in DMSO) prep_alkyne->mix_reactants prep_reagents Prepare Catalyst Stocks (CuSO4, Ligand, Na-Ascorbate) premix_catalyst Premix CuSO4 and Ligand (1:5 ratio) prep_reagents->premix_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Fresh Sodium Ascorbate add_catalyst->initiate incubate Incubate (e.g., 1-2h, RT) initiate->incubate purify Purification (Optional) (e.g., SEC) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze Troubleshooting_Tree Troubleshooting Low Labeling Efficiency start Low or No Labeling Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents & Buffers Valid? check_catalyst->check_reagents Yes catalyst_solutions 1. Degas all solutions. 2. Use fresh Sodium Ascorbate. 3. Premix CuSO4/Ligand before adding. 4. Increase catalyst concentration. check_catalyst->catalyst_solutions No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes reagents_solutions 1. Use co-solvent (DMSO) for probe. 2. Buffer exchange to PBS/HEPES. 3. Check reagent storage & age. check_reagents->reagents_solutions No check_conditions->start Yes (Re-evaluate Experiment) conditions_solutions 1. Optimize molar ratios (Alkyne:Azide, Ligand:Cu). 2. Check buffer pH. 3. Increase incubation time/temperature. check_conditions->conditions_solutions No

References

Strategies to increase the solubility of (4-Ethynylphenyl)methanamine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to address solubility challenges encountered with (4-Ethynylphenyl)methanamine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my this compound conjugate?

A1: The low solubility of this compound conjugates is typically due to the hydrophobic nature of the parent molecule and the molecule it is conjugated to. The ethynylphenyl group is inherently hydrophobic, and if the conjugated partner (e.g., a small molecule drug, a hydrophobic linker) also has low water solubility, the resulting conjugate will likely have poor aqueous solubility. This can lead to aggregation and precipitation in aqueous buffers.[]

Q2: How does the degree of conjugation affect the solubility of the conjugate?

A2: The degree of conjugation, analogous to the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), significantly impacts solubility. A higher number of conjugated molecules per primary molecule can increase the overall hydrophobicity, leading to a greater tendency for aggregation and reduced solubility.

Q3: What are the main strategies to improve the solubility of a this compound conjugate?

A3: There are three main approaches to enhance the solubility of these conjugates:

  • Chemical Modification: This involves incorporating hydrophilic moieties into the conjugate. The most common strategy is PEGylation, the attachment of polyethylene glycol (PEG) chains, which can significantly improve aqueous solubility.[2][3]

  • Formulation Optimization: This strategy focuses on altering the solvent conditions to better solubilize the conjugate. This can include adjusting the pH, using co-solvents, or adding excipients such as surfactants and cyclodextrins.[4][5]

  • Purification and Isolation of Specific Conjugate Species: In cases where the conjugation process results in a heterogeneous mixture, isolating species with a lower degree of conjugation can sometimes lead to improved solubility.

Troubleshooting Guides

Issue 1: Precipitation or Aggregation Observed During or After Conjugation

Symptoms:

  • Visible cloudiness or particulates in the reaction mixture or purified conjugate solution.

  • High molecular weight species detected by Size Exclusion Chromatography (SEC).

  • Broad or tailing peaks in Hydrophobic Interaction Chromatography (HIC).

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Degree of Conjugation Reduce the molar excess of the molecule being conjugated to this compound during the reaction. Optimize reaction conditions (e.g., shorter reaction time, lower temperature) to control the extent of conjugation.
Suboptimal Buffer Conditions Perform a formulation screen to test different pH levels and buffer systems. Consider adding a co-solvent (e.g., DMSO, ethanol) to the conjugation reaction in a concentration that does not denature the molecules.
Inherent Hydrophobicity of the Conjugate Redesign the conjugate to include a hydrophilic linker, such as a PEG chain, between this compound and its conjugation partner.
High Protein/Molecule Concentration Perform the conjugation reaction at a lower concentration of the starting materials.
Issue 2: Low Yield of Soluble Conjugate After Purification

Symptoms:

  • Significant loss of product during purification steps (e.g., SEC, HIC).

  • The purified conjugate is difficult to redissolve.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Precipitation on Chromatography Column Before purification, add a stabilizing excipient like Polysorbate 20 or 80 to the crude conjugate mixture at a low concentration (e.g., 0.01%). Perform purification at a lower temperature to reduce the rate of aggregation. For SEC, consider adding a small percentage of an organic modifier to the mobile phase to reduce hydrophobic interactions with the column matrix.
Aggregation Upon Buffer Exchange Ensure the final formulation buffer is optimized for the solubility of the conjugate. This may require the presence of stabilizing excipients.
Irreversible Aggregation If aggregation is irreversible, focus on preventing it from occurring in the first place by addressing the root causes mentioned in Issue 1.

Data Presentation

Table 1: Illustrative Impact of PEGylation on the Aqueous Solubility of a Model this compound Conjugate

ConjugatePEG Chain Length (n)Aqueous Solubility (µg/mL)
Model Conjugate0< 10
Model Conjugate-PEG4450
Model Conjugate-PEG88150
Model Conjugate-PEG1212400
Model Conjugate-PEG2424> 1000

Note: This table provides illustrative data based on general trends observed with PEGylation. Actual solubility will vary depending on the specific conjugate.

Table 2: Illustrative Effect of Excipients on the Apparent Solubility of a Model this compound Conjugate

ExcipientConcentration (%)Apparent Solubility (µg/mL)
None015
Polysorbate 200.0145
Polysorbate 200.05120
Polysorbate 800.0155
Polysorbate 800.05150
HP-β-CD180
HP-β-CD5350

Note: This table provides illustrative data. The effectiveness of each excipient should be determined experimentally.

Experimental Protocols

Protocol 1: PEGylation of this compound Conjugates

This protocol describes a general method for conjugating a PEG-NHS ester to the primary amine of this compound.

Materials:

  • This compound conjugate

  • mPEG-NHS ester (of desired molecular weight)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) or Reverse Phase HPLC

Procedure:

  • Dissolve the Conjugate: Dissolve the this compound conjugate in a minimal amount of DMF or DMSO.

  • Buffer Addition: Slowly add the reaction buffer to the dissolved conjugate with gentle vortexing.

  • Prepare PEG-NHS Solution: Dissolve a 5 to 10-fold molar excess of mPEG-NHS ester in the reaction buffer immediately before use.

  • Reaction: Add the PEG-NHS solution to the conjugate solution. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Purify the PEGylated conjugate using SEC to remove unreacted PEG and other small molecules.

  • Analysis: Characterize the purified PEGylated conjugate by SEC-MALS to confirm the increase in hydrodynamic radius and by mass spectrometry to confirm the addition of the PEG chain.

Protocol 2: Formulation Screening for Improved Solubility

This protocol outlines a method for screening different formulations to identify conditions that improve the solubility of a this compound conjugate.

Materials:

  • Purified this compound conjugate stock solution in an organic solvent (e.g., DMSO).

  • A panel of aqueous buffers with varying pH (e.g., citrate buffer pH 5.0, phosphate buffer pH 7.4, Tris buffer pH 8.5).

  • Stock solutions of various excipients (e.g., 1% Polysorbate 20, 1% Polysorbate 80, 20% HP-β-CD).

  • 96-well microplate.

  • Plate reader capable of measuring turbidity at 600 nm.

Procedure:

  • Prepare Buffer/Excipient Plates: In a 96-well plate, prepare serial dilutions of each excipient in each of the different buffers.

  • Add Conjugate: Add a small, fixed volume of the conjugate stock solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Turbidity Measurement: Measure the absorbance of each well at 600 nm. An increase in absorbance indicates precipitation.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Identify Lead Formulations: Wells with low turbidity and no visible precipitate represent promising formulations for further characterization.

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of molecules and particles in a solution. It is a sensitive method for detecting the presence of aggregates.[6][7]

Materials:

  • Purified this compound conjugate solution in the final formulation buffer.

  • DLS instrument.

  • Low-volume quartz cuvette.

  • 0.22 µm syringe filter.

Procedure:

  • Sample Preparation: Filter the conjugate solution through a 0.22 µm syringe filter to remove any dust or extraneous particles.

  • Cuvette Preparation: Thoroughly clean the cuvette with filtered, deionized water and ethanol, then dry with filtered air.

  • Sample Loading: Carefully pipette the filtered sample into the cuvette, ensuring no air bubbles are introduced.

  • Equilibration: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.

  • Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of a significant population of particles with a larger hydrodynamic radius than the monomeric conjugate is indicative of aggregation.

Protocol 4: Analysis of High Molecular Weight Species by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an ideal method for quantifying the percentage of high molecular weight (HMW) aggregates in a sample.[8][9][10]

Materials:

  • Purified this compound conjugate solution.

  • HPLC system with a UV detector.

  • SEC column suitable for the molecular weight range of the conjugate.

  • Mobile Phase: A buffer that is compatible with the conjugate and minimizes non-specific interactions with the column (e.g., phosphate-buffered saline).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugate sample to an appropriate concentration in the mobile phase.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Data Acquisition: Run the chromatography for a sufficient time to allow for the elution of all species (aggregates, monomer, and any fragments).

  • Data Analysis: Integrate the peak areas of the HMW species and the monomeric species. The percentage of HMW is calculated as: % HMW = (Area of HMW peaks / Total area of all peaks) * 100

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_analysis Analysis cluster_outcome Desired Outcome Problem Poor Solubility / Aggregation of Conjugate Mod Chemical Modification (PEGylation) Problem->Mod Form Formulation Optimization Problem->Form DLS DLS (Aggregation Assessment) Mod->DLS Form->DLS SEC SEC (% HMW Analysis) DLS->SEC Sol Solubility Assay SEC->Sol Outcome Soluble & Stable Conjugate Sol->Outcome signaling_pathway cluster_hydrophobicity Driving Force for Aggregation cluster_mitigation Mitigation Strategies A Hydrophobic Conjugate B Intermolecular Hydrophobic Interactions A->B C Aggregation & Precipitation B->C G Reduced Hydrophobic Interactions D Introduce Hydrophilic Moieties (e.g., PEG) D->G E Use of Solubilizing Excipients E->G F Optimized Buffer Conditions (pH, Co-solvents) F->G

References

Technical Support Center: Purification of Proteins Labeled with (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of proteins labeled with (4-Ethynylphenyl)methanamine via click chemistry.

Troubleshooting Guides

This section addresses common issues encountered during the purification of proteins labeled with this compound.

Problem 1: Low Yield of Purified Protein

Possible Causes and Solutions

Possible CauseRecommended Solution
Inefficient Protein Labeling Verify the efficiency of the click chemistry reaction. Run a small-scale reaction with a fluorescently tagged azide and analyze the labeling by SDS-PAGE and in-gel fluorescence. Optimize reaction conditions such as reagent concentrations (copper, ligand, reducing agent), incubation time, and temperature.
Incomplete Cell Lysis Ensure complete cell lysis to release the labeled protein. Optimize the lysis method (e.g., sonication, French press) and consider adding lysozyme or detergents compatible with downstream purification.[1]
Protein Degradation Add protease inhibitors to the lysis buffer to prevent degradation of the target protein.[2]
Loss of Protein During Wash Steps The wash conditions may be too stringent, causing the labeled protein to elute prematurely. Reduce the concentration of denaturants or detergents in the wash buffer.[3]
Inefficient Elution Elution conditions may be too mild to disrupt the interaction between the affinity tag and the resin. Optimize the elution buffer by increasing the concentration of the competing agent (e.g., imidazole for His-tags) or by changing the pH.[3] Consider a denaturing elution if native conditions fail, but be mindful of the impact on protein function.[4]
Protein Precipitation on the Column The protein may be precipitating on the column due to high concentration or buffer incompatibility. Try eluting with a linear gradient instead of a step elution to reduce the protein concentration in the eluate.[2] Screen for optimal buffer conditions (pH, ionic strength, additives) to improve protein solubility.

Problem 2: High Background of Non-Specific Proteins in the Eluate

Possible Causes and Solutions

Possible CauseRecommended Solution
Non-Specific Binding to Affinity Resin Pre-clear the cell lysate by incubating it with unconjugated affinity resin before adding the resin for capturing the labeled protein. This will remove proteins that bind non-specifically to the resin matrix.[4]
Hydrophobic and Ionic Interactions Optimize the lysis and wash buffers to minimize non-specific interactions.[4] Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., up to 2% Tween 20) to the wash buffer to disrupt weak, non-specific binding.[2]
Contaminants with Affinity for the Tag If using a His-tag, some endogenous proteins may have histidine-rich regions that co-purify. Wash the column with a low concentration of imidazole before elution to remove weakly bound contaminants.[2]
Carryover of Insoluble Proteins Ensure complete clarification of the cell lysate by centrifugation at a higher speed or by filtering the lysate through a 0.45 µm filter before applying it to the column.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying a protein labeled with this compound?

The general workflow involves four main stages:

  • Labeling: The protein of interest is labeled with this compound. This is typically followed by a click chemistry reaction to attach a purification handle, such as biotin or a His-tag, via an azide-modified tag.

  • Cell Lysis and Clarification: The cells are lysed to release the labeled protein, and the lysate is clarified to remove cell debris and insoluble components.[1]

  • Affinity Chromatography: The clarified lysate is incubated with an affinity resin that specifically binds to the purification handle.

  • Washing and Elution: The resin is washed to remove non-specifically bound proteins, and the labeled protein is then eluted from the resin.[1]

Q2: What are the key parameters to optimize for the click chemistry reaction?

The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is crucial for successful purification. Key parameters to optimize include:

  • Copper (I) source and concentration: Typically, CuSO₄ with a reducing agent like sodium ascorbate is used.

  • Ligand: A copper-chelating ligand like THPTA or TBTA is used to stabilize the Cu(I) and improve reaction efficiency.

  • Reducing agent concentration: Sufficient reducing agent is needed to maintain copper in the +1 oxidation state.

  • Concentrations of alkyne-labeled protein and azide-tag: A molar excess of the azide-tag is often used.

  • Reaction time and temperature: Reactions are typically run at room temperature for 30 minutes to 2 hours.

Q3: How can I confirm that my protein is successfully labeled before starting the purification?

You can perform a small-scale click reaction with an azide-functionalized fluorescent dye. The labeled protein can then be visualized by in-gel fluorescence after SDS-PAGE, confirming the success of the labeling step.

Q4: What are some essential negative controls for my purification experiment?

To ensure the specificity of your purification, include the following negative controls:

  • Beads-only control: Incubate your cell lysate with the affinity resin that has not been conjugated with your azide-biotin/tag. This will identify proteins that bind non-specifically to the beads themselves.[4]

  • No-alkyne control: Perform the entire purification procedure on a cell lysate from cells that were not treated with this compound. This control helps identify proteins that interact with the beads and the azide-tag in a non-click chemistry-dependent manner.[4]

Experimental Protocols

Protocol 1: General Procedure for Click Chemistry Labeling of this compound-tagged Proteins with an Azide-Biotin Tag

This protocol is a starting point and may require optimization for your specific protein and experimental setup.

  • Prepare Stock Solutions:

    • 20 mM CuSO₄ in water.

    • 100 mM THPTA ligand in water.

    • 300 mM Sodium Ascorbate in water (prepare fresh).

    • 2.5 mM Azide-Biotin tag in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of your protein lysate (1-5 mg/mL) containing the this compound-labeled protein with 90 µL of PBS buffer.

    • Add 20 µL of the 2.5 mM Azide-Biotin stock solution.

  • Click Reaction:

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Proceed to Purification: The biotin-labeled protein is now ready for affinity purification using streptavidin-coated beads.

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Resin

  • Resin Equilibration:

    • Resuspend the streptavidin resin in the vial.

    • Transfer the required amount of resin slurry to a new tube.

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin three times with a wash buffer (e.g., PBS with 0.1% Tween 20).

  • Binding:

    • Add the click-reacted lysate to the equilibrated resin.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the biotinylated protein.

  • Washing:

    • Pellet the resin and save the supernatant (flow-through) for analysis.

    • Wash the resin three to five times with the wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein using a suitable elution buffer. For streptavidin-biotin interaction, elution can be harsh and often requires denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). Alternatively, competitive elution with a high concentration of free biotin can be attempted, although it is often inefficient. If a cleavable linker was used in the azide-biotin tag, elution can be performed under specific cleavage conditions.

Visualizations

Experimental_Workflow cluster_Labeling Protein Labeling cluster_Click_Chemistry Click Chemistry cluster_Purification Purification Protein Protein of Interest Ethynylphenylmethanamine This compound Protein->Ethynylphenylmethanamine Labeling Labeled_Protein Alkyne-Labeled Protein Ethynylphenylmethanamine->Labeled_Protein Azide_Tag Azide-Biotin/His-Tag Labeled_Protein->Azide_Tag CuAAC Reaction Clicked_Protein Tagged Protein Azide_Tag->Clicked_Protein Cell_Lysis Cell Lysis Clicked_Protein->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Wash Wash Affinity_Chromatography->Wash Elution Elution Wash->Elution Purified_Protein Purified Protein Elution->Purified_Protein

Caption: Experimental workflow for the purification of proteins labeled with this compound.

Troubleshooting_Logic Start Start Purification Check_Yield Low Protein Yield? Start->Check_Yield Check_Purity High Background? Check_Yield->Check_Purity No Optimize_Labeling Optimize Click Reaction Check_Yield->Optimize_Labeling Yes Optimize_Elution Optimize Elution Conditions Check_Yield->Optimize_Elution Yes Success Successful Purification Check_Purity->Success No Optimize_Wash Optimize Wash Buffers Check_Purity->Optimize_Wash Yes Optimize_Labeling->Start Optimize_Elution->Start Preclear_Lysate Pre-clear Lysate Optimize_Wash->Preclear_Lysate Preclear_Lysate->Start

Caption: A logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Reductive Amination of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the reductive amination of aromatic aldehydes. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My reductive amination of an aromatic aldehyde is giving a low yield or no product at all. What are the likely causes?

A1: Low conversion in reductive amination can stem from several factors. The most common culprits are inefficient imine or iminium ion formation, suboptimal reaction conditions, or issues with the reducing agent.

Troubleshooting Steps:

  • Verify Imine Formation: The equilibrium between the aldehyde and amine to form the imine can be unfavorable.[1] This is particularly true for electron-deficient aromatic aldehydes or sterically hindered substrates.

    • Action: Monitor the reaction mixture by TLC or NMR before adding the reducing agent to confirm imine formation.[2]

    • Solution: If imine formation is sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium forward.[3] Alternatively, forming the imine in a separate step before reduction can improve yields.[4]

  • Optimize Reaction pH: The pH of the reaction is critical. Imine formation is favored under slightly acidic conditions (typically pH 4-6), which catalyze the dehydration step.[5] However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.[6]

    • Action: Check the pH of your reaction mixture.

    • Solution: Add a catalytic amount of acetic acid to facilitate imine formation.[7] For reactions using sodium cyanoborohydride, maintaining a pH between 6 and 7 is crucial for the selective reduction of the iminium ion.[5]

  • Check Your Reducing Agent: The choice and quality of your reducing agent are paramount.

    • Action: Ensure your reducing agent has not degraded. Test it on a known, reliable substrate.

    • Solution: For one-pot reactions, a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as they selectively reduce the imine/iminium ion in the presence of the aldehyde.[8][9] A stronger reducing agent like sodium borohydride (NaBH₄) can reduce the aromatic aldehyde to the corresponding alcohol if added before imine formation is complete.[8]

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction. How can I identify and minimize them?

A2: The most common side products in the reductive amination of aromatic aldehydes are the corresponding alcohol (from aldehyde reduction) and the tertiary amine (from over-alkylation).

Troubleshooting Common Side Products:

  • Alcohol Formation: This occurs when the reducing agent attacks the starting aldehyde before it can form the imine. This is a common issue with highly reactive reducing agents like NaBH₄ in a one-pot procedure.[8]

    • Solution:

      • Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for imines over aldehydes.[10] Sodium cyanoborohydride (NaBH₃CN) is also a good option, as its reactivity towards aldehydes is significantly reduced at neutral pH.[11]

      • Two-step procedure: First, allow the imine to form completely (monitor by TLC/NMR), and then add the reducing agent.[4]

  • Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react further with the remaining aromatic aldehyde to form a tertiary amine.[12]

    • Solution:

      • Stoichiometry control: Use a slight excess of the amine relative to the aldehyde to ensure the aldehyde is consumed completely.

      • Slow addition of the aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine and the reducing agent can help to keep its concentration low, thus minimizing the rate of the second alkylation.

      • Stepwise procedure: A stepwise approach where the imine is formed and then reduced can be beneficial, especially in cases prone to dialkylation.[4]

  • Ring Hydrogenation: In catalytic hydrogenations, the aromatic ring of the product can be reduced.

    • Solution: This is less common with hydride-reducing agents. If using catalytic hydrogenation, careful selection of the catalyst and optimization of reaction conditions (pressure, temperature) are necessary to avoid this.

Data Presentation

Table 1: Comparison of Common Reducing Agents in the Reductive Amination of Benzaldehyde with Benzylamine.

Reducing AgentTypical Yield (%)Key AdvantagesCommon Pitfalls & Considerations
Sodium Borohydride (NaBH₄)85-92[3]Cost-effective, potent.[3]Can reduce the aldehyde; often requires a two-step process.[3][8]
Sodium Cyanoborohydride (NaBH₃CN)~91[3]Excellent selectivity for iminium ions in one-pot reactions.[3]Highly toxic; generates cyanide byproducts.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)High[13]Mild, highly selective, and less toxic than NaBH₃CN.[3][13]Moisture sensitive.[13]

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline for a one-pot reductive amination and may require optimization for specific substrates.[13]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, can be used as a catalyst for less reactive ketones)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DCE, add sodium triacetoxyborohydride (1.1-1.5 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step protocol is useful for preventing the reduction of the starting aldehyde, especially when using a less selective reducing agent like NaBH₄.[4]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.0-1.5 equiv)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

Step A: Imine Formation

  • Dissolve the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol.

  • Stir the mixture at room temperature. Monitor the formation of the imine by TLC, looking for the disappearance of the aldehyde spot. This step is often rapid.[2]

Step B: Reduction

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify by column chromatography if necessary.

Visualizations

ReductiveAmination_Troubleshooting start Low or No Product check_imine Check Imine Formation (TLC/NMR) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_no Imine Not Formed check_imine->imine_no No check_pH Check Reaction pH imine_ok->check_pH add_dehydrating Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) imine_no->add_dehydrating two_step Consider Two-Step Procedure imine_no->two_step add_dehydrating->check_imine two_step->check_imine pH_ok pH 4-6 check_pH->pH_ok Yes pH_bad pH incorrect check_pH->pH_bad No check_reductant Check Reducing Agent pH_ok->check_reductant adjust_pH Add Catalytic Acetic Acid pH_bad->adjust_pH adjust_pH->check_pH reductant_ok Agent is Active & Appropriately Selective check_reductant->reductant_ok Yes reductant_bad Agent Inactive or Too Reactive check_reductant->reductant_bad No success Improved Yield reductant_ok->success replace_reductant Use Fresh/Milder Reducing Agent (e.g., NaBH(OAc)3) reductant_bad->replace_reductant replace_reductant->check_reductant

Caption: Troubleshooting workflow for low or no product yield in reductive amination.

Side_Product_Troubleshooting start Side Product Observed identify_side_product Identify Side Product (e.g., Alcohol, Tertiary Amine) start->identify_side_product alcohol Alcohol Formation identify_side_product->alcohol Aldehyde Reduction tertiary_amine Tertiary Amine (Over-alkylation) identify_side_product->tertiary_amine Over-alkylation solution_alcohol1 Use Milder Reducing Agent (NaBH(OAc)3 or NaBH3CN) alcohol->solution_alcohol1 solution_alcohol2 Perform a Two-Step Reaction: 1. Imine formation 2. Reduction alcohol->solution_alcohol2 solution_tertiary1 Adjust Stoichiometry: Use slight excess of amine tertiary_amine->solution_tertiary1 solution_tertiary2 Slowly add aldehyde to the reaction mixture tertiary_amine->solution_tertiary2 success Minimized Side Products solution_alcohol1->success solution_alcohol2->success solution_tertiary1->success solution_tertiary2->success

Caption: Troubleshooting guide for common side products in reductive amination.

References

Technical Support Center: Optimizing Multifunctional Fluorescent Ligands for Intracellular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for multifunctional fluorescent ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical answers to common questions encountered during intracellular labeling experiments.

Troubleshooting Guide

This guide addresses specific issues you may face during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem IDQuestionPotential CausesRecommended Solutions
LOW-SIG-01 Why is my fluorescent signal weak or absent? 1. Poor Cell Permeability of the Ligand: The ligand may not be efficiently crossing the cell membrane.[1][2][3][4][5] 2. Low Target Expression: The target protein may be expressed at low levels within the cell.[6][7] 3. Suboptimal Ligand Concentration: The concentration of the fluorescent ligand may be too low for effective labeling.[6][8][9][10] 4. Ineffective Staining Protocol: Incubation time or temperature may be insufficient.[6][8][9][10] 5. Photobleaching: The fluorophore may be losing its fluorescence due to excessive exposure to excitation light.[11][12][13][14] 6. Fluorescence Quenching: The fluorescence of the probe may be quenched by its environment or by self-quenching at high concentrations.[15][16][17] 7. Degraded Ligand: The fluorescent ligand may have degraded due to improper storage.[13]1. Optimize Ligand Design: Use ligands based on dyes with low lactone-zwitterion equilibrium constants (KL-Z) and high distribution coefficients (logD7.4), such as Si-rhodamines, to improve cell permeability.[1][2][3][4][5] 2. Confirm Target Expression: Use a positive control or an alternative method (e.g., western blot) to verify the expression level of your target protein. For low-expression targets, consider using brighter fluorophores.[6][7] 3. Titrate Ligand Concentration: Perform a dose-response experiment to determine the optimal ligand concentration that provides a strong signal without high background.[6][8][9] 4. Optimize Incubation Conditions: Adjust the incubation time and temperature according to the manufacturer's protocol or literature recommendations.[6][9] 5. Minimize Photobleaching: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium.[11][12][13][14] 6. Address Quenching: If self-quenching is suspected, reduce the ligand concentration. Ensure the buffer composition does not contain quenching agents.[15][16] 7. Ensure Ligand Integrity: Store ligands as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.[13]
HI-BCK-01 How can I reduce high background fluorescence? 1. Non-specific Binding of the Ligand: The fluorescent ligand may be binding to cellular components other than the target.[8][18][19][20][21][22] 2. Excess Ligand Concentration: High concentrations can lead to increased non-specific binding and background.[9][23] 3. Inadequate Washing: Insufficient washing steps may leave unbound ligand in the sample.[8][13][23] 4. Cellular Autofluorescence: Some cell types naturally exhibit high levels of autofluorescence.[7][8][9][23] 5. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.[24]1. Use Blocking Agents: Pre-incubate cells with a blocking solution (e.g., bovine serum albumin) to minimize non-specific binding sites.[8][23] 2. Optimize Ligand Concentration: Titrate the ligand to the lowest concentration that still provides a specific signal.[9][23] 3. Improve Washing Steps: Increase the number and duration of wash steps after ligand incubation. Consider adding a low concentration of a mild detergent to the wash buffer.[8][13][23] 4. Correct for Autofluorescence: Image an unstained control sample to determine the level of autofluorescence. Use fluorophores that emit in the far-red spectrum to minimize autofluorescence interference.[7][8][9][23] 5. Use High-Purity Reagents: Ensure all buffers and media are freshly prepared with high-purity reagents.[24]
PHOTO-01 My signal fades quickly during imaging. How can I prevent photobleaching? 1. High Excitation Light Intensity: The intensity of the excitation light is too high.[10] 2. Long Exposure Times: Prolonged exposure to the excitation light is damaging the fluorophore.[10][13] 3. Presence of Molecular Oxygen: Oxygen can react with the excited fluorophore, leading to its irreversible destruction.[12][15]1. Reduce Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal. 2. Minimize Exposure: Keep exposure times as short as possible. Use shutters to block the light path when not acquiring images.[10][13][14] 3. Use Antifade Reagents: Mount samples in a commercially available antifade medium to reduce photobleaching.[9][12][14][23] Some antifade agents also reduce the concentration of dissolved oxygen.
PERM-01 My multifunctional ligand shows poor intracellular labeling, but the parent dye works well. Why? 1. Reduced Cell Permeability: The addition of functional moieties (e.g., biotin, pharmacological agents) can increase the size and polarity of the ligand, thereby reducing its ability to cross the cell membrane.[1][2][3][4][5] 2. Steric Hindrance: The additional chemical group may sterically hinder the ligand from binding to its intracellular target.[2][3]1. Rational Ligand Design: Choose a parent fluorophore with high cell permeability (high logD7.4 and low KL-Z) to compensate for the addition of other functional groups. Si-rhodamines are often a good choice.[1][2][3][4][5] 2. Optimize Linker Chemistry: The linker connecting the fluorophore to the functional moiety and the targeting ligand can influence permeability and binding. Experiment with different linker lengths and compositions.[2][3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorescent dye for my multifunctional ligand?

A1: The choice of dye is critical for successful intracellular labeling. Consider the following factors:

  • Cell Permeability: Dyes with low lactone-zwitterion equilibrium constants (KL-Z) and high distribution coefficients (logD7.4), such as silicon rhodamines (Si-rhodamines), generally exhibit better cell permeability.[1][2][4]

  • Photostability: Choose a dye that is resistant to photobleaching, especially for experiments requiring long-term imaging.

  • Brightness: A high quantum yield and extinction coefficient will result in a brighter signal, which is particularly important for detecting low-abundance targets.[25]

  • Spectral Properties: Select a dye with excitation and emission spectra that are compatible with your imaging setup and that minimize spectral overlap with other fluorophores in multicolor experiments.[8][25]

Q2: What is the impact of ligand concentration on labeling efficiency?

A2: Ligand concentration directly affects labeling efficiency and signal-to-noise ratio.

  • Too Low: Insufficient concentration will result in a weak or no signal.[6][9]

  • Too High: Excessive concentration can lead to high background from non-specific binding and potential cytotoxicity.[6][8] It is crucial to perform a titration experiment to determine the optimal concentration for your specific ligand and cell type.

Q3: My ligand is designed for a specific intracellular target, but I see diffuse staining throughout the cell. What could be the issue?

A3: Diffuse staining suggests non-specific binding or that the ligand is not reaching its intended target.

  • Non-Specific Binding: The physicochemical properties of your ligand might be causing it to interact with other cellular components.[18][19][20][21] Consider modifying the ligand structure to reduce non-specific interactions.

  • Target Accessibility: The target protein may not be accessible to the ligand in its native cellular environment.

  • Inefficient Targeting Moiety: The part of your ligand responsible for target recognition may not have high enough affinity or specificity.

Q4: How can I confirm that my multifunctional ligand is engaging with its intracellular target?

A4: Target engagement can be confirmed using several methods:

  • Fluorescence Microscopy: Co-localization studies with a known marker for the target protein or organelle can provide visual confirmation of target engagement.

  • Biochemical Assays: For ligands with an affinity tag like biotin, you can perform a pull-down experiment followed by western blotting to confirm the interaction with the target protein.[1]

  • Functional Assays: If the ligand is designed to modulate the function of the target protein (e.g., a pharmacological agent), you can perform a functional assay to measure the expected biological response.[1]

Data Presentation

Table 1: Influence of Dye Properties on Intracellular Labeling Efficiency of Biotinylated HaloTag Ligands.

This table summarizes the relationship between the physicochemical properties of different rhodamine dyes and the resulting intracellular labeling and mitochondrial capture efficiencies of their corresponding biotinylated HaloTag ligands.[1][2][26]

LigandParent DyeKL-ZlogD7.4Intracellular Labeling Efficiency (1 µM)Mitochondrial Capture Efficiency (100 nM)
13HTLJF549HighLow< 3%-
14HTLJF608ModerateModerate57.7 ± 9.6%-
15HTLJF646LowHigh61.7 ± 6.8%84.2 ± 1.8%
16HTLJF635LowHigh69.0 ± 4.2%88.2 ± 1.1%
17HTLCommercial--92.1 ± 0.4%8.6 ± 1.4%

Data adapted from studies on U2OS and HEK293T cells.[1][2][26][27] Note that while the commercial ligand (17HTL) shows high intracellular labeling, its design results in poor capture efficiency for the target protein.[1][2][26]

Experimental Protocols & Visualizations

General Protocol for Intracellular Labeling

This protocol provides a general workflow for labeling intracellular targets with a multifunctional fluorescent ligand. Optimization of concentrations and incubation times is recommended for each specific ligand and cell type.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging prep1 Seed cells on a suitable imaging dish prep2 Culture cells to desired confluency prep1->prep2 label1 Prepare fluorescent ligand solution in media prep2->label1 label2 Incubate cells with ligand solution label1->label2 wash1 Remove ligand solution label2->wash1 wash2 Wash cells with fresh media or buffer wash1->wash2 image1 Acquire images using fluorescence microscope wash2->image1

General workflow for intracellular labeling.
Troubleshooting Workflow for Low Signal

This diagram outlines a logical approach to troubleshooting experiments with weak or no fluorescent signal.

G cluster_checks Initial Checks cluster_optimization Protocol Optimization cluster_design Ligand Design Consideration start Low/No Signal Observed check1 Confirm Target Expression (e.g., Western Blot) start->check1 check2 Verify Microscope Settings (Filters, Laser Power) start->check2 check3 Check Ligand Integrity (Storage, Age) start->check3 opt1 Titrate Ligand Concentration check1->opt1 check2->opt1 check3->opt1 opt2 Optimize Incubation Time/Temp opt1->opt2 opt3 Improve Washing Protocol opt2->opt3 design1 Assess Cell Permeability (logD7.4, KL-Z) opt3->design1 end Signal Optimized opt3->end Signal Improved design2 Consider Alternative Fluorophore design1->design2 design2->end

Troubleshooting flowchart for low signal issues.
Affinity Purification Workflow using a Biotinylated Ligand

This diagram illustrates the key steps for using a biotinylated multifunctional ligand to purify a target protein from cell lysate.

G cluster_label In-Cell Labeling cluster_lysis Cell Lysis cluster_capture Affinity Capture cluster_wash Washing cluster_elute Elution & Analysis cell_label Incubate cells with biotinylated fluorescent ligand cell_lysis Lyse cells to release labeled protein complexes cell_label->cell_lysis capture Incubate lysate with streptavidin-coated beads cell_lysis->capture wash_beads Wash beads to remove non-specifically bound proteins capture->wash_beads elute Elute captured proteins wash_beads->elute analyze Analyze by SDS-PAGE/ Western Blot elute->analyze

Workflow for affinity purification.

References

Improving the stability of bioconjugation linkages in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of bioconjugation linkages.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of bioconjugate instability?

A1: Bioconjugate instability often stems from the chemistry of the linker used. Common issues include:

  • Hydrolysis: Linkages like esters and some maleimide derivatives can be susceptible to hydrolysis, cleaving the conjugate bond, especially at non-neutral pH.[1][2]

  • Retro-Michael Reaction: Maleimide-thiol conjugates can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione.[3]

  • Disulfide Bond Reduction: Disulfide linkers are designed to be cleaved in the reducing environment of the cell, but premature reduction in the bloodstream can lead to off-target payload release.[4]

  • Oxidation: The ether linkages in polyethylene glycol (PEG) chains can be susceptible to oxidative degradation.[5]

  • Aggregation: The conjugation of hydrophobic molecules can increase the propensity for the bioconjugate to aggregate and precipitate out of solution.[6]

Q2: My maleimide-thiol conjugate is showing instability and payload loss. What is happening and how can I fix it?

A2: The instability of maleimide-thiol conjugates is often due to a "thiol exchange" reaction facilitated by the retro-Michael reaction.[3] This is particularly problematic in vivo due to the presence of abundant thiols like glutathione and albumin.[3]

To improve stability, consider the following strategies:

  • Hydrolysis of the Thiosuccinimide Ring: The succinimide ring of the maleimide-thiol adduct can be hydrolyzed to a more stable, ring-opened form that is not susceptible to the retro-Michael reaction.[3][7] This can be achieved by:

    • Incubating the conjugate at a basic pH (e.g., pH 8-9) after conjugation.[1]

    • Using next-generation maleimides with electron-withdrawing groups that accelerate the rate of hydrolysis.[8]

  • Transcyclization: This approach involves a chemical rearrangement to form a more stable six-membered ring structure, which prevents the retro-Michael reaction.[3][9]

  • Alternative Chemistries: Consider using more stable linker chemistries, such as those based on sulfones, which have been shown to have improved plasma stability compared to maleimides.[10][11]

Q3: How can I prevent the premature cleavage of disulfide linkers in my bioconjugate?

A3: Premature cleavage of disulfide bonds in circulation is a significant challenge.[4] To enhance stability, you can:

  • Introduce Steric Hindrance: Modifying the residues adjacent to the disulfide bond can sterically hinder access for reducing agents.

  • Utilize Engineered Cysteines: Site-specific conjugation to engineered cysteines at locations less susceptible to reduction can improve stability.[4] The local environment of the disulfide bond plays a crucial role in its stability.[4]

  • Alternative Disulfide Formulations: Explore novel disulfide-based linkers that are designed for enhanced stability in plasma while maintaining efficient cleavage within the target cell.[4]

Q4: What are the best practices for storing bioconjugates to ensure long-term stability?

A4: Proper storage is crucial for maintaining the integrity of your bioconjugate.[5]

  • Temperature: For long-term storage, -20°C or -80°C is generally recommended.[5] For short-term storage, 4°C may be sufficient.[5] Avoid repeated freeze-thaw cycles by aliquoting the sample into single-use vials.[5][6]

  • Buffer Conditions: Store the bioconjugate in a buffer with a pH where the linkage is most stable, typically between 6.0 and 7.5 for many common linkers.[5] The addition of cryoprotectants like sucrose or trehalose can improve stability, especially for lyophilized products.[5]

  • Protection from Light and Oxygen: For light-sensitive molecules like fluorophores, use amber vials or store in the dark to prevent photobleaching.[5] To prevent oxidation, consider degassing the storage buffer and overlaying the sample with an inert gas like argon or nitrogen.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conjugation efficiency Incomplete reduction of disulfide bonds.Verify the presence of free thiols using Ellman's reagent. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and reaction time.[12]
Incompatible buffer components.Ensure the buffer does not contain primary amines (e.g., Tris, glycine) if using NHS esters.[13] Perform buffer exchange if necessary.[13]
Inactive or degraded reagents.Ensure conjugation reagents are stored correctly and are not expired.[5]
Bioconjugate precipitates out of solution Aggregation due to increased hydrophobicity.Optimize buffer conditions (pH, ionic strength).[6] Add stabilizing excipients like glycerol, arginine, or non-ionic detergents (e.g., Tween-20).[6]
Multiple freeze-thaw cycles.Aliquot the bioconjugate into single-use volumes.[6]
Heterogeneous product with variable Drug-to-Antibody Ratio (DAR) Non-specific conjugation to multiple sites.Utilize site-specific conjugation techniques targeting engineered cysteines or unnatural amino acids.[14]
Incomplete reaction or purification.Optimize reaction time and molar ratios of reactants.[5] Employ robust purification methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[15]
Loss of biological activity after conjugation Modification of critical amino acid residues.Use site-specific conjugation methods to avoid modifying residues in the active or binding site.[6]
Denaturation during conjugation or purification.Perform reactions and purification at lower temperatures.[14] Use milder reaction conditions.[14]

Quantitative Data on Linker Stability

Table 1: Comparative Plasma Stability of Different Linker Chemistries

Linker TypeConditionTime Point% Payload Loss / Half-lifeReference
Maleimide-ThiolHuman Plasma24 hoursSignificant thioether exchange[10]
Maleimide-Thiol (Hydrolyzed)In vivo-Half-lives over two years[7][8]
Phenyloxadiazole SulfoneHuman Plasma-Half-life doubled relative to maleimide[10]
Disulfide (Site-specific Cys)Rat Plasma-Half-life of 4.56 ± 1.11 days[16]
Valine-Citrulline (VC)Mouse Plasma7 daysUnstable (hydrolysis by carboxylesterase)[16]
Valine-Citrulline (VC)Human Plasma7 daysStable[16]
HydrazonepH 7.4-Stable[]
HydrazonepH 4.5-Rapidly hydrolyzed[]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)

This protocol is a generalized method to assess the stability of an ADC in plasma from different species.[16][18]

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Test ADC

  • Frozen plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anti-human IgG antibody-conjugated magnetic beads

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • ADC Incubation: Thaw plasma at 37°C and centrifuge to remove precipitates.[16] Dilute the test ADC to a final concentration of 100 µg/mL in the plasma.[16][18] Prepare a control sample by diluting the ADC in PBS to the same concentration.[18] Incubate all samples at 37°C with gentle agitation.[18]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[18] Immediately snap-freeze the aliquots and store them at -80°C until analysis.[18]

  • Sample Analysis (LC-MS for DAR Measurement):

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.[16][18]

    • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.[18]

    • LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[18] The decrease in the average DAR over time indicates payload loss.[18]

  • Data Analysis: Plot the average DAR against time for each ADC in each matrix. Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR.[18]

Protocol 2: Maleimide-Thiol Conjugate Stabilization via Hydrolysis

This protocol describes a method to increase the stability of a maleimide-thiol conjugate by hydrolyzing the succinimide ring.[1]

Objective: To convert the thiosuccinimide linkage to a stable, ring-opened succinamic acid thioether.

Materials:

  • Purified maleimide-thiol bioconjugate

  • High pH buffer (e.g., 100 mM borate buffer, pH 8.0 or 50 mM arginine buffer, pH 9.0)[1]

  • Neutral storage buffer (e.g., PBS, pH 7.4)

  • Analytical method to confirm hydrolysis (e.g., mass spectrometry)

Procedure:

  • Post-conjugation Buffer Exchange: After the initial conjugation reaction and purification at a neutral or slightly acidic pH, exchange the buffer of the purified bioconjugate into the high pH buffer.

  • Incubation: Incubate the bioconjugate solution at room temperature. The incubation time will depend on the specific maleimide derivative used. For some linkers, incubation for up to 72 hours may be necessary to ensure complete hydrolysis.[1]

  • Monitoring: Monitor the progress of the hydrolysis reaction by taking aliquots at different time points and analyzing them by mass spectrometry. A mass increase corresponding to the addition of one water molecule will confirm the ring-opening.

  • Final Buffer Exchange: Once the hydrolysis is complete, exchange the buffer back to a neutral pH storage buffer (e.g., PBS, pH 7.4) for long-term storage.

Visualizations

Maleimide_Instability_and_Stabilization cluster_instability Instability Pathway cluster_stabilization Stabilization Pathway MaleimideThiol Maleimide-Thiol Adduct (Unstable) RetroMichael Retro-Michael Reaction MaleimideThiol->RetroMichael Reversible Hydrolysis Hydrolysis (e.g., high pH) MaleimideThiol->Hydrolysis Thiol Free Thiol (e.g., Glutathione) Thiol->RetroMichael + RetroMichael->MaleimideThiol Deconjugated Deconjugated Payload RetroMichael->Deconjugated ThiolExchange Thiol Exchange Product RetroMichael->ThiolExchange RingOpened Ring-Opened Adduct (Stable) Hydrolysis->RingOpened

Caption: Instability of maleimide-thiol conjugates and the stabilization pathway via hydrolysis.

Disulfide_Linker_Cleavage cluster_circulation Systemic Circulation (High Stability Desired) cluster_intracellular Intracellular Environment (Efficient Cleavage Desired) ADC_Circulation ADC with Disulfide Linker (Intact) PrematureCleavage Premature Cleavage ADC_Circulation->PrematureCleavage ADC_Intracellular Internalized ADC ADC_Circulation->ADC_Intracellular Target Cell Internalization FreePayload_Circulation Free Payload (Off-target toxicity) PrematureCleavage->FreePayload_Circulation ReducingAgents_Circulation Low level of reducing agents ReducingAgents_Circulation->PrematureCleavage EfficientCleavage Efficient Cleavage ADC_Intracellular->EfficientCleavage FreePayload_Intracellular Released Payload (Therapeutic effect) EfficientCleavage->FreePayload_Intracellular ReducingAgents_Intracellular High level of reducing agents (e.g., Glutathione) ReducingAgents_Intracellular->EfficientCleavage

Caption: Desired stability and cleavage profile of a disulfide-linked bioconjugate.

Stability_Assay_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma and PBS (Control) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling storage Snap-freeze and Store Samples at -80°C sampling->storage capture Immunoaffinity Capture of ADC from Plasma storage->capture elute_reduce Elute and Reduce ADC capture->elute_reduce lcms LC-MS Analysis elute_reduce->lcms dar Determine Average DAR lcms->dar analysis Plot DAR vs. Time to Assess Payload Loss dar->analysis end End: Stability Profile analysis->end

Caption: General experimental workflow for an in vitro plasma stability assay of an ADC.

References

Validation & Comparative

A Comparative Guide to (4-Ethynylphenyl)methanamine and Other Alkyne-Containing Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of chemical biology and drug development, the ability to specifically label and track biomolecules within their native environments is paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose. The choice of the alkyne-containing probe is a critical determinant of the success of these experiments, influencing reaction efficiency, biocompatibility, and the potential for off-target effects.

This guide provides a comprehensive comparison of (4-Ethynylphenyl)methanamine, a versatile terminal alkyne probe, with other classes of alkyne-containing probes. We will delve into their respective performance in bioorthogonal labeling, supported by available experimental data, and provide detailed protocols for their application.

Introduction to Alkyne-Containing Probes

Alkyne-containing probes are molecules that possess a terminal or internal alkyne functional group. This group serves as a "handle" for the highly specific and efficient CuAAC reaction with an azide-functionalized molecule, such as a fluorescent dye, a biotin tag, or a drug molecule. The small size and relative inertness of the alkyne group in biological systems make it an ideal bioorthogonal reporter.

There are two main classes of alkyne probes based on their reaction mechanism:

  • Terminal Alkynes (e.g., this compound)): These probes participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its fast kinetics and high efficiency but requires a copper(I) catalyst, which can be a source of cytotoxicity in living systems.

  • Strained Cyclooctynes (e.g., DBCO, BCN): These probes are utilized in strain-promoted azide-alkyne cycloaddition (SPAAC), a "copper-free" click chemistry reaction. The inherent ring strain of these molecules allows them to react spontaneously with azides, thus avoiding the need for a cytotoxic metal catalyst. This makes them particularly suitable for live-cell imaging and in vivo applications.

Performance Comparison of Alkyne Probes

The selection of an appropriate alkyne probe depends on a balance of factors including reaction kinetics, biocompatibility, steric hindrance, and the specific requirements of the experimental system. The following table summarizes the key performance characteristics of this compound in comparison to other representative alkyne probes.

Data Presentation

Probe Structure Reaction Type Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Disadvantages Typical Applications
This compound this compound structureCuAACData not available (estimated to be in the range of other terminal alkynes, ~1-100 M⁻¹s⁻¹)Small size, good reactivity, primary amine for easy conjugation.Requires copper catalyst (potential cytotoxicity).Labeling of biomolecules in vitro, synthesis of bioconjugates.
Propargyl Amine Propargyl Amine structureCuAAC~1-100 M⁻¹s⁻¹Small, simple, and cost-effective.Requires copper catalyst.General purpose in vitro click chemistry.
5-Ethynyl-2'-deoxyuridine (EdU) EdU structureCuAAC~1-100 M⁻¹s⁻¹Efficiently incorporated into newly synthesized DNA.Requires copper catalyst.Proliferation assays, DNA labeling.
Dibenzocyclooctyne (DBCO) derivatives DBCO structureSPAAC~0.1 - 1.0 M⁻¹s⁻¹Copper-free, highly biocompatible.Slower kinetics than CuAAC, can be sterically bulky.Live-cell imaging, in vivo labeling.
Bicyclononyne (BCN) derivatives BCN structureSPAAC~0.01 - 0.1 M⁻¹s⁻¹Copper-free, good stability.Slower kinetics than DBCO.Live-cell imaging, surface modification.

Signaling Pathways and Experimental Workflows

The utility of alkyne-containing probes is best understood within the context of their application in experimental workflows. Below are diagrams illustrating the fundamental reaction pathways and a typical workflow for a cell-based labeling experiment.

Signaling Pathways

The core of alkyne probe utility lies in the azide-alkyne cycloaddition reaction. The two primary pathways are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) reactions.

G Azide-Alkyne Cycloaddition Pathways cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) TerminalAlkyne Terminal Alkyne (e.g., this compound) Copper Cu(I) Catalyst TerminalAlkyne->Copper + Azide Azide Azide->Copper + Triazole_CuAAC 1,4-disubstituted Triazole Copper->Triazole_CuAAC StrainedAlkyne Strained Alkyne (e.g., DBCO) Triazole_SPAAC Triazole StrainedAlkyne->Triazole_SPAAC + Azide Azide2 Azide

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Experimental Workflow for Cell Labeling

A common application of alkyne probes is the metabolic labeling of newly synthesized biomolecules in cells, followed by fluorescent detection.

G General Workflow for Cell Labeling with Alkyne Probes MetabolicLabeling 1. Metabolic Labeling Incubate cells with an alkyne-modified precursor. Fixation 2. Fixation & Permeabilization (for intracellular targets) MetabolicLabeling->Fixation ClickReaction 3. Click Reaction Add azide-fluorophore and Cu(I) catalyst (for CuAAC). Fixation->ClickReaction Washing 4. Washing Remove excess reagents. ClickReaction->Washing Imaging 5. Imaging Fluorescence Microscopy or Flow Cytometry. Washing->Imaging

Caption: A typical experimental workflow for cellular labeling.

Experimental Protocols

To facilitate a direct comparison of different alkyne probes, a standardized experimental protocol is essential. The following protocol describes a method for evaluating the labeling efficiency of this compound and other terminal alkyne probes in cultured mammalian cells.

Protocol: Comparative Analysis of Terminal Alkyne Probe Labeling Efficiency

Objective: To compare the efficiency of different terminal alkyne probes for labeling newly synthesized proteins in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Terminal alkyne probes to be tested (e.g., this compound, Propargyl Amine)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail components:

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture mammalian cells in a suitable format (e.g., 24-well plate with coverslips for microscopy, 6-well plate for flow cytometry) until they reach 70-80% confluency.

  • Metabolic Labeling: a. Gently wash the cells twice with warm PBS. b. Replace the culture medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine. c. Replace the starvation medium with fresh methionine-free medium containing 50 µM L-Azidohomoalanine (AHA). d. Incubate the cells for 4-6 hours to allow for AHA incorporation into newly synthesized proteins.

  • Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS containing 3% BSA.

  • Click Reaction: a. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. For each alkyne probe being tested, prepare a separate reaction cocktail containing the azide-fluorophore and the respective alkyne probe at a final concentration of 10-50 µM. b. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: a. Wash the cells three times with PBS containing 3% BSA. b. Perform a final wash with PBS.

  • Imaging and Analysis: a. For microscopy, mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. b. For flow cytometry, detach the cells and analyze the fluorescence intensity. c. Quantify the fluorescence intensity for each alkyne probe to compare their labeling efficiency.

Note on Cytotoxicity: The primary source of cytotoxicity in CuAAC reactions is the copper(I) catalyst. While this compound itself is classified as a hazardous substance, its contribution to cytotoxicity in a typical labeling experiment is generally considered to be less significant than that of the copper catalyst. When working with live cells, it is crucial to use a copper-chelating ligand like THPTA to minimize copper-induced damage and to perform control experiments to assess the impact of the entire reaction cocktail on cell viability. For applications requiring high biocompatibility, SPAAC reagents are the preferred choice.

Conclusion

This compound is a valuable tool in the bioorthogonal chemistry toolbox, offering a compact size and a primary amine handle for straightforward conjugation. Its performance in CuAAC reactions is expected to be comparable to other small terminal alkynes, providing a good balance of reactivity and ease of use for in vitro applications. However, for live-cell imaging and in vivo studies where cytotoxicity is a major concern, the use of copper-free click chemistry with strained cyclooctyne probes is highly recommended. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal alkyne probe for their specific biological system and experimental goals.

A Comparative Guide to HPLC Analysis for Determining the Purity of (4-Ethynylphenyl)methanamine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. (4-Ethynylphenyl)methanamine is a valuable building block in medicinal chemistry, and rigorous analytical characterization is essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the chemical purity of this compound, supported by detailed experimental protocols and comparative data.

Overview of Analytical Techniques

The primary analytical technique discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used method for purity assessment in the pharmaceutical industry.[1][2][3] Due to the weak UV absorbance of the analyte, a pre-column derivatization step is employed to enhance detection sensitivity.[4][5][6] For a comprehensive comparison, two alternative methods are also presented: Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and limitations in terms of specificity, sensitivity, and sample throughput.

Experimental Workflow

The general workflow for determining the purity of this compound involves sample preparation followed by analysis using one of the chosen techniques. The diagram below illustrates the parallel workflows for HPLC, GC, and qNMR analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Bulk this compound dissolution Dissolve in Diluent sample->dissolution derivatization Derivatization (for HPLC/GC) dissolution->derivatization qnmr_prep Add Internal Standard (for qNMR) dissolution->qnmr_prep hplc RP-HPLC-UV Analysis derivatization->hplc gc GC-FID Analysis derivatization->gc qnmr qNMR Analysis qnmr_prep->qnmr hplc_data Chromatogram Integration (% Area Normalization) hplc->hplc_data gc_data Chromatogram Integration (% Area Normalization) gc->gc_data qnmr_data Signal Integration & Purity Calculation qnmr->qnmr_data

Caption: Overall experimental workflow for purity determination.

Comparative Analysis of Methods

The choice of analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization), available instrumentation, and the nature of potential impurities. The following diagram illustrates the logical comparison of the three techniques based on key performance attributes.

G cluster_methods Analytical Methods cluster_attributes Performance Attributes cluster_comparison Comparison Summary HPLC HPLC-UV Specificity Specificity HPLC->Specificity Excellent Sensitivity Sensitivity HPLC->Sensitivity Good Precision Precision HPLC->Precision High Accuracy Accuracy HPLC->Accuracy High Throughput Throughput HPLC->Throughput Moderate HPLC_summary High Specificity Good Sensitivity High Precision & Accuracy HPLC->HPLC_summary GC GC-FID GC->Specificity Excellent GC->Sensitivity Good GC->Precision High GC->Accuracy High GC->Throughput High GC_summary High Specificity for Volatiles Good Sensitivity High Precision & Accuracy GC->GC_summary qNMR qNMR qNMR->Specificity High qNMR->Sensitivity Low qNMR->Precision Good qNMR->Accuracy Very High qNMR->Throughput Low qNMR_summary Primary Method No Reference Standard Needed Lower Sensitivity qNMR->qNMR_summary

Caption: Logical comparison of analytical techniques.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be robust and transferable for the analysis of this compound.

RP-HPLC-UV Method

This method utilizes pre-column derivatization with dansyl chloride to allow for sensitive UV detection. Dansyl chloride reacts with the primary amine to form a highly fluorescent and UV-active derivative.[7][8]

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile (ACN).

    • Transfer 1.0 mL of this solution to a reaction vial.

    • Add 1.0 mL of a dansyl chloride solution (5 mg/mL in ACN) and 0.5 mL of 1 M sodium bicarbonate solution.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 0.5 mL of 2% (v/v) aqueous formic acid to quench the reaction.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 340 nm

    • Injection Volume: 10 µL

Gas Chromatography (GC-FID) Method

This method is suitable for assessing the purity and detecting volatile impurities. Derivatization is often necessary to improve the chromatographic behavior of polar amines.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of pyridine and 0.1 mL of acetic anhydride.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature and dilute with 1 mL of dichloromethane.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at 1.2 mL/min

    • Inlet Temperature: 250°C

    • Detector Temperature (FID): 300°C

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C, hold for 5 minutes

    • Injection Volume: 1 µL (Split ratio 50:1)

Quantitative NMR (qNMR) Method

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[9]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid) and add to the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher

    • Solvent: DMSO-d6

    • Pulse Program: Standard quantitative zg30 or similar

    • Relaxation Delay (d1): 30 seconds (or 5 times the longest T1 of the signals of interest)

    • Number of Scans: 16 or more for good signal-to-noise

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Presentation and Comparison

The following tables summarize hypothetical but realistic quantitative data for the validation of the HPLC method and a comparison of its performance against GC and qNMR.

Table 1: HPLC Method Validation Data

ParameterResult
Linearity (r²) > 0.999
Range 0.5 - 1.5 µg/mL
Precision (RSD)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Table 2: Comparison of Analytical Techniques

AttributeHPLC-UV (with Derivatization)GC-FID (with Derivatization)qNMR
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic Resonance
Typical Purity Result 99.5% (Area %)99.6% (Area %)99.4% (Mass %)
Common Impurities Detected Starting materials, non-volatile by-products, degradation productsVolatile starting materials, residual solvents, volatile by-productsImpurities with distinct NMR signals
Advantages High resolution, well-established, good sensitivity[10][11]High efficiency for volatile compounds, robust detectionPrimary method, high accuracy, no analyte reference standard needed[9]
Limitations Requires derivatization, higher solvent consumptionNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires expensive instrumentation, longer analysis time per sample

Conclusion

For the routine purity analysis of this compound, the RP-HPLC-UV method with pre-column derivatization offers a robust, sensitive, and specific solution. It is well-suited for quality control environments where the detection of a wide range of potential impurities is necessary. The GC-FID method serves as an excellent complementary technique, particularly for the analysis of volatile impurities and residual solvents. Quantitative NMR stands out as a primary method for the definitive purity assessment and characterization of reference standards, providing high accuracy without the need for an identical reference material. The selection of the most appropriate technique will ultimately depend on the specific analytical goals, regulatory requirements, and available resources.

References

Assessing the Impact of (4-Ethynylphenyl)methanamine Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a protein labeling reagent is a critical decision that can significantly influence experimental outcomes. An ideal labeling strategy should be efficient and robust, while minimally perturbing the native structure and function of the target protein. This guide provides a comprehensive comparison of (4-Ethynylphenyl)methanamine, a "click" chemistry handle, with two widely used alternative labeling reagents: N-hydroxysuccinimide (NHS) esters and maleimides. We will delve into their respective impacts on protein function, supported by experimental data, and provide detailed protocols for labeling and functional assessment.

This compound is a versatile reagent for protein labeling, featuring a terminal alkyne group that can be utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This bioorthogonal reaction offers high specificity and efficiency. The primary amine group on this compound allows for its conjugation to proteins via various methods, including enzymatic modifications or reaction with activated carboxyl groups on the protein.

Performance Comparison of Protein Labeling Reagents

The choice of labeling reagent can introduce modifications to a protein's surface charge, hydrophobicity, and steric bulk, which in turn can affect its biological activity. The following table summarizes the key characteristics and potential functional impacts of this compound, NHS esters, and maleimides.

Labeling Reagent Target Residue(s) Bond Type Potential Impact on Protein Function Key Advantages Key Disadvantages
This compound Site-specifically introduced residues (e.g., via enzymatic modification) or carboxyl groupsAmide (via EDC/NHS coupling) or other bioorthogonal linkagesMinimal impact on secondary structure has been observed. Function can be retained, but is dependent on the conjugation site and linker.[1][2]Bioorthogonal reactivity allows for highly specific two-step labeling. Small size of the initial tag.Requires a two-step labeling process. Copper catalyst in CuAAC can be cytotoxic in living systems.
NHS Esters Lysine, N-terminusAmideCan alter surface charge by neutralizing a positive charge on lysine residues. This may affect protein solubility, stability, and protein-protein interactions.Well-established and widely available reagents. High reactivity with primary amines.Can lead to heterogeneous labeling due to multiple lysine residues. Potential for loss of function if lysines in the active or binding site are modified.
Maleimides CysteineThioetherGenerally considered highly specific, but can affect function if cysteine residues are involved in disulfide bonds critical for structure or are located in active/binding sites. The resulting thioether bond can undergo retro-Michael addition, leading to label loss.High specificity for thiol groups. Reaction proceeds under mild conditions.Requires a free cysteine, which may not be available or may require introduction via mutagenesis. Potential for off-target reaction with other nucleophiles at higher pH.

Experimental Data: A Case Study with this compound

A study by Doyle et al. (2021) provides valuable insight into the functional impact of labeling with a molecule containing a this compound moiety. The researchers conjugated this linker to a vitamin B12 precursor (cobinamide) and then attached it to the GLP-1 receptor agonist, Exendin-4 (Ex4), a peptide therapeutic for type 2 diabetes. The functional consequences of this modification were assessed through in vitro binding and activity assays.[1][2]

Table 1: Functional Impact of this compound-Linker-Cobinamide Conjugation on Exendin-4 [1][2]

Construct Modification IC50 (nM) - Binding Affinity EC50 (pM) - Agonist Activity % Helicity
Native Exendin-4 Unlabeled5.98 ± 0.9415.3 ± 4.238.8 ± 1.3
Conjugate 19 Labeled at K12 via this compound linker11.6 ± 2.431.2 ± 16.935.8 ± 1.0
Conjugate 22 Labeled at C-terminus via this compound linker11.9 ± 2.520.7 ± 8.337.1 ± 0.9

Data presented as mean ± SEM.

The data indicates that while there is a slight decrease in binding affinity (higher IC50) and agonist activity (higher EC50) upon conjugation, the labeled peptides remain highly potent.[1][2] Notably, the secondary structure, as measured by percent helicity, was not significantly altered by the modification.[1][2] This suggests that when strategically placed, the this compound-containing label can be well-tolerated without abolishing the biological function of the peptide.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing the impact of any labeling strategy. Below are generalized protocols for protein labeling with the three compared reagents and subsequent functional assessment.

Protein Labeling Protocols

a) this compound Labeling (via EDC/NHS Chemistry)

This protocol describes the conjugation of this compound to a protein's carboxyl groups (aspartate, glutamate, C-terminus).

  • Materials:

    • Protein of interest in a suitable buffer (e.g., MES, pH 6.0)

    • This compound

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Size-exclusion chromatography column for purification

  • Procedure:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Prepare a fresh solution of EDC and NHS in the reaction buffer.

    • Add a 10-fold molar excess of EDC and NHS to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

    • Add a 20 to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature.

    • Quench the reaction by adding the quenching buffer.

    • Purify the labeled protein using size-exclusion chromatography to remove excess reagents.

b) NHS Ester Labeling

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Amine-reactive NHS ester dye

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Size-exclusion chromatography column

  • Procedure:

    • Dissolve the protein in the reaction buffer at 1-5 mg/mL.

    • Prepare a stock solution of the NHS ester in DMF or DMSO immediately before use.

    • Add a 10 to 20-fold molar excess of the NHS ester to the protein solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Quench the reaction with the quenching buffer.

    • Purify the labeled protein via size-exclusion chromatography.

c) Maleimide Labeling

  • Materials:

    • Protein containing a free cysteine in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

    • Thiol-reactive maleimide dye

    • Anhydrous DMF or DMSO

    • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds

    • Size-exclusion chromatography column

  • Procedure:

    • Dissolve the protein in the reaction buffer at 1-5 mg/mL.

    • (Optional) If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes.

    • Prepare a stock solution of the maleimide dye in DMF or DMSO.

    • Add a 10 to 20-fold molar excess of the maleimide to the protein solution.

    • Incubate the reaction for 2 hours at room temperature.

    • Purify the labeled protein using size-exclusion chromatography.

Functional Assessment Protocols

a) Enzyme Activity Assay (e.g., Kinase Activity)

  • Materials:

    • Labeled and unlabeled enzyme

    • Substrate peptide

    • ATP

    • Kinase reaction buffer

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the labeled and unlabeled enzyme.

    • Set up kinase reactions containing the enzyme, substrate, and ATP in the reaction buffer.

    • Incubate for a defined period at the optimal temperature.

    • Stop the reaction and measure the product formation using the chosen detection method.

    • Calculate kinetic parameters (e.g., Km, Vmax) for both labeled and unlabeled enzymes and compare.

b) Protein Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

  • Materials:

    • Labeled and unlabeled protein (ligand)

    • Binding partner (analyte)

    • SPR instrument and sensor chip

    • Running buffer

  • Procedure:

    • Immobilize the labeled or unlabeled ligand onto the sensor chip.

    • Prepare a series of concentrations of the analyte in the running buffer.

    • Inject the analyte solutions over the sensor surface and record the binding response.

    • Regenerate the sensor surface between analyte injections.

    • Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

    • Compare the binding kinetics of the labeled and unlabeled protein.

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_labeling Protein Labeling cluster_assessment Functional Assessment Protein Protein EPM This compound Protein->EPM EDC/NHS NHS_Ester NHS Ester Protein->NHS_Ester Amine Reaction Maleimide Maleimide Protein->Maleimide Thiol Reaction Labeled_Protein Labeled Protein EPM->Labeled_Protein NHS_Ester->Labeled_Protein Maleimide->Labeled_Protein Activity_Assay Enzyme Activity Assay Labeled_Protein->Activity_Assay Compare to Unlabeled Binding_Assay Binding Affinity Assay Labeled_Protein->Binding_Assay Compare to Unlabeled Stability_Assay Thermal Stability Assay Labeled_Protein->Stability_Assay Compare to Unlabeled

Caption: A generalized workflow for protein labeling and subsequent functional assessment.

click_chemistry_pathway Protein_Alkyne Protein-(4-Ethynylphenyl)methanamine (Alkyne) Labeled_Product Specifically Labeled Protein Protein_Alkyne->Labeled_Product Reporter_Azide Reporter Molecule-Azide (e.g., Fluorophore, Biotin) Reporter_Azide->Labeled_Product Catalyst Cu(I) Catalyst or Strain-Promoted Catalyst->Labeled_Product

Caption: The two-step process of click chemistry labeling.

References

A Researcher's Guide to Screening Inhibitors of the Keap1-Nrf2 Interaction: A Focus on the Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Keap1-Nrf2 signaling pathway represents a critical target for therapeutic intervention in a range of diseases characterized by oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions. The discovery of small molecule inhibitors that can disrupt the Keap1-Nrf2 protein-protein interaction (PPI) is a key focus of drug discovery efforts. This guide provides a comprehensive comparison of the most commonly employed assay for this purpose—the Fluorescence Polarization (FP) assay—with other available screening technologies, supported by experimental data and detailed protocols.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby keeping its cellular levels low.

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes and detoxification proteins, which fortify the cell against damage.

The therapeutic strategy of inhibiting the Keap1-Nrf2 interaction aims to mimic the cell's natural stress response, leading to a sustained activation of the Nrf2 pathway and the upregulation of protective genes.

Diagram 1: The Keap1-Nrf2 Signaling Pathway.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibitors

The FP assay is a robust, homogeneous, and widely used method for monitoring PPIs in a high-throughput screening (HTS) format.

Principle: The assay relies on the principle that the degree of polarization of fluorescent light emitted from a fluorophore is dependent on its rotational diffusion. A small, fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., a FITC-labeled 9-mer peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to the much larger Keap1 protein, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization. In a competitive assay format, a potential inhibitor will compete with the fluorescent peptide for binding to Keap1. Displacement of the fluorescent peptide by an inhibitor results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitor's potency.

FP_Assay_Workflow cluster_0 Assay Principle cluster_1 No Inhibition cluster_2 Inhibition Keap1_bound Keap1 Probe_bound Fluorescent Nrf2 Peptide Keap1_bound->Probe_bound Result_high High Polarization (Slow Rotation) Keap1_bound->Result_high Probe_bound->Result_high Keap1_inhib Keap1 Inhibitor Inhibitor Keap1_inhib->Inhibitor Probe_free Fluorescent Nrf2 Peptide Result_low Low Polarization (Fast Rotation) Probe_free->Result_low

Diagram 2: Principle of the Fluorescence Polarization Assay.
Experimental Protocol: Fluorescence Polarization Assay

This protocol is a representative example based on published literature.[1][2]

  • Reagents and Buffer:

    • Assay Buffer: 10 mM HEPES, pH 7.4.

    • Keap1 Protein: Purified human Keap1 Kelch domain.

    • Fluorescent Probe: FITC-labeled 9-mer Nrf2 peptide amide.

    • Test Compounds: Dissolved in 100% DMSO.

  • Assay Procedure (384-well format):

    • To each well of a black, low-volume 384-well plate, add 10 µL of the assay buffer.

    • Add 10 µL of a 4-fold concentrated solution of the test compound or DMSO vehicle (for positive and negative controls).

    • Add 10 µL of a 4-fold concentrated solution of Keap1 Kelch domain protein to the wells containing test compounds and the positive control. Add 10 µL of assay buffer to the negative control wells.

    • Initiate the reaction by adding 10 µL of a 4-fold concentrated solution of the FITC-9-mer Nrf2 peptide probe to all wells.

    • The final assay volume is 40 µL, with final concentrations of, for example, 100 nM Keap1 and 10 nM FITC-9-mer Nrf2 peptide. The final DMSO concentration is typically kept at or below 1%.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the free probe (negative control), and mP_max is the average millipolarization of the bound probe (positive control).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Performance of the Fluorescence Polarization Assay

The FP assay for Keap1-Nrf2 is a well-validated and robust method suitable for HTS.

ParameterReported ValueReference(s)
Z' Factor 0.6 - 0.7[1]
Probe (FITC-9-mer Nrf2) 10 nM[1]
Protein (Keap1 Kelch) 100 nM[1]
DMSO Tolerance Up to 5%[1]

Table 1: Performance Metrics of the Keap1-Nrf2 Fluorescence Polarization Assay.

Compound ClassExample CompoundIC50 (µM) in FP AssayReference(s)
TetrahydroisoquinolineCompound 13[3]
Non-naphthalene derivativeKP-10.74[4][5]
1,4-DiaminonaphthaleneRA8390.14[3]
BenzoxathiazepineCompound 330.015[3]

Table 2: IC50 Values of Selected Small Molecule Inhibitors in the FP Assay.

Comparison with Alternative Assays

While the FP assay is a powerful tool, several other methods can be employed to study the Keap1-Nrf2 interaction. Each has its own set of advantages and disadvantages.

Assay TechnologyPrincipleAdvantagesDisadvantagesReported Z' Factor
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to Keap1.Homogeneous, no-wash format; robust and well-suited for HTS; relatively low cost.Can be susceptible to interference from fluorescent compounds; lower sensitivity for very high-affinity interactions.0.6 - 0.7
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor (e.g., terbium-labeled anti-His antibody bound to His-tagged Keap1) and an acceptor (e.g., FITC-labeled Nrf2 peptide) when in close proximity.Homogeneous, no-wash format; high sensitivity and large dynamic range; reduced background fluorescence.Requires specific labeling of interacting partners; can be more expensive than FP.0.82
AlphaLISA A bead-based immunoassay where binding of biotinylated Nrf2 peptide to GST-tagged Keap1 brings donor and acceptor beads into proximity, generating a chemiluminescent signal.Homogeneous, no-wash format; high sensitivity; can be used with crude cell lysates.Can be sensitive to matrix effects; requires specific bead-based reagents.Not explicitly found
Enzyme-Linked Immunosorbent Assay (ELISA) An immobilized Keap1 protein captures Nrf2, which is then detected by a specific antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.High specificity; can be used with full-length proteins; less prone to interference from fluorescent compounds.Heterogeneous (requires washing steps); lower throughput than homogeneous assays.Not typically reported
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip when one binding partner (e.g., Keap1) is immobilized and the other (e.g., Nrf2 or inhibitor) flows over the surface.Label-free; provides real-time kinetic data (association and dissociation rates); high sensitivity.Requires specialized equipment; lower throughput; protein immobilization can affect activity.Not applicable

Table 3: Comparison of Assay Technologies for Screening Keap1-Nrf2 Inhibitors.

Detailed Look at Alternative Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The TR-FRET assay is a highly sensitive alternative to FP.[6][7] It utilizes a long-lifetime lanthanide donor fluorophore (e.g., Terbium) and a shorter-lifetime acceptor fluorophore (e.g., FITC). The time-resolved detection minimizes interference from background fluorescence. A TR-FRET assay for the Keap1-Nrf2 interaction has been developed with a reported Z' factor of 0.82, indicating excellent performance for HTS.[6][7] This assay is particularly advantageous for identifying highly potent inhibitors, as it can differentiate inhibitors in the subnanomolar range.[7]

Experimental Protocol: TR-FRET Assay [6]

  • Reagents: His-tagged Keap1 Kelch domain, FITC-labeled 9-mer Nrf2 peptide, Tb-labeled anti-His antibody.

  • Procedure: In a 384-well plate, combine the His-tagged Keap1, FITC-Nrf2 peptide, and test compound. After a brief incubation, add the Tb-labeled anti-His antibody.

  • Detection: After a final incubation period, read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a robust method for validating hits from primary screens. A key advantage is its ability to utilize full-length proteins, which can be more physiologically relevant than using only the Kelch domain of Keap1.[8] An ELISA for the Keap1-Nrf2 interaction has been successfully used to identify inhibitors among FDA-approved drugs, with IC50 values in the low micromolar range.[8]

Experimental Protocol: ELISA [8]

  • Coating: Coat a 96-well plate with purified Keap1 protein.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Competition: Add a mixture of Nrf2 protein and the test compound to the wells and incubate.

  • Detection: After washing, add a primary antibody against Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add the enzyme substrate and measure the resulting signal (e.g., absorbance at 450 nm for HRP with TMB substrate).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides detailed kinetic information about binding events, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[9][10] It is an invaluable tool for characterizing the binding affinity and mechanism of action of lead compounds. For the Keap1-Nrf2 interaction, SPR has been used to determine the KD of Nrf2 peptides and to confirm the binding of small molecule inhibitors.[9]

Experimental Protocol: SPR [9]

  • Immobilization: Covalently immobilize the Keap1 Kelch domain onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of the analyte (Nrf2 peptide or small molecule inhibitor) over the chip surface and monitor the change in the SPR signal in real-time.

  • Regeneration: After each binding cycle, regenerate the chip surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters.

Conclusion

The fluorescence polarization assay remains a cornerstone for the high-throughput screening of Keap1-Nrf2 interaction inhibitors due to its robustness, ease of use, and cost-effectiveness. However, for a comprehensive drug discovery cascade, it is crucial to employ a suite of orthogonal assays. TR-FRET offers higher sensitivity for potent inhibitors, ELISA allows for the use of full-length proteins and serves as an excellent secondary assay, while SPR provides invaluable, label-free kinetic data for in-depth characterization of lead compounds. The choice of assay will depend on the specific stage of the drug discovery process, from primary screening of large compound libraries to the detailed mechanistic studies of promising candidates. By understanding the principles, advantages, and limitations of each method, researchers can design an effective screening and validation strategy to identify novel and potent modulators of the Keap1-Nrf2 pathway.

References

A Researcher's Guide to Quantitative Protein Labeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to specifically label proteins is fundamental to understanding their function, localization, and interactions within the complex cellular environment. The choice of a labeling strategy can significantly impact the quality and reliability of experimental data. This guide provides a quantitative comparison of popular protein labeling techniques, offering detailed experimental protocols and objective performance data to inform your selection process.

Comparative Analysis of Protein Labeling Efficiencies

The efficiency of a labeling method dictates the proportion of the target protein that is successfully tagged. This is a critical parameter for the sensitivity and accuracy of downstream applications. Below is a summary of the key quantitative and qualitative features of several widely used protein labeling systems.

Labeling System Tag Size (kDa) Labeling Principle Typical Labeling Time Reported Labeling Efficiency Key Advantages Key Limitations
Self-Labeling Tags
HaloTag33Covalent bond formation between the HaloTag protein and a chloroalkane linker-conjugated probe.[1][2]15-30 minutes for live cells.[1][3]High; can be up to 9-fold higher signal than SNAP-tag with certain dyes.[4]Fast reaction kinetics, high specificity, broad range of fluorescent and functional ligands.[5][6]Larger tag size compared to SNAP-tag.[6]
SNAP-tag20Covalent reaction between the SNAP-tag protein (a mutant of O6-alkylguanine-DNA alkyltransferase) and an O6-benzylguanine (BG) substrate.[7]~30 minutes for live cells.[8][9]High, though reaction is generally slower than HaloTag.[5]Smaller tag size than HaloTag, good specificity, orthogonal labeling possible with CLIP-tag.[6]Slower kinetics compared to HaloTag for some substrates.[5]
Proximity Labeling
BioID35 (BirA)A promiscuous biotin ligase (BirA) fused to a protein of interest biotinylates proximal proteins.[10][11]16-24 hours.[10]Lower catalytic efficiency compared to newer versions.[12]Identifies weak and transient interactions, labeling radius of ~10 nm.[13][14]Long labeling times can obscure dynamic processes.[15]
APEX227An engineered ascorbate peroxidase that, in the presence of H₂O₂ and biotin-phenol, generates short-lived biotin-phenoxyl radicals to label nearby proteins.[16]1 minute.[17]High catalytic efficiency.[12]Very fast labeling allows for high temporal resolution, labeling radius of ~20 nm.[12]Requires H₂O₂, which can be toxic to cells.[11]
TurboID35A mutant of BirA with significantly increased catalytic activity.[11]~10 minutes.[11]High, more efficient than BioID.[18]Rapid labeling without the need for toxic reagents, effective at room temperature.[12]Can exhibit some biotinylation in the absence of exogenous biotin.[15]
Enzymatic Labeling
Sortase-mediatedN/AA transpeptidase (Sortase A) recognizes a specific peptide motif (e.g., LPXTG) and covalently attaches a probe containing an oligo-glycine motif.[19]< 3 hours in vitro.[19][20]High, often >90%.[21]Site-specific labeling at the N- or C-terminus, mild reaction conditions.[21][22]Requires purified components for in vitro reactions and specific recognition sequences engineered into the protein of interest.[19]

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide step-by-step methodologies for some of the most common labeling techniques in mammalian cells.

Protocol 1: Live-Cell Labeling of HaloTag Fusion Proteins

This protocol describes the labeling of intracellular HaloTag fusion proteins in live mammalian cells for fluorescence microscopy.[1][3][23]

Materials:

  • Mammalian cells expressing the HaloTag fusion protein of interest.

  • Complete cell culture medium.

  • HaloTag ligand (e.g., Janelia Fluor® dyes) stock solution in DMSO.[3]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Glass-bottom imaging dishes.

Procedure:

  • Cell Seeding: Plate cells expressing the HaloTag fusion protein onto glass-bottom imaging dishes and allow them to adhere and reach 50-80% confluency.[1]

  • Ligand Preparation: Prepare the labeling medium by diluting the HaloTag ligand stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1-0.5 µM.[24]

  • Labeling Incubation: Remove the existing medium from the cells and replace it with the labeling medium.[3]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[1]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS or complete medium to remove unbound ligand.[23]

  • Equilibration: Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to allow for the diffusion of any remaining unbound ligand out of the cells.[1]

  • Imaging: The cells are now ready for live-cell imaging.

Protocol 2: Live-Cell Labeling of SNAP-tag Fusion Proteins

This protocol outlines the general procedure for labeling intracellular SNAP-tag fusion proteins using a cell-permeable O⁶-benzylguanine (BG) substrate.[7][8][9]

Materials:

  • Mammalian cells expressing the SNAP-tag fusion protein.

  • Complete cell culture medium.

  • Cell-permeable BG fluorescent substrate (e.g., SNAP-Cell® TMR-Star) stock solution (1 mM in DMSO).[7]

  • PBS, pre-warmed to 37°C.

Procedure:

  • Cell Preparation: Culture cells expressing the SNAP-tag fusion protein on glass-bottom dishes.

  • Prepare Staining Solution: Dilute the BG fluorescent substrate stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.[7]

  • Cell Labeling: Aspirate the existing culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[8]

  • Washing: Aspirate the staining solution and wash the cells three times with pre-warmed complete cell culture medium. For each wash, add the medium, incubate for 5 minutes, and then aspirate.[7]

  • Final Wash and Incubation: After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes to ensure removal of unbound substrate.[8]

  • Imaging: Proceed with imaging the labeled cells.

Protocol 3: Proximity Labeling using BioID

This protocol details the steps for identifying protein-protein interactions using BioID in stably expressing mammalian cell lines.[10][13]

Materials:

  • Stable cell line expressing the BioID fusion protein.

  • Control cell line (e.g., expressing BioID alone).

  • Complete medium supplemented with 50 µM biotin.[10]

  • PBS.

  • RIPA lysis buffer.

  • Streptavidin-coated beads.

Procedure:

  • Cell Culture and Biotin Labeling: Plate the stable cell line and the control cell line. Induce expression of the BioID fusion protein if using an inducible system. Add complete medium supplemented with 50 µM biotin and incubate for 16-24 hours.[10]

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a stringent lysis buffer like RIPA to denature proteins and disrupt non-covalent interactions.[10]

  • Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • Mass Spectrometry: Analyze the eluted peptides by mass spectrometry to identify the proximal proteins.

Protocol 4: Proximity Labeling using APEX2

This protocol describes the rapid labeling of proximal proteins using APEX2 in cultured mammalian cells.[16][17][25]

Materials:

  • Cells expressing the APEX2 fusion protein.

  • Biotin-phenol stock solution (50 mM in DMSO).[25]

  • Hydrogen peroxide (H₂O₂) solution (100 mM in PBS, freshly prepared).[17]

  • Quenching solution (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).[17]

  • Cell culture medium.

  • PBS.

Procedure:

  • Biotin-Phenol Incubation: Pre-incubate the cells with 500 µM biotin-phenol in pre-warmed culture medium for 30 minutes at 37°C.[17]

  • Labeling Induction: To induce biotinylation, add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature.[17]

  • Quenching: Immediately stop the reaction by washing the cells three times with the quenching solution.[17]

  • Cell Harvesting and Lysis: Harvest the cells and proceed with cell lysis and downstream applications such as streptavidin pulldown and mass spectrometry.

Visualizing Labeling Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway where labeled proteins are instrumental for investigation.

experimental_workflow cluster_transfection Cell Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis a Seed Cells b Transfect with Tagged Protein Construct a->b c Add Labeling Reagent b->c d Incubate c->d e Wash to Remove Unbound Label d->e f Live-Cell Imaging e->f g Cell Lysis e->g h Affinity Purification g->h i Mass Spectrometry h->i

A general experimental workflow for labeling tagged proteins.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor-Tag Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding & Dimerization Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor-Tag Kinase2->TF Phosphorylation Gene Target Gene TF->Gene Nuclear Translocation & Gene Expression

A generic signaling pathway illustrating points for protein labeling.

References

A Side-by-Side Comparison of Leading Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug development, diagnostics, and fundamental biological research, the covalent linkage of molecules to proteins, antibodies, and other biomolecules is a foundational technique. The choice of bioconjugation chemistry is critical, directly influencing the specificity, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison of the most prevalent bioconjugation strategies, including amine-reactive, thiol-reactive, and click chemistries, to equip researchers, scientists, and drug development professionals with the information needed to select the optimal method for their applications.

Overview of Key Bioconjugation Strategies

The most common bioconjugation techniques target specific functional groups on biomolecules. The primary approaches involve the modification of primary amines (e.g., lysine residues), thiols (cysteine residues), or the use of bioorthogonal chemistries that introduce non-native functional groups.[1] Each strategy presents a unique set of advantages and disadvantages concerning selectivity, reaction efficiency, and the stability of the final conjugate.[1]

  • Amine-Reactive Chemistry: This approach, frequently utilizing N-hydroxysuccinimide (NHS) esters, targets the abundant primary amines on the surface of proteins, particularly the side chain of lysine and the N-terminus.[1][2] While widely used due to the prevalence of these target sites, this can also lead to a lack of specificity and a heterogeneous mixture of conjugated products.[1]

  • Thiol-Reactive Chemistry: Targeting the thiol group of cysteine residues, often with maleimide-based reagents, offers greater site-specificity due to the lower abundance of free cysteines compared to lysines.[3][4] This method is popular for creating more homogeneous conjugates like antibody-drug conjugates (ADCs).[3]

  • Click Chemistry: This category includes reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions are highly specific and efficient, forming a very stable triazole linkage.[1][5] They require the initial introduction of an azide or alkyne group onto one of the molecules.[1]

Quantitative Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy is often guided by a quantitative assessment of key performance indicators. The following tables summarize important parameters for several common bioconjugation techniques.

Table 1: General Performance Characteristics

FeatureNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (SPAAC)
Target Residue(s) Primary amines (Lysine, N-terminus)[6]Thiols (Cysteine)[6]Azide or Alkyne (introduced)[6]
Selectivity Random[6]Generally site-specific[6]Highly site-specific[6]
Typical Efficiency 5-50%[6]70-90%[6]>90%[6]
Reaction pH 7.2-8.5[6]6.5-7.5[6]4-9
Biocompatibility Good for in vitro applications; potential for side reactions.[7]Good for in vitro; maleimide instability can be an issue in vivo.[7]Excellent; widely used for live-cell and in vivo applications.[7]

Table 2: Stability of Resulting Bioconjugate Linkages

Linker TypeFormed FromStability RatingKey CharacteristicsHalf-life (t½) Examples
Amide NHS Ester + AmineHighVery stable under a wide range of physiological conditions.[3]Generally considered non-cleavable with very long half-lives.
Thiosuccinimide Ether Maleimide + ThiolModerate to HighCan undergo a retro-Michael reaction, especially in the presence of thiols like albumin, leading to payload exchange. Stability can be improved with next-generation maleimides.[8]Some conjugates show ~80% stability in human plasma after 7 days.[8]
Triazole Azide + Alkyne (SPAAC)Very HighExceptionally stable under a broad range of physiological conditions, including in the presence of biologically relevant nucleophiles.[9]Highly stable with very long half-lives in various conditions.[9]
Oxime Aldehyde/Ketone + Aminooxy/HydroxylamineHighMore stable than hydrazone linkages.[10]Significantly more stable than corresponding hydrazones.[10]
Val-Cit Peptide Amide bondHigh (Conditionally Cleavable)Stable in human plasma but cleaved by specific lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[8]Stable in human plasma (>28 days) but can have a half-life of a few hours in the presence of Cathepsin B.[8]

Visualizing the Chemistries and Workflows

Diagrams illustrating the chemical reactions and experimental workflows provide a clearer understanding of the bioconjugation process.

G Amine-Reactive Conjugation (NHS Ester) Protein Protein-NH2 (Lysine residue) Intermediate Acyl Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester R-NHS Ester NHS_Ester->Intermediate Conjugate Protein-NH-CO-R (Stable Amide Bond) Intermediate->Conjugate NHS_leaving NHS Intermediate->NHS_leaving Release

Amine-Reactive Conjugation via NHS Ester.

G Thiol-Reactive Conjugation (Maleimide) Protein Protein-SH (Cysteine residue) Conjugate Protein-S-R (Stable Thioether Bond) Protein->Conjugate Michael Addition Maleimide R-Maleimide Maleimide->Conjugate

Thiol-Reactive Conjugation via Maleimide.

G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Biomolecule-N3 (Azide) Conjugate Biomolecule-Triazole-R (Stable Triazole Ring) Azide->Conjugate [3+2] Cycloaddition DBCO R-DBCO (Dibenzocyclooctyne) DBCO->Conjugate

SPAAC Click Chemistry Reaction.

G General Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Conjugation Bioconjugation Reaction (Incubate under optimal conditions) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (Dissolve in appropriate solvent) Reagent_Prep->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Analysis Analysis (e.g., UV-Vis, HPLC, MS) Purification->Analysis

General Experimental Workflow for Bioconjugation.

Experimental Protocols

Detailed methodologies are essential for reproducible and successful bioconjugation experiments.

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol outlines the general steps for labeling a protein with an NHS ester-functionalized molecule.[1]

  • Materials:

    • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0).[1]

    • NHS ester reagent dissolved in an anhydrous solvent like DMSO or DMF (10 mM stock solution).[1]

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Desalting column or dialysis equipment for purification.[1]

  • Procedure:

    • Prepare the protein solution in the recommended amine-free buffer.[1]

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 10-20 fold excess).

    • Add the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

    • Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

    • Purify the resulting bioconjugate using a desalting column or dialysis to remove excess reagent and byproducts.[11]

Protocol 2: In Vitro Plasma Stability Assay

This assay is a standard method to evaluate the stability of a bioconjugate and the rate of payload deconjugation in plasma.[8]

  • Objective: To determine the half-life of a bioconjugate in plasma from a relevant species (e.g., human, mouse) at physiological temperature.[8]

  • Materials:

    • Bioconjugate of interest.

    • Control plasma (e.g., human, mouse).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Incubator at 37°C.

    • Analytical system for quantification (e.g., HPLC, ELISA).[9]

  • Procedure:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Spike the bioconjugate into pre-warmed plasma at a defined final concentration.

    • Incubate the mixture at 37°C.

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96 hours).[8]

    • Immediately quench the reaction, often by freezing the samples at -80°C or by precipitating proteins with cold acetonitrile.[8][9]

    • Analyze the samples using a validated method like HPLC or ELISA to quantify the amount of intact bioconjugate remaining at each time point.[8][9]

    • Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life (t½).[8]

Protocol 3: Determination of Conjugation Efficiency by UV-Vis Spectroscopy

This method is used to determine the average number of molecules conjugated to a protein, such as the drug-to-antibody ratio (DAR).[12]

  • Principle: The absorbance of the bioconjugate solution is measured at two wavelengths: one where the protein has maximum absorbance (typically 280 nm) and another where the conjugated molecule has maximum absorbance. The Beer-Lambert law is then used to calculate the concentrations of both the protein and the conjugated molecule.[12]

  • Procedure:

    • Measure the UV-Vis spectrum of the purified bioconjugate solution.

    • Record the absorbance values at 280 nm (A280) and the wavelength of maximum absorbance for the conjugated molecule (Amax).

    • Calculate the concentration of the protein and the conjugated molecule using their respective molar extinction coefficients at both wavelengths and a set of simultaneous equations derived from the Beer-Lambert law.[12]

    • The ratio of the molar concentration of the conjugated molecule to the molar concentration of the protein gives the average conjugation ratio (e.g., DAR).[12]

References

Validating the Specificity of (4-Ethynylphenyl)methanamine Reactions in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and selective modification of biomolecules within their native environment is a cornerstone of modern molecular exploration. The ability to attach probes, drugs, or other functionalities to a specific target in a complex biological milieu, such as a cell lysate, underpins advancements in proteomics, drug discovery, and diagnostics. (4-Ethynylphenyl)methanamine, a bifunctional linker bearing a terminal alkyne and a primary amine, represents a versatile tool for such applications, primarily through its participation in azide-alkyne cycloaddition reactions.

This guide provides an in-depth technical comparison of the foremost "click chemistry" strategies for utilizing terminal alkynes like this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative references to ensure scientific integrity. Our focus will be on the critical aspect of validating reaction specificity, ensuring that the observed conjugation is truly on-target.

The Chemistry of this compound: A Dual-Functionality Reagent

This compound possesses two key reactive moieties: a terminal alkyne and a primary amine. The terminal alkyne is the workhorse for bioorthogonal "click chemistry" reactions, while the primary amine can serve as an attachment point for payloads or other molecular entities. This dual nature allows for its use as a versatile linker in bioconjugation.

Figure 1: Chemical structure of this compound.

The primary application of the ethynyl group is in the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage.[1] This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2]

Head-to-Head Comparison: CuAAC vs. SPAAC for Terminal Alkyne Conjugation

The two most prominent methods for azide-alkyne cycloaddition are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques is dictated by the specific experimental context, particularly the tolerance of the biological system to a metal catalyst.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity. Ligands can mitigate but not eliminate this issue.[3]High, as it is a catalyst-free reaction suitable for living systems.[4]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹. Reactions are often complete within minutes to a few hours.[4]Fast, but generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne structure.[4]
Reactants Terminal alkyne (e.g., this compound) and an azide.Strained cyclooctyne (e.g., DBCO, BCN) and an azide.
Specificity & Yield Generally high specificity and near-quantitative yields under optimized conditions.[1]High specificity and can achieve high yields, though sometimes lower than CuAAC.
Side Reactions Potential for reactions with thiols, particularly from cysteine residues, which can lead to off-target labeling.[3]Can exhibit some reactivity with thiols, though this is generally less pronounced than with CuAAC.

Validating Specificity: An Experimental Framework

The central challenge in any bioconjugation experiment within a complex mixture is to unequivocally demonstrate that the labeling is specific to the intended target. The following experimental workflow provides a robust system for validating the specificity of reactions involving terminal alkynes like this compound.

Figure 2: Experimental workflow for validating bioconjugation specificity.

Detailed Experimental Protocol: Validation of this compound Specificity in Cell Lysate via CuAAC

This protocol outlines a procedure to validate the specific labeling of an azide-modified protein in a complex cell lysate using this compound.

1. Preparation of Cell Lysate:

  • Culture and harvest cells of interest.

  • Lyse the cells in a buffer that does not contain primary amines (e.g., avoid Tris buffers) as they can interfere with the CuAAC reaction. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.[3]

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Introduction of the Azide-Modified Target:

  • For a positive control and the experimental sample, spike the cell lysate with a known concentration of a purified protein that has been pre-labeled with an azide functionality.

  • For a negative control, use an equivalent volume of buffer or the unmodified version of the target protein.

3. Competitive Labeling Control:

  • In a separate reaction tube, alongside the experimental sample, include a condition with a large molar excess (e.g., 100-fold) of a small, non-biotinylated terminal alkyne (e.g., propargylamine) added before the this compound probe. This will compete for the azide-binding sites and should result in a significant reduction of the signal from the probe if the reaction is specific.

4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

  • To the cell lysate samples (experimental, negative control, and competitive control), add the following components in order:

    • A solution of this compound conjugated to a reporter tag (e.g., biotin for pulldown and western blotting, or a fluorophore for in-gel fluorescence).

    • A fresh solution of a copper(I)-stabilizing ligand, such as THPTA or TBTA, to minimize copper-induced damage to proteins.[5]

    • A solution of copper(II) sulfate.

    • A fresh solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) catalyst.[1]

  • Incubate the reaction at room temperature for 1-2 hours.

5. Analysis by SDS-PAGE and Western Blot:

  • Quench the reaction and prepare the samples for SDS-PAGE.

  • Separate the proteins by gel electrophoresis.

  • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • If a biotinylated probe was used, probe the membrane with a streptavidin-HRP conjugate and detect via chemiluminescence.

  • Expected Outcome: A strong band corresponding to the molecular weight of the azide-modified target protein should be observed in the experimental lane. This band should be absent or significantly weaker in the negative control and competitive labeling control lanes.

6. Analysis by Mass Spectrometry (LC-MS/MS):

  • For a more in-depth and unbiased analysis of specificity, perform a proteomics analysis.

  • If a biotinylated probe was used, the labeled proteins can be enriched using streptavidin beads before on-bead digestion and analysis by LC-MS/MS.

  • Data Analysis:

    • Identify all proteins that were pulled down.

    • The azide-modified target protein should be highly enriched in the experimental sample compared to the negative control.

    • Analyze the list of identified proteins for known off-targets or proteins with a high abundance of reactive cysteine residues, which might indicate non-specific binding.[3]

    • Quantitative proteomics approaches, such as SILAC or TMT labeling, can provide a more precise measure of enrichment and specificity.

Expert Insights and Concluding Remarks

The choice between CuAAC and SPAAC is a critical first step in designing a bioconjugation experiment. While CuAAC offers rapid kinetics, the potential for copper-induced cytotoxicity and off-target reactions with thiols necessitates careful optimization and the use of appropriate controls.[3] For applications in living cells or for sensitive proteins, the catalyst-free nature of SPAAC is often the preferred choice, despite its generally slower reaction rates.[4]

Regardless of the chosen method, the validation of reaction specificity is paramount. The inclusion of negative and competitive controls is essential for a self-validating experimental design. Furthermore, leveraging the power of mass spectrometry provides an unbiased and comprehensive assessment of on-target and off-target interactions.

References

Safety Operating Guide

Safe Disposal of (4-Ethynylphenyl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(4-Ethynylphenyl)methanamine , a chemical utilized in research and development, requires careful handling and disposal due to its hazardous properties.[1][2] This guide provides detailed procedures for its safe disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to institutional and local guidelines is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.[3][4]

Hazard Profile

This compound and its hydrochloride salt are classified as hazardous materials with the following primary risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The transportation of the solid, corrosive form of this chemical is regulated under UN number 2735.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[5][6] Under no circumstances should this chemical be disposed of down the drain, in regular trash, or by evaporation. [4][5]

1. Waste Collection and Storage:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sturdy, and leak-proof container.[7]

    • The container must be compatible with amines and clearly labeled as "Hazardous Waste: this compound".[8] Include the full chemical name and any associated hazard pictograms.

  • Liquid Waste:

    • Collect solutions containing this compound in a sealable, chemical-resistant container.

    • Like the solid waste container, it must be clearly labeled "Hazardous Waste: this compound" with all components and approximate concentrations listed.

    • Use secondary containment to prevent spills.[5]

  • Segregation:

    • Store waste containers away from incompatible materials, such as acids and oxidizing agents, to prevent hazardous reactions.[8][9]

2. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).[4][10]

  • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [5][9] Subsequent rinses can also be collected as hazardous waste.

  • After triple rinsing and allowing the container to air dry in a well-ventilated area (such as a chemical fume hood), deface or remove the original label.[10] The clean, decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.

3. Arranging for Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5] Do not allow hazardous waste to accumulate in the laboratory.[5]

Experimental Protocols

While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate these disposal steps into the standard operating procedure. For instance, a protocol involving the use of this amine in a reaction would conclude with quenching the reaction, followed by the segregation of aqueous and organic layers into appropriately labeled hazardous waste containers. All contaminated labware would be collected as solid hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Pure compound, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the amine) assess_form->liquid_waste Liquid empty_container Empty Container assess_form->empty_container Empty collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container with secondary containment. liquid_waste->collect_liquid triple_rinse Triple rinse container with an appropriate solvent. empty_container->triple_rinse store_waste Store hazardous waste in a designated satellite accumulation area. Segregate from incompatibles. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect first rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dry_container Air dry rinsed container in a well-ventilated area. triple_rinse->dry_container collect_rinsate->store_waste deface_label Deface or remove original label. dry_container->deface_label dispose_container Dispose of clean container in appropriate recycling. deface_label->dispose_container end End of Disposal Process dispose_container->end contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling (4-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for (4-Ethynylphenyl)methanamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

This compound is classified as an acute toxicant if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][5][6]
Hazard Identification and Classification
Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2]GHS07
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]GHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2]GHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[1][2]GHS07
Handling and Storage

Safe Handling:

  • Always handle this compound within a certified chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Take precautionary measures against static discharge.[1]

Storage:

  • Store in a well-ventilated place.[1][6]

  • Keep the container tightly closed.[1][6]

  • Store in a cool, dry place, with recommended storage at 2-8°C.[7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store locked up.[1]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.

Experimental Protocol: Weighing and Dissolving the Compound
  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

    • Don all required PPE as outlined in the table above before entering the handling area.[4]

  • Weighing:

    • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]

    • Use anti-static and spark-proof equipment where possible.[1]

  • Dissolving:

    • In the chemical fume hood, slowly add the solid this compound to the solvent to prevent splashing.[3]

    • Ensure the reaction vessel is appropriately sized and secured.

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]

    • Remove and wash contaminated clothing before reuse.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Streams:

  • Solid Waste:

    • Contaminated Labware (e.g., pipette tips, gloves, weighing paper): Place in a designated, clearly labeled solid hazardous waste container.[3]

    • Excess Solid Compound: Collect in a labeled, sealed container for hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for non-halogenated or halogenated organic waste depending on the solvent used.[3] Do not mix incompatible waste streams.[8]

    • First Rinse of Contaminated Glassware: The first rinse of any glassware that has come into contact with the compound must be collected and disposed of as hazardous waste.[8]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3][8]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]

  • Disposal: Ensure the product is disposed of by licensed waste carriers.[1] Never dispose of chemical waste down the sink or in regular trash.[8][9]

Workflow and Safety Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

Operational Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Start Start Risk Assessment Risk Assessment Start->Risk Assessment Verify Emergency Equipment Verify Emergency Equipment Risk Assessment->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Conduct Experiment Conduct Experiment Dissolve in Solvent->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store Waste for Pickup Store Waste for Pickup Label Waste Containers->Store Waste for Pickup End End Store Waste for Pickup->End Personal Protective Equipment (PPE) Decision Logic Start Start Work in Fume Hood Work in Fume Hood Start->Work in Fume Hood Wear Goggles & Face Shield Wear Goggles & Face Shield Work in Fume Hood->Wear Goggles & Face Shield Wear Chemical-Resistant Gloves Wear Chemical-Resistant Gloves Wear Goggles & Face Shield->Wear Chemical-Resistant Gloves Wear Lab Coat Wear Lab Coat Wear Chemical-Resistant Gloves->Wear Lab Coat Wear Closed-Toe Shoes Wear Closed-Toe Shoes Wear Lab Coat->Wear Closed-Toe Shoes Work Outside Fume Hood? Work Outside Fume Hood? Wear Closed-Toe Shoes->Work Outside Fume Hood? Wear Respirator Wear Respirator Work Outside Fume Hood?->Wear Respirator Yes Proceed with Caution Proceed with Caution Work Outside Fume Hood?->Proceed with Caution No Wear Respirator->Proceed with Caution

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Ethynylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Ethynylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.